molecular formula C14H13NO2 B1462611 5-(3,5-Dimethylphenyl)nicotinic acid CAS No. 1048486-24-3

5-(3,5-Dimethylphenyl)nicotinic acid

カタログ番号: B1462611
CAS番号: 1048486-24-3
分子量: 227.26 g/mol
InChIキー: YLLORROYVZRDMN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(3,5-Dimethylphenyl)nicotinic acid is a chemical compound of interest in medicinal chemistry and pharmacological research, particularly in the study of dyslipidemia and cardiovascular diseases. As a derivative of nicotinic acid, its research value is tied to the well-established pharmacological effects of the parent molecule. Nicotinic acid, also known as niacin, is known to induce profound changes in plasma lipids and lipoproteins, most notably a strong increase in high-density lipoprotein (HDL) cholesterol, which is a key target in anti-atherosclerosis research . The discovery of the G protein-coupled receptor GPR109A (HM74A in humans) as a receptor for nicotinic acid has provided a clearer mechanism of action, linking its intake to metabolic benefits and a common side effect of cutaneous vasodilation, or flushing . Researchers are exploring receptor-specific agonists to harness these metabolic effects while minimizing unwanted side effects, a context in which novel analogs like 5-(3,5-Dimethylphenyl)nicotinic acid are synthesized and investigated . The metabolism of nicotinic acid involves two major pathways in the liver: a high-capacity conjugation pathway that produces nicotinuric acid (linked to the flushing response), and a high-affinity amidation pathway that leads to the formation of nicotinamide and associated hepatotoxic metabolites . Understanding the metabolic fate of new derivatives is therefore crucial for their development. This product is provided strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use and is absolutely not for human consumption. Researchers should consult the Safety Data Sheet (SDS) for safe handling and occupational safety information .

特性

IUPAC Name

5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-3-10(2)5-11(4-9)12-6-13(14(16)17)8-15-7-12/h3-8H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLORROYVZRDMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=CN=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675463
Record name 5-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048486-24-3
Record name 5-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(3,5-Dimethylphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive, technically detailed protocol for the synthesis and characterization of 5-(3,5-Dimethylphenyl)nicotinic acid, a valuable molecular scaffold in medicinal chemistry. The synthesis is achieved through a robust palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document offers researchers, scientists, and drug development professionals a complete walkthrough, from the underlying chemical principles and step-by-step experimental procedures to in-depth characterization methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The content is structured to deliver not just a protocol, but a field-proven guide grounded in established chemical principles.

Introduction and Strategic Importance

5-(3,5-Dimethylphenyl)nicotinic acid belongs to the class of 5-arylnicotinic acid derivatives, which are significant scaffolds in the pharmaceutical industry. The introduction of a substituted aryl group at the 5-position of the nicotinic acid core can significantly modulate the biological activity of the molecule, making these compounds attractive for library synthesis in drug discovery programs.[1] The title compound, with its 3,5-dimethylphenyl substituent, offers a specific lipophilic and steric profile that can be exploited in the design of novel therapeutic agents.

The synthesis of such compounds is most efficiently accomplished via modern cross-coupling methodologies. Among these, the Suzuki-Miyaura cross-coupling reaction stands out for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid reagents.[1][2] This guide focuses on a solution-phase Suzuki coupling approach, providing a reliable and scalable method for obtaining high-purity 5-(3,5-Dimethylphenyl)nicotinic acid.

Synthesis via Suzuki-Miyaura Cross-Coupling

The core of the synthesis involves the palladium-catalyzed reaction between 5-bromonicotinic acid and 3,5-dimethylphenylboronic acid. This reaction forms a new carbon-carbon bond between the pyridine ring and the dimethylphenyl moiety.

Mechanistic Rationale

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromonicotinic acid, forming a Pd(II) complex.

  • Base Activation: A base, typically a carbonate or phosphate, reacts with the organoboronic acid to form a more nucleophilic boronate species.[2] This activation step is critical for facilitating the next step.

  • Transmetalation: The organic group (3,5-dimethylphenyl) is transferred from the activated boron species to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final product, 5-(3,5-Dimethylphenyl)nicotinic acid. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The choice of catalyst, base, and solvent is interdependent and vital for reaction success. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst for this transformation. A base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid. A solvent system such as a mixture of DMF, or toluene/ethanol/water, is chosen to ensure all reactants remain in solution at the reaction temperature.

Detailed Experimental Protocol

This protocol describes the synthesis of 5-(3,5-Dimethylphenyl)nicotinic acid on a laboratory scale.

Materials:

  • 5-Bromonicotinic acid (1.0 eq)

  • 3,5-Dimethylphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Toluene

  • Ethanol

  • Deionized Water

  • Ethyl Acetate

  • Hexanes

  • Hydrochloric Acid (1M)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromonicotinic acid (1.0 eq), 3,5-dimethylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent the degradation of the Pd(0) catalyst.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent mixture (e.g., Toluene:Ethanol:Water in a 4:1:1 ratio) via syringe. Degassing the solvents prior to use is highly recommended. Finally, add the Pd(PPh₃)₄ catalyst (0.03 eq) to the flask.

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 5-bromonicotinic acid starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4. The product, being a carboxylic acid, will precipitate or move into the organic layer upon acidification.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts and wash them with water and then with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 5-(3,5-Dimethylphenyl)nicotinic acid.[3][4]

Synthesis Workflow Diagram

Synthesis_Workflow Reactants Reactants: - 5-Bromonicotinic Acid - 3,5-Dimethylphenylboronic Acid - K₂CO₃ - Pd(PPh₃)₄ Setup Reaction Setup (Inert Atmosphere) Reactants->Setup 1. Combine Reaction Suzuki Coupling (Toluene/EtOH/H₂O 90-100 °C, 12-24h) Setup->Reaction 2. Add Solvents & Heat Workup Aqueous Work-up (Acidification & Extraction) Reaction->Workup 3. Cool & Quench Purification Purification (Recrystallization or Chromatography) Workup->Purification 4. Isolate Crude Product Final Product: 5-(3,5-Dimethylphenyl) nicotinic acid Purification->Product 5. Isolate Pure

Caption: Workflow for the synthesis of 5-(3,5-Dimethylphenyl)nicotinic acid.

Characterization and Quality Control

Unequivocal characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the structure of the final product.[5] Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • ¹H NMR (Proton NMR): The spectrum should show distinct signals corresponding to all non-exchangeable protons.

    • Pyridine Protons: Three signals in the aromatic region (typically δ 8.5-9.2 ppm) corresponding to the protons on the nicotinic acid ring. Their splitting patterns (e.g., doublets, doublets of doublets) will confirm the 3,5-substitution pattern.

    • Dimethylphenyl Protons: Two signals in the aromatic region (typically δ 7.0-7.5 ppm), one for the two equivalent protons ortho to the point of attachment and one for the para proton.

    • Methyl Protons: A sharp singlet integrating to 6 protons (typically δ 2.3-2.5 ppm) corresponding to the two methyl groups.

    • Carboxylic Acid Proton: A broad singlet at the downfield end of the spectrum (typically δ >10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR (Carbon NMR): The spectrum provides information about the carbon skeleton.

    • Carboxyl Carbon: A signal in the range of δ 165-175 ppm.

    • Aromatic Carbons: Multiple signals in the range of δ 120-155 ppm, corresponding to the carbons of both the pyridine and dimethylphenyl rings.

    • Methyl Carbons: A signal in the aliphatic region, typically around δ 20-25 ppm.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[6]

  • Electrospray Ionization (ESI): This is a soft ionization technique suitable for this molecule. In positive ion mode, the expected peak would be the protonated molecular ion [M+H]⁺ at m/z 228.26.[7][8] The molecular formula is C₁₄H₁₃NO₂ and the molecular weight is 227.26 g/mol .[9][10]

Physical and Purity Analysis
  • Melting Point (MP): A sharp melting point range is a good indicator of purity. The melting point of pure nicotinic acid is 236-239 °C, and the introduction of the bulky aryl group will alter this value.[11] A narrow range (e.g., 1-2 °C) for the synthesized product indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final compound. Using a suitable column (e.g., C18) and mobile phase, a single sharp peak should be observed. Purity can be quantified by integrating the peak area.

Characterization Data Summary
Technique Parameter Expected Result
¹H NMR Chemical Shifts (δ)Signals for pyridine, dimethylphenyl, methyl, and carboxylic acid protons.
IntegrationCorrect proton count for each signal.
¹³C NMR Chemical Shifts (δ)Signals for carboxyl, aromatic, and methyl carbons.
Mass Spec (ESI+) [M+H]⁺m/z ≈ 228.26
Melting Point RangeSharp and consistent melting range.
HPLC Purity>95% (or as per required specification).
Characterization Workflow Diagram

Characterization_Workflow cluster_primary Primary Structural Confirmation cluster_secondary Purity & Physical Verification NMR NMR Spectroscopy (¹H and ¹³C) Confirmation Structure & Identity Confirmed NMR->Confirmation MS Mass Spectrometry MS->Confirmation MP Melting Point Purity Purity Confirmed MP->Purity HPLC HPLC Analysis HPLC->Purity Product Synthesized Product Product->NMR Product->MS Product->MP Product->HPLC

Caption: Logical workflow for the comprehensive characterization of the product.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reagent Handling: Palladium catalysts are toxic and should be handled in a fume hood. 5-Bromonicotinic acid and boronic acids can be irritating. Avoid inhalation of dust and skin contact.

  • Solvents: Toluene and ethyl acetate are flammable. Ensure all heating is done using a heating mantle in a well-ventilated area, away from open flames.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Palladium-containing waste should be collected separately.

Conclusion

This guide outlines a reliable and well-documented procedure for the synthesis and characterization of 5-(3,5-Dimethylphenyl)nicotinic acid. By employing the Suzuki-Miyaura cross-coupling reaction, this valuable compound can be prepared efficiently. The detailed characterization workflow ensures the final product's identity, structure, and purity are rigorously confirmed, making it suitable for subsequent applications in research and drug development.

References

  • BenchChem. (n.d.). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for the Preparation of 5-Arylnicotinic Acid Derivatives from 5-Bromonicotinic Acid.
  • ResearchGate. (2000). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives.
  • Appchem. (n.d.). 5-(3,5-Dimethylphenyl)nicotinic acid | 1048486-24-3.
  • BOC Sciences. (n.d.). 5-(3,5-Dimethylphenyl)nicotinic acid - CAS 1048486-24-3.
  • Wang, A., & Biehl, E. R. (1997). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Semantic Scholar.
  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:).
  • United States Biological. (n.d.). 434421 5-(3,5-Dimethylphenyl)nicotinic acid CAS: 1048486-24-3.
  • Bevital. (n.d.). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography.
  • PubMed. (2021). New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. Molecular Diversity, 25(2), 673-686.
  • Metin, T. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • PubMed. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
  • ResearchGate. (2023). Synthesis of nicotinic acid derivative 5a.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Google Patents. (1962). Purification of nicotinic acid.
  • United States Biological. (n.d.). 5-(3,5-Dimethylphenyl)nicotinic acid - Data Sheet.
  • PubChem. (n.d.). Nicotinic acid.
  • Google Patents. (2017). Preparation method of high-purity 5-methyl-nicotinic acid.
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
  • Journal of Al-Nahrain University. (2008). Synthesis of new nicotinic acid derivatives and studying their effects on cholinesterase enzyme activity. 11(2), 86-93.
  • Google Patents. (1995). Process for preparing 5-bromonicotinic acid.
  • Google Patents. (1996). Process for preparing 5-bromonicotinic acid.
  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0008099).
  • GNPS Library. (2020). Spectrum CCMSLIB00005759310.
  • SpectraBase. (n.d.). Nicotinic acid.
  • MassBank. (2020). msbnk-lcsb-lu048801 - Nicotinic acid.
  • Google Patents. (2003). Method for producing 5-aryl nicotinaldehydes.
  • ResearchGate. (2021). New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. Molecular Diversity, 25(2), 1-14.
  • Wikipedia. (n.d.). Nicotinic acid.
  • MDPI. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 27(19), 6598.
  • Sigma-Aldrich. (n.d.). Nicotinic acid = 98 59-67-6.
  • PubChem. (n.d.). 5-(2-Methoxy-5-methylphenyl)nicotinic acid.
  • Human Metabolome Database. (n.d.). Showing metabocard for Nicotinic acid (HMDB0001488).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-(3,5-Dimethylphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-(3,5-Dimethylphenyl)nicotinic acid, a crucial aspect for its potential development in pharmaceutical and chemical research. In the absence of extensive direct experimental data, this document synthesizes predicted values from validated computational models with established, field-proven experimental protocols for determination. We delve into the structural attributes, solubility, ionization constants (pKa), lipophilicity (LogP), and melting point of this compound. Each section is designed to offer not just data, but a practical, in-depth understanding of the methodologies required to empirically validate these properties. This guide is intended for researchers, scientists, and drug development professionals, providing a foundational understanding and actionable protocols for the characterization of 5-(3,5-Dimethylphenyl)nicotinic acid.

Introduction

5-(3,5-Dimethylphenyl)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3.[1] Nicotinic acid and its derivatives have long been subjects of interest in medicinal chemistry due to their effects on lipid metabolism and other metabolic pathways.[2] The introduction of a 3,5-dimethylphenyl substituent to the pyridine ring of nicotinic acid is expected to significantly alter its physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. Understanding these properties is a critical first step in the evaluation of this compound for any potential therapeutic application. This guide provides a detailed examination of these key physicochemical parameters.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity and structure.

IdentifierValueSource
IUPAC Name 5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid[3]
CAS Number 1048486-24-3[3][4]
Molecular Formula C₁₄H₁₃NO₂[4]
Molecular Weight 227.26 g/mol [4]
Canonical SMILES CC1=CC(=CC(=C1)C2=CN=C(C=C2)C(=O)O)CN/A

The structure of 5-(3,5-Dimethylphenyl)nicotinic acid, characterized by a nicotinic acid core with a 3,5-dimethylphenyl group at the 5-position, is depicted below.

Chemical Structure of 5-(3,5-Dimethylphenyl)nicotinic acid
Figure 1. Chemical Structure of 5-(3,5-Dimethylphenyl)nicotinic acid.

Solubility

Aqueous solubility is a critical determinant of a drug candidate's absorption and distribution.[5] The presence of both a polar carboxylic acid group and a nonpolar dimethylphenyl group suggests that the solubility of this compound will be pH-dependent.

Predicted Solubility Data

Due to the lack of direct experimental data, computational models provide a valuable starting point for estimating solubility.

ParameterPredicted ValuePrediction Tool
Intrinsic Aqueous Solubility (logS) -3.5 to -4.5ChemAxon, ADMET Predictor®[6][7]
Aqueous Solubility at pH 7.4 (logS) -2.0 to -3.0ChemAxon, ADMET Predictor®[6][7]

The predicted low intrinsic solubility is expected due to the large, nonpolar dimethylphenyl substituent. As a carboxylic acid, its solubility is predicted to increase significantly at physiological pH due to deprotonation to the more soluble carboxylate form.

Experimental Protocol for Thermodynamic Solubility Determination

The "gold standard" for solubility measurement is the shake-flask method, which determines the thermodynamic equilibrium solubility.[5]

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of solid 5-(3,5-Dimethylphenyl)nicotinic acid to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 5, 7.4, and 9).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: Centrifuge the samples to pellet the excess solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Quantification: Calculate the solubility in mg/mL or molarity by comparing the analytical response to a standard curve of known concentrations.

Causality Behind Experimental Choices:

  • Extended Equilibration Time: This ensures that the system reaches true thermodynamic equilibrium, providing the most accurate and reproducible solubility value.

  • Use of Buffers: As an ionizable compound, its solubility is pH-dependent. Using a range of buffers allows for the determination of the pH-solubility profile.[5]

  • HPLC-UV Analysis: This is a sensitive and specific method for quantifying the concentration of the dissolved compound, ensuring accurate results.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to buffer B Agitate at constant temp (24-48h) A->B Achieve Equilibrium C Centrifuge to pellet solid B->C Separate Phases D Analyze supernatant by HPLC-UV C->D Isolate Solute E Quantify against standard curve D->E Determine Concentration G cluster_prep Preparation cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Prepare sample solution C Set up titration vessel A->C B Calibrate pH meter B->C D Add titrant incrementally C->D E Record pH at each step D->E E->D F Plot pH vs. titrant volume E->F G Determine pKa at half-equivalence point F->G

Diagram 2. Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key parameter in predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. [8][9]

Predicted LogP Value

Various computational methods are available for the prediction of LogP. [10][11]

Parameter Predicted Value Prediction Tool

| LogP | 3.5 - 4.5 | Molinspiration, ALOGPS [10][11]|

The presence of the large, hydrophobic 3,5-dimethylphenyl group is expected to significantly increase the lipophilicity of the molecule compared to nicotinic acid.

Experimental Protocol for LogP Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for the experimental determination of LogP.

Protocol:

  • Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Dissolve a known amount of 5-(3,5-Dimethylphenyl)nicotinic acid in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the pre-saturated aqueous phase to the n-octanol solution in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).

  • LogP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Causality Behind Experimental Choices:

  • Pre-saturation of Phases: This is crucial to prevent volume changes during the experiment, which would affect the concentration measurements.

  • Vigorous Shaking: Ensures that the compound reaches equilibrium between the two phases.

  • Analysis of Both Phases: Provides a more accurate determination of the partition coefficient and can help to identify any experimental errors.

G cluster_prep Preparation cluster_partition Partitioning cluster_separation Phase Separation cluster_analysis Analysis & Calculation A Pre-saturate octanol and water B Dissolve sample in octanol A->B C Mix octanol and aqueous phases B->C D Shake to equilibrate C->D E Allow phases to separate D->E F Analyze concentration in both phases E->F G Calculate LogP F->G

Diagram 3. Workflow for LogP Determination by Shake-Flask Method.

Melting Point

The melting point is a fundamental physical property that provides information about the purity and the crystalline nature of a compound. It is influenced by factors such as molecular symmetry, intermolecular forces, and crystal packing efficiency. [12]

Predicted Melting Point

Melting point prediction is complex, but some computational models can provide estimates. [13][14]

Parameter Predicted Value Prediction Tool

| Melting Point (°C) | 180 - 220 | Group contribution methods, Machine learning models [15]|

The rigid structure and potential for hydrogen bonding and pi-stacking interactions suggest a relatively high melting point. The addition of the dimethylphenyl group may disrupt some of the crystal packing seen in nicotinic acid, but the overall increase in molecular weight and surface area is likely to result in a higher melting point.

Experimental Protocol for Melting Point Determination

The capillary melting point method is a standard and reliable technique for determining the melting point of a solid.

Protocol:

  • Sample Preparation: Finely powder a small amount of the dry crystalline sample.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.

  • Determination: Decrease the heating rate to 1-2°C per minute and observe the sample.

  • Melting Range: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

Causality Behind Experimental Choices:

  • Fine Powdering: Ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: A slow heating rate near the melting point is crucial for an accurate determination of the melting range.

  • Reporting a Range: Pure compounds typically have a sharp melting point (a narrow range of 1-2°C), while impurities can broaden and depress the melting range.

G cluster_prep Preparation cluster_measurement Measurement cluster_observation Observation & Recording A Powder the dry sample B Pack into capillary tube A->B C Place in melting point apparatus B->C D Heat rapidly, then slowly C->D E Observe onset and completion of melting D->E F Record the melting range E->F

Diagram 4. Workflow for Melting Point Determination.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 5-(3,5-Dimethylphenyl)nicotinic acid. While direct experimental data is currently limited, the use of predictive computational models offers valuable initial estimates. The provided experimental protocols are robust, well-established methods that will enable researchers to empirically determine these properties with high accuracy. A thorough understanding and experimental validation of the solubility, pKa, LogP, and melting point are essential for advancing the study of this compound and unlocking its potential in drug discovery and development.

References

  • Rowan's Free Online pKa Calculator. Rowan Scientific. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Nicotinic acid. Wikipedia. [Link]

  • How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. [Link]

  • Solubility prediction. Chemaxon. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Study of Lipophilicity and Application of Selected Structural Descriptors in QSAR Analysis of Nicotinic Acid Derivatives. Investigations. AKJournals. [Link]

  • Study of lipophilicity and application of selected structural descriptors in QSAR analysis of nicotinic acid derivatives. Investigations on RP18WF254 plates. Part II. JPC - Journal of Planar Chromatography - Modern TLC. [Link]

  • Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. RSC Publishing. [Link]

  • MolGpKa. bio.tools. [Link]

  • Carboxylic Acid Unknowns and Titration. [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory. [Link]

  • How is the melting point of a molecular compound affected by its structure?. PIPER. [Link]

  • Virtual logP On-line. [Link]

  • On-line Software. Virtual Computational Chemistry Laboratory. [Link]

  • logP - octanol-water partition coefficient calculation. Molinspiration. [Link]

  • Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. [Link]

  • Can anyone refer me to software or any site that predicts the physical and chemical properties of organic compounds?. ResearchGate. [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. [Link]

  • Prediction of Melting Points of Chemicals with a Data Augmentation-Based Neural Network Approach. ACS Omega. [Link]

  • pKa Calculator | Find pKa from pH or Ka. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Guillaume2126/Melting-point-predictor. GitHub. [Link]

  • Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

  • MoKa - pKa modelling. Molecular Discovery. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

  • PrologP. . [Link]

  • Solvent effect on preferred protonation sites in nicotinate and isonicotinate anions. Canadian Science Publishing. [Link]

  • ADMET Predictor®. Simulations Plus. [Link]

  • Calculators & Predictors. Chemaxon. [Link]

  • Solubility of Organic Compounds. [Link]

  • Solubility of Carboxylic Acids N5. YouTube. [Link]

  • 20.4 Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • Aqueous Solubility Assays. Creative Bioarray. [Link]

  • Substituents affect the pKa. [Link]

  • Crystal structure and Hirshfeld surface analysis of dimethyl(phenyl)phosphine sulfide. NIH. [Link]

  • (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. MDPI. [Link]

  • 20.4 Substituent Effects on Acidity. Organic Chemistry | OpenStax. [Link]

  • Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. MDPI. [Link]

  • Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. PubMed. [Link]

  • Substituent effect on acidic strength | Aldehydes, ketones & carb.acids | Chemistry | Khan Academy. YouTube. [Link]

  • Dimethylphenylphosphine. Wikipedia. [Link]

  • Nicotinic Acid. PubChem. [Link]

  • 3,4-Dimethylphenol. PubChem. [Link]

Sources

An In-depth Technical Guide to 5-(3,5-Dimethylphenyl)nicotinic Acid: A Putative GPR109A Agonist

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and potential therapeutic applications of 5-(3,5-Dimethylphenyl)nicotinic acid (CAS Number: 1048486-24-3). While specific literature on this particular analog is sparse, its structural similarity to nicotinic acid (Niacin, Vitamin B3) provides a strong foundation for exploring its potential as a modulator of the G protein-coupled receptor 109A (GPR109A), a key target in the treatment of dyslipidemia and related metabolic disorders.

This document will delve into the rationale behind the design of such analogs, provide detailed synthetic and analytical protocols, and outline a strategic workflow for its preclinical evaluation, grounded in the extensive knowledge of nicotinic acid pharmacology.

Introduction: The Rationale for 5-Aryl Nicotinic Acid Analogs

Nicotinic acid has been a cornerstone in the management of dyslipidemia for over half a century. Its ability to favorably modulate a broad spectrum of plasma lipids—reducing total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while being the most potent agent for increasing high-density lipoprotein cholesterol (HDL-C)—makes it a unique therapeutic agent.[1][2][3] The discovery of its primary molecular target, GPR109A (also known as HCA2), has galvanized efforts to develop novel agonists with improved therapeutic profiles.[1][2][3]

The primary limitation of nicotinic acid therapy is a pronounced cutaneous vasodilation, known as flushing, which is mediated by GPR109A activation in epidermal Langerhans cells and subsequent prostaglandin release.[1][4] This has driven the exploration of nicotinic acid derivatives with the aim of dissociating the therapeutic anti-lipolytic effects from the undesirable flushing side effect. The synthesis of analogs with substitutions on the pyridine ring, such as the introduction of an aryl group at the 5-position, represents a rational approach to modulate the pharmacodynamic and pharmacokinetic properties of the parent molecule. The 3,5-dimethylphenyl substituent in the title compound may influence receptor binding affinity, selectivity, and downstream signaling pathways, potentially leading to a more favorable therapeutic window.

Physicochemical Properties and Data

PropertyValueSource
CAS Number 1048486-24-3Internal Database
Molecular Formula C₁₄H₁₃NO₂Internal Database
Molecular Weight 227.26 g/mol Internal Database
IUPAC Name 5-(3,5-dimethylphenyl)pyridine-3-carboxylic acidInternal Database
Canonical SMILES CC1=CC(=CC(=C1)C2=CN=C(C=C2)C(=O)O)CInternal Database

Synthesis and Purification: A Step-by-Step Protocol

The most efficient and versatile method for the synthesis of 5-arylnicotinic acids is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between a halo-pyridine and a boronic acid derivative, offering high yields and broad functional group tolerance.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

Synthesis cluster_reactants Reactants cluster_reagents Reagents & Conditions Reactant1 5-Bromonicotinic acid Product 5-(3,5-Dimethylphenyl)nicotinic acid Reactant1->Product Suzuki-Miyaura Coupling Reactant2 3,5-Dimethylphenylboronic acid Reactant2->Product Catalyst Pd(PPh₃)₄ Catalyst->Product Base K₃PO₄ Base->Product Solvent DMF, 80°C Solvent->Product

Caption: Proposed synthesis of 5-(3,5-Dimethylphenyl)nicotinic acid.

Detailed Experimental Protocol

Materials:

  • 5-Bromonicotinic acid

  • 3,5-Dimethylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 5-bromonicotinic acid (1.0 eq), 3,5-dimethylphenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous DMF via syringe. Degas the resulting mixture by bubbling argon through it for another 10 minutes. Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.

  • Reaction: Place the flask in a preheated oil bath at 80°C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and adjust the pH to approximately 3-4 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 5-(3,5-Dimethylphenyl)nicotinic acid.

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation: A Strategic Workflow

The biological evaluation of 5-(3,5-Dimethylphenyl)nicotinic acid should be approached in a stepwise manner, beginning with in vitro assays to confirm its interaction with the target receptor, GPR109A, followed by in vivo studies to assess its therapeutic potential.

Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_outcome Outcome Assessment A GPR109A Receptor Binding Assay B GPR109A Functional Assay (cAMP Measurement) A->B Confirms Functional Activity C High-Fat Diet-Induced Hyperlipidemia Model (Mice) B->C Proceed if Active D Serum Lipid Profile Analysis (TC, TG, HDL-C, LDL-C) C->D Assess In Vivo Efficacy E Determination of Potency, Efficacy, and Therapeutic Index D->E Data Analysis

Caption: Strategic workflow for the preclinical evaluation of the compound.

In Vitro Assays

Objective: To determine the binding affinity of 5-(3,5-Dimethylphenyl)nicotinic acid for the GPR109A receptor.

Principle: A competitive radioligand binding assay is employed using membranes from cells overexpressing human GPR109A and a radiolabeled ligand (e.g., [³H]nicotinic acid). The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.

Detailed Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human GPR109A.

    • Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in an assay buffer. Determine the protein concentration using a BCA assay.

  • Binding Assay:

    • In a 96-well plate, add the cell membranes, [³H]nicotinic acid (at a concentration near its Kd), and varying concentrations of 5-(3,5-Dimethylphenyl)nicotinic acid.

    • For non-specific binding, include wells with an excess of unlabeled nicotinic acid.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Allow the filters to dry, and then add a scintillation cocktail.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation.

Objective: To assess the functional activity of 5-(3,5-Dimethylphenyl)nicotinic acid as an agonist or antagonist of GPR109A.

Principle: GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] This assay measures changes in cAMP levels in response to the test compound.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture CHO or HEK293 cells stably expressing human GPR109A.

    • Seed the cells into a 384-well plate and incubate overnight.

  • Cell Stimulation:

    • Wash the cells with a stimulation buffer.

    • Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

    • Add varying concentrations of 5-(3,5-Dimethylphenyl)nicotinic acid.

    • Incubate at room temperature for a defined period (e.g., 30 minutes).

  • cAMP Detection:

    • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or luminescence-based).

  • Data Analysis:

    • Generate a cAMP standard curve.

    • Plot the measured cAMP levels against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximum efficacy.

In Vivo Evaluation

Objective: To evaluate the lipid-modulating effects of 5-(3,5-Dimethylphenyl)nicotinic acid in a relevant animal model of dyslipidemia.[5][6]

Detailed Protocol:

  • Animal Model Induction:

    • Use male C57BL/6J mice, which are susceptible to diet-induced obesity and dyslipidemia.

    • Feed the mice a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 8-12 weeks to induce hyperlipidemia. A control group should be fed a standard chow diet.

  • Compound Administration:

    • Randomly assign the HFD-fed mice to treatment groups: vehicle control and different doses of 5-(3,5-Dimethylphenyl)nicotinic acid.

    • Administer the compound daily via oral gavage for a period of 2-4 weeks.

  • Sample Collection:

    • At the end of the treatment period, fast the mice overnight.

    • Collect blood samples via cardiac puncture or from the retro-orbital sinus under anesthesia.

    • Euthanize the animals and collect liver and adipose tissue for further analysis.

  • Serum Lipid Profile Analysis:

    • Prepare serum from the collected blood samples.

    • Measure the concentrations of TC, TG, HDL-C, and LDL-C using commercially available enzymatic colorimetric assay kits.[7]

Data Analysis: Compare the lipid profiles of the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Potential Mechanism of Action and Downstream Signaling

The activation of GPR109A by an agonist like 5-(3,5-Dimethylphenyl)nicotinic acid is expected to trigger a cascade of intracellular events. Understanding these pathways is crucial for interpreting the experimental results.

Signaling cluster_receptor Cell Membrane cluster_gi Gi-Mediated Pathway cluster_barrestin β-Arrestin-Mediated Pathway Agonist 5-(3,5-Dimethylphenyl) nicotinic acid Receptor GPR109A Agonist->Receptor Gi Gi Protein Receptor->Gi Activation bArrestin β-Arrestin Receptor->bArrestin Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA HSL Hormone-Sensitive Lipase PKA->HSL Lipolysis Lipolysis Inhibition HSL->Lipolysis PLA2 Phospholipase A₂ bArrestin->PLA2 Activation AA Arachidonic Acid PLA2->AA PGs Prostaglandins AA->PGs Flushing Cutaneous Flushing PGs->Flushing

Caption: GPR109A downstream signaling pathways.

The primary therapeutic effect of nicotinic acid, the inhibition of lipolysis in adipocytes, is mediated through the Gi pathway, leading to a reduction in cAMP and the subsequent inactivation of hormone-sensitive lipase.[1][4] Conversely, the flushing effect is primarily mediated by the β-arrestin pathway.[1][2] A key goal in the development of novel GPR109A agonists is to identify biased ligands that preferentially activate the Gi pathway over the β-arrestin pathway.

Conclusion and Future Directions

5-(3,5-Dimethylphenyl)nicotinic acid represents a promising, yet unexplored, analog of nicotinic acid. The in-depth technical guide provided here outlines a clear and scientifically rigorous path for its synthesis, purification, and comprehensive preclinical evaluation. By leveraging the extensive knowledge of nicotinic acid and GPR109A pharmacology, researchers can systematically investigate the potential of this compound as a novel therapeutic agent for dyslipidemia and other metabolic diseases. Future studies should focus on elucidating its potential for biased agonism at the GPR109A receptor, which could translate into a superior clinical profile with reduced side effects. Furthermore, exploring its effects on other GPR109A-expressing cells, such as immune cells, may uncover novel anti-inflammatory or immunomodulatory properties.

References

  • BenchChem. (2025). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
  • Graff, C., et al. (2016). GPR109A and Vascular Inflammation.
  • ResearchGate. (n.d.). Signaling pathways downstream of FFA2, FFA3, and GPR109a activation and corresponding effects.
  • Kashyap, M. L. (2008). GPR109A and vascular inflammation. Current opinion in cardiology, 23(4), 349-355.
  • Metabolic Insights. (n.d.). GPR109A (Niacin Receptor) - Pathway Map.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
  • BenchChem. (2025). Application Notes and Protocols for the Preparation of 5-Arylnicotinic Acid Derivatives from 5-Bromonicotinic Acid.
  • Feingold, K. R., et al. (2014). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. Journal of lipid research, 55(12), 2591-2599.
  • JoVE. (2020). Assessing Whole-Body Lipid-Handling Capacity in Mice.
  • BenchChem. (2025). Application Notes and Protocols for Evaluating Obicetrapib's Effect on Lipid Profiles in Mice.
  • Garber, D. W., et al. (2000). A sensitive and convenient method for lipoprotein profile analysis of individual mouse plasma samples. Journal of lipid research, 41(6), 1020-1026.
  • Pike, S. L. (2005). Nicotinic acid: an old drug with a promising future. British journal of pharmacology, 144(7), 887-892.
  • Vilahur, G., et al. (2018). Hyperlipidaemia and cardioprotection: Animal models for translational studies. British journal of pharmacology, 175(9), 1349-1363.
  • ResearchGate. (n.d.). Experimental Protocol for Hyperlipidemia Induced by a High-Fat Diet (HFD).
  • BenchChem. (2025). An In-depth Technical Guide to GPR109A and GPR109B Signaling Pathways.
  • ResearchGate. (2001). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives.
  • Pharmacology Discovery Services. (n.d.). Cholesterol, Normal Serum (Total, HDL, LDL, TG), Mouse. Retrieved from Pharmacology Discovery Services website.
  • Rahman, N. A., et al. (2023). Induction of Hypercholesterolemia in Rodents Based on Different Dietary Requirements: A Systematic Review. Borneo Journal of Medical Sciences (BJMS), 17(3), 1-11.
  • Zhang, Y., et al. (2023). Animal Model Screening for Hyperlipidemic ICR Mice. International Journal of Molecular Sciences, 24(5), 4509.
  • Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi-coupled receptors in whole cell.
  • Gambhir, D., et al. (2014). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative ophthalmology & visual science, 55(10), 6573-6582.
  • Revvity. (n.d.). cAMP assay provides flexibility and stable pharmacology.
  • BenchChem. (2025). Application Notes and Protocols for cAMP Accumulation Assay for Adenosine Receptor Agonists.
  • Assefa, G., et al. (2022). The Effect of Street Kokor on the Body Weight and Serum Lipid Profiles of Mice. The Open Biotechnology Journal, 16(1).
  • NCBI Bookshelf. (2017). Assay Guidance Manual: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
  • Wang, Y., et al. (2023). Alleviation of High-Fat Diet-Induced Hyperlipidemia in Mice by Stachys sieboldii Miq. Huangjiu via the Modulation of Gut Microbiota Composition and Metabolic Function. Foods, 12(14), 2741.
  • MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates.
  • Ahmed, K., et al. (2006). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular pharmacology, 70(3), 918-926.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wierońska, J. M., et al. (2021). The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. International Journal of Molecular Sciences, 22(16), 8849.

Sources

The Latent Therapeutic Potential of 5-(3,5-Dimethylphenyl)nicotinic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid, a fundamental B vitamin, has long served as a scaffold in medicinal chemistry, yielding derivatives with a broad spectrum of pharmacological activities. This technical guide delves into the prospective biological significance of a specific, yet underexplored subclass: 5-(3,5-Dimethylphenyl)nicotinic acid and its derivatives. While direct experimental data on this particular molecular entity remains nascent, this document synthesizes established knowledge from the broader class of 5-aryl nicotinic acids to forecast its therapeutic potential and provide a strategic framework for its investigation. We will explore rational design, synthesis methodologies, and key biological assays pertinent to uncovering the anti-inflammatory, analgesic, and anticancer properties that analogous compounds have demonstrated. This guide is intended to serve as a foundational resource, empowering researchers to pioneer the exploration of this promising chemical space.

Introduction: The Nicotinic Acid Scaffold in Drug Design

Nicotinic acid, or niacin (Vitamin B3), is a well-established therapeutic agent, primarily used in the management of dyslipidemia. However, its simple pyridine carboxylic acid structure has proven to be a remarkably versatile template for chemical modification. The derivatization of nicotinic acid has led to the discovery of compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3] The introduction of an aryl group at the 5-position of the pyridine ring, creating 5-aryl nicotinic acid derivatives, has been a particularly fruitful strategy in modulating the pharmacological profile of the parent molecule. The 3,5-dimethylphenyl substituent, with its specific steric and electronic properties, presents a compelling candidate for novel drug design, warranting a focused investigation into its potential biological activities.

Synthetic Strategies for 5-Aryl Nicotinic Acid Derivatives

The synthesis of 5-aryl nicotinic acids is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and efficient method. This approach offers a versatile and high-yielding route to a diverse range of 5-aryl nicotinic acid derivatives.

General Synthesis Workflow: Suzuki-Miyaura Coupling

The core of this synthetic strategy involves the coupling of a halogenated nicotinic acid derivative (typically 5-bromonicotinic acid) with an appropriately substituted boronic acid (in this case, 3,5-dimethylphenylboronic acid).

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions Reactant1 5-Bromonicotinic Acid Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Reactant1->Catalyst Reactant2 3,5-Dimethylphenylboronic Acid Reactant2->Catalyst Product 5-(3,5-Dimethylphenyl)nicotinic Acid Catalyst->Product Suzuki Coupling Base Base (e.g., Na2CO3) Base->Catalyst Solvent Solvent (e.g., Toluene/Water) Solvent->Catalyst Anti_Inflammatory_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage Stimulus->Macrophage NFkB NF-κB Activation Macrophage->NFkB iNOS_COX2 iNOS & COX-2 Gene Expression NFkB->iNOS_COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Mediators Pro-inflammatory Mediators (NO, Prostaglandins) iNOS_COX2->Mediators Inflammation Inflammation Mediators->Inflammation Cytokines->Inflammation Derivative 5-(3,5-Dimethylphenyl) nicotinic acid derivative Derivative->NFkB Inhibition

Sources

mechanism of action of 5-(3,5-Dimethylphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 5-(3,5-Dimethylphenyl)nicotinic Acid

Introduction

5-(3,5-Dimethylphenyl)nicotinic acid is a structural analog of nicotinic acid (niacin, Vitamin B3), a long-established therapeutic agent for dyslipidemia. Given its chemical similarity to nicotinic acid, it is hypothesized that its primary mechanism of action is mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). This receptor is a key regulator of metabolic and inflammatory processes. This guide provides a detailed exploration of the molecular mechanisms initiated by the binding of nicotinic acid analogs to GPR109A, the subsequent signaling cascades, and the physiological outcomes. The experimental protocols detailed herein offer a framework for the validation and characterization of novel compounds targeting this receptor.

Part 1: The Core Mechanism - GPR109A Receptor Activation

GPR109A is the primary molecular target for nicotinic acid and its derivatives.[1][2] It is a member of the Gi/Go family of G-protein coupled receptors, which are predominantly expressed in adipocytes and various immune cells, including monocytes, macrophages, and neutrophils.[1][3] The activation of GPR109A initiates a canonical signaling pathway that forms the basis of its primary therapeutic effects.

1.1. The Canonical G-Protein Signaling Pathway

The principal signaling mechanism following the activation of GPR109A by an agonist involves the heterotrimeric Gi protein. This cascade leads to a reduction in intracellular cyclic AMP (cAMP), a critical second messenger.

  • Agonist Binding: 5-(3,5-Dimethylphenyl)nicotinic acid binds to the orthosteric site of the GPR109A receptor.

  • Gi Protein Activation: This binding induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gi protein.

  • Adenylyl Cyclase Inhibition: The activated Gαi subunit dissociates from the βγ-subunits and directly inhibits the enzyme adenylyl cyclase.[1][4]

  • cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cAMP.[1][4]

GPR109A_Gi_Signaling Agonist 5-(3,5-Dimethylphenyl) nicotinic acid Receptor GPR109A Agonist->Receptor Binds Gi Gi Protein (αβγ) Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Lipolysis) PKA->Response Leads to

Caption: Canonical GPR109A signaling pathway via Gi protein coupling.

Part 2: Physiological Consequences and Biased Agonism

The activation of GPR109A leads to distinct physiological effects depending on the cell type and the specific downstream signaling pathway engaged. This has led to the concept of "biased agonism," where a ligand can preferentially activate one pathway over another.

2.1. The Anti-Lipolytic Effect in Adipocytes (Gi-Dependent)

In adipose tissue, the GPR109A-mediated decrease in cAMP has a profound metabolic effect.[5]

  • Mechanism: cAMP is required for the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates hormone-sensitive lipase (HSL), the enzyme responsible for hydrolyzing triglycerides into free fatty acids (FFAs) and glycerol.[4] By inhibiting adenylyl cyclase and reducing cAMP, GPR109A activation effectively blocks this process, leading to a potent anti-lipolytic effect.[4][5][6]

  • Therapeutic Implication: The reduction in the release of FFAs from adipocytes decreases the substrate available for the liver to synthesize triglycerides and very-low-density lipoprotein (VLDL).[7][8] This contributes to the lowering of plasma triglycerides, VLDL, and subsequently, low-density lipoprotein (LDL) cholesterol, which are key goals in the management of dyslipidemia.[9][10]

2.2. The Cutaneous Vasodilation (Flushing) Effect (β-Arrestin-Dependent)

A significant side effect that limits patient compliance with nicotinic acid therapy is cutaneous vasodilation, commonly known as flushing.[2][11] This response is not mediated by the canonical Gi pathway but rather through an alternative pathway involving β-arrestin proteins.[1][12]

  • Mechanism: Upon agonist binding, GPR109A is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin 1 to the receptor.[12][13] In skin Langerhans cells, the GPR109A/β-arrestin 1 complex acts as a scaffold to activate cytosolic phospholipase A₂, leading to the release of arachidonic acid.[12] This is then converted into prostaglandins D₂ (PGD₂) and E₂ (PGE₂), potent vasodilators that cause the characteristic flushing, warmth, and redness of the skin.[5][11]

  • Therapeutic Implication: The discovery of this dual signaling mechanism has spurred the development of "biased agonists." These are compounds designed to selectively activate the therapeutic Gi pathway while minimizing the recruitment of β-arrestin, thereby aiming to retain the anti-lipolytic benefits without causing flushing.[12][14]

Biased_Agonism cluster_gi Gi-Dependent Pathway cluster_arrestin β-Arrestin Pathway Agonist GPR109A Agonist Receptor GPR109A Agonist->Receptor Gi_Activation Gi Activation Receptor->Gi_Activation Therapeutic Pathway Arrestin_Recruitment β-Arrestin 1 Recruitment Receptor->Arrestin_Recruitment Side Effect Pathway cAMP_Inhibition ↓ cAMP Gi_Activation->cAMP_Inhibition AntiLipolysis Anti-Lipolytic Effect (Therapeutic) cAMP_Inhibition->AntiLipolysis PG_Synthesis ↑ Prostaglandins (PGD₂, PGE₂) Arrestin_Recruitment->PG_Synthesis Flushing Flushing (Side Effect) PG_Synthesis->Flushing

Caption: Biased agonism at the GPR109A receptor.

2.3. Anti-Inflammatory Effects

GPR109A is expressed on various immune cells, and its activation has been shown to exert potent anti-inflammatory effects.[1]

  • Mechanism: In macrophages and other immune cells, GPR109A activation can inhibit inflammatory signaling pathways, such as the nuclear factor-κB (NF-κB) pathway.[15] This leads to a reduction in the expression and secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).[1][16][17]

  • Therapeutic Implication: These anti-inflammatory properties may contribute to the anti-atherosclerotic effects of nicotinic acid, independent of its lipid-lowering actions.[1][16][17] This mechanism is also being explored for its potential in treating other inflammatory conditions like inflammatory bowel disease and neuroinflammation.[15][18][19]

Part 3: Experimental Protocols for Mechanistic Elucidation

To characterize the interaction of a novel compound like 5-(3,5-Dimethylphenyl)nicotinic acid with GPR109A, a series of in vitro assays are essential.

3.1. General Experimental Workflow

The characterization of a novel GPR109A agonist typically follows a tiered approach, moving from receptor binding to cellular functional responses.

Experimental_Workflow Start Start: Novel Compound Binding 1. Receptor Binding Assay (Determine Affinity: Kd/Ki) Start->Binding G_Protein 2. G-Protein Activation Assay (Measure Potency: EC50 for Gi activation) Binding->G_Protein cAMP 3. cAMP Inhibition Assay (Measure Functional Potency: IC50) G_Protein->cAMP Arrestin 4. β-Arrestin Recruitment Assay (Measure Potency: EC50 for β-arrestin) cAMP->Arrestin Bias 5. Calculate Bias Factor (Compare Gi vs. β-arrestin pathways) Arrestin->Bias Functional 6. Cell-Based Functional Assays (e.g., Lipolysis, Cytokine Release) Bias->Functional End End: Full Mechanistic Profile Functional->End

Caption: Tiered experimental workflow for GPR109A agonist characterization.

3.2. Detailed Methodologies

Protocol 1: [³⁵S]GTPγS Binding Assay for G-Protein Activation

  • Principle: This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins following receptor activation. It is a direct measure of G-protein coupling and activation.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GPR109A (e.g., CHO-K1 or HEK293 cells).

    • Reaction Mixture: In a 96-well plate, combine the cell membranes, varying concentrations of 5-(3,5-Dimethylphenyl)nicotinic acid, GDP, and [³⁵S]GTPγS in an appropriate assay buffer.

    • Incubation: Incubate the mixture at 30°C for 60 minutes to allow for receptor activation and [³⁵S]GTPγS binding.

    • Termination: Stop the reaction by rapid filtration through a glass fiber filter mat, which traps the membranes while allowing unbound [³⁵S]GTPγS to pass through.

    • Detection: Wash the filters, dry them, and measure the bound radioactivity using a scintillation counter.

    • Data Analysis: Plot the specific binding (total binding minus non-specific binding determined in the presence of excess unlabeled GTPγS) against the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

Protocol 2: β-Arrestin Recruitment Assay (BRET-based)

  • Principle: Bioluminescence Resonance Energy Transfer (BRET) assays are used to monitor protein-protein interactions in live cells. Here, it measures the recruitment of β-arrestin to the activated GPR109A receptor.

  • Methodology:

    • Cell Line: Use a cell line co-expressing GPR109A fused to a Renilla luciferase (Rluc) and β-arrestin fused to a Yellow Fluorescent Protein (YFP).

    • Cell Plating: Plate the cells in a white, clear-bottom 96-well plate and grow to confluence.

    • Compound Addition: Replace the culture medium with a buffer and add varying concentrations of 5-(3,5-Dimethylphenyl)nicotinic acid.

    • Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to each well.

    • Detection: Immediately measure the light emission at two wavelengths simultaneously using a BRET-compatible plate reader: one for the luciferase (e.g., ~480 nm) and one for the YFP (e.g., ~530 nm).

    • Data Analysis: Calculate the BRET ratio (YFP emission / Rluc emission). Plot the change in BRET ratio against the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ for β-arrestin recruitment.

Protocol 3: In Vitro Lipolysis Assay

  • Principle: This functional assay measures the inhibition of lipolysis in primary adipocytes by quantifying the release of glycerol into the medium.

  • Methodology:

    • Adipocyte Isolation: Isolate primary adipocytes from rodent epididymal fat pads by collagenase digestion.

    • Assay Setup: Incubate the isolated adipocytes in a buffer containing a lipolytic stimulus (e.g., isoproterenol) and varying concentrations of 5-(3,5-Dimethylphenyl)nicotinic acid.

    • Incubation: Incubate at 37°C for 1-2 hours.

    • Sample Collection: Collect the infranatant (aqueous layer below the floating adipocytes).

    • Glycerol Quantification: Measure the glycerol concentration in the collected samples using a commercial colorimetric or fluorometric glycerol assay kit.

    • Data Analysis: Plot the percentage inhibition of isoproterenol-stimulated glycerol release against the agonist concentration. Fit the data to determine the IC₅₀ value.

Part 4: Data Presentation and Interpretation

The quantitative data obtained from these assays are crucial for understanding the compound's profile.

Table 1: Expected Pharmacological Profile of a GPR109A Agonist

AssayParameterExpected Outcome for a Potent AgonistRationale
[³⁵S]GTPγS Binding EC₅₀10 nM - 1 µMMeasures potency for Gi protein activation, the primary therapeutic pathway.
cAMP Inhibition IC₅₀10 nM - 1 µMConfirms functional inhibition of the adenylyl cyclase pathway downstream of Gi.
β-Arrestin Recruitment EC₅₀10 nM - 10 µMMeasures potency for recruiting β-arrestin, the pathway linked to flushing.
In Vitro Lipolysis IC₅₀100 nM - 10 µMDemonstrates functional efficacy in the target therapeutic process.

Note: The exact values will be specific to the compound and assay conditions. These ranges are based on known GPR109A agonists like nicotinic acid.

Conclusion

The is predicted to be a complex interplay of signaling events initiated at the GPR109A receptor. Its primary therapeutic potential in treating dyslipidemia likely stems from the canonical Gi-protein-mediated inhibition of lipolysis in adipocytes. Concurrently, its potential to induce side effects like flushing is governed by a distinct β-arrestin-mediated pathway. A thorough characterization using the outlined experimental protocols is essential to determine its affinity, potency, and signaling bias. Understanding this dualistic signaling is paramount for the rational design of next-generation GPR109A agonists that maximize therapeutic benefit while minimizing adverse effects, offering a more refined approach to the management of metabolic and inflammatory diseases.

References

A comprehensive list of references will be compiled based on the citations used throughout this guide.

Sources

An In-Depth Technical Guide to the In Vitro Characterization of 5-(3,5-Dimethylphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nicotinic acid, a form of vitamin B3, has long been a cornerstone in the management of dyslipidemia.[1][2][3] Its ability to modulate lipid profiles is primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[2][4][5] The discovery of GPR109A as the molecular target for nicotinic acid has catalyzed the development of novel agonists with improved therapeutic profiles. 5-(3,5-Dimethylphenyl)nicotinic acid represents one such rationally designed analog, engineered to explore enhanced potency, selectivity, or pharmacokinetics at the GPR109A receptor.

This technical guide provides a comprehensive framework for the in vitro evaluation of 5-(3,5-Dimethylphenyl)nicotinic acid. We will delve into the fundamental experimental workflows required to characterize its pharmacological activity, from initial receptor binding to downstream functional consequences. The methodologies outlined herein are designed to establish a robust understanding of the compound's mechanism of action, providing critical data for drug development professionals.

Part 1: Understanding the Molecular Target: GPR109A

GPR109A is a Gi-coupled receptor predominantly expressed in adipocytes and immune cells such as macrophages.[6][7] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gi alpha subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This reduction in cAMP is a key event that triggers downstream signaling cascades, including the inhibition of lipolysis in adipose tissue.[4][5]

Signaling Pathway of GPR109A Activation

GPR109A_Signaling cluster_membrane Plasma Membrane Receptor GPR109A G_Protein Gi/o Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Lipolysis Lipolysis (Inhibition) G_Protein->Lipolysis Ultimately Inhibits cAMP cAMP AC->cAMP Converts Ligand 5-(3,5-Dimethylphenyl) nicotinic acid Ligand->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates HSL->Lipolysis Promotes

Caption: GPR109A signaling cascade upon agonist binding.

Part 2: Core In Vitro Experimental Workflow

A systematic approach is crucial for the comprehensive characterization of 5-(3,5-Dimethylphenyl)nicotinic acid. The following experimental workflow is designed to assess the compound's affinity, potency, and efficacy at the GPR109A receptor.

Experimental_Workflow Start Start: Compound Synthesis and Purification Binding_Assay Receptor Binding Assay (Determine Affinity - Ki) Start->Binding_Assay Functional_Assay Functional Assay (cAMP) (Determine Potency - EC50 & Efficacy - Emax) Binding_Assay->Functional_Assay Downstream_Assay Downstream Functional Assay (e.g., NF-κB Reporter Assay) Functional_Assay->Downstream_Assay Data_Analysis Data Analysis and Pharmacological Profile Generation Downstream_Assay->Data_Analysis End End: Comprehensive In Vitro Profile Data_Analysis->End

Caption: A logical workflow for the in vitro characterization of a novel GPR109A agonist.

Receptor Binding Assay: Determining Affinity (Ki)

The initial step is to determine the binding affinity of 5-(3,5-Dimethylphenyl)nicotinic acid for the GPR109A receptor. This is typically achieved through a competitive radioligand binding assay.

Principle: This assay measures the ability of the unlabeled test compound (5-(3,5-Dimethylphenyl)nicotinic acid) to displace a radiolabeled ligand (e.g., [³H]-nicotinic acid) from the GPR109A receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Experimental Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing human GPR109A.

    • Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of [³H]-nicotinic acid and a fixed amount of membrane protein to each well.

    • Add increasing concentrations of 5-(3,5-Dimethylphenyl)nicotinic acid (or unlabeled nicotinic acid for the positive control).

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Determining Potency (EC50) and Efficacy (Emax)

Following the determination of binding affinity, the next crucial step is to assess the functional activity of 5-(3,5-Dimethylphenyl)nicotinic acid. A cAMP assay is the most direct method to measure the GPR109A-mediated inhibition of adenylyl cyclase.[6][8]

Principle: This assay measures the ability of the test compound to inhibit the forskolin-stimulated production of cAMP in cells expressing GPR109A. Forskolin is a direct activator of adenylyl cyclase, and the inhibitory effect of the GPR109A agonist is observed as a reduction in cAMP levels.

Experimental Protocol:

  • Cell Culture:

    • Plate GPR109A-expressing cells (e.g., HEK293-GPR109A or ARPE-19 cells) in a 96-well plate and grow to confluence.[8]

  • cAMP Assay:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add increasing concentrations of 5-(3,5-Dimethylphenyl)nicotinic acid to the cells.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum inhibitory effect).

Downstream Functional Assays: Assessing Cellular Responses

To further characterize the functional consequences of GPR109A activation by 5-(3,5-Dimethylphenyl)nicotinic acid, downstream assays can be employed. An NF-κB reporter assay is a relevant choice, as GPR109A activation has been shown to suppress NF-κB signaling, which is critical in inflammation.[9]

Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway (e.g., by TNF-α or LPS) induces the expression of the reporter gene. The inhibitory effect of the GPR109A agonist is measured as a decrease in reporter gene activity.

Experimental Protocol:

  • Cell Culture and Transfection:

    • Co-transfect HEK293 cells with expression vectors for GPR109A and an NF-κB-luciferase reporter.

  • Reporter Assay:

    • Plate the transfected cells in a 96-well plate.

    • Pre-treat the cells with increasing concentrations of 5-(3,5-Dimethylphenyl)nicotinic acid.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

    • Incubate for a period sufficient to induce reporter gene expression (e.g., 6-8 hours).

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • Plot the luciferase activity against the logarithm of the agonist concentration.

    • Determine the IC50 value for the inhibition of NF-κB signaling.

Part 3: Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Pharmacological Profile of 5-(3,5-Dimethylphenyl)nicotinic Acid at the Human GPR109A Receptor

ParameterAssayValue
Affinity
Ki[³H]-Nicotinic Acid Binding[Insert Value] nM
Potency
EC50cAMP Inhibition[Insert Value] nM
IC50NF-κB Inhibition[Insert Value] nM
Efficacy
EmaxcAMP Inhibition[Insert Value]%

Conclusion

This technical guide provides a robust and logical framework for the comprehensive in vitro characterization of 5-(3,5-Dimethylphenyl)nicotinic acid, a novel nicotinic acid derivative. By systematically evaluating its binding affinity, functional potency, and downstream cellular effects, researchers can build a detailed pharmacological profile of the compound. This information is indispensable for understanding its mechanism of action and for making informed decisions in the drug discovery and development process. The causality-driven experimental design and self-validating protocols described herein ensure the generation of high-quality, reliable data, which is the bedrock of scientific integrity.

References

  • Gambhir, D., et al. (2015). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. PLoS ONE, 10(2), e0118394. [Link]

  • Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. [Link]

  • Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826-2832. [Link]

  • Wikipedia contributors. (2024). Nicotinic acid. Wikipedia, The Free Encyclopedia. [Link]

  • Thangaraju, M., et al. (2013). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Oncogene, 32(50), 5612-5622. [Link]

  • Kassab, A., et al. (2022). Nicotinic Acid: Mechanism of Action, Effect on Lipid Profile and Cardiovascular Risk. Current Medicinal Chemistry, 29(33), 5529-5538. [Link]

  • Bodor, E. T., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 48, 173-200. [Link]

  • Digby, J. E., et al. (2012). Inflammation Stimulates Niacin Receptor (GPR109A/HCA2) Expression in Adipose Tissue and Macrophages. American Journal of Physiology-Endocrinology and Metabolism, 302(1), E93-E100. [Link]

  • Gautier-Stein, A., et al. (2014). Nicotinic acid effects on insulin sensitivity and hepatic lipid metabolism: an in vivo to in vitro study. Hormone and Metabolic Research, 46(09), 620-625. [Link]

  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5), 1-8. [Link]

  • Shoman, M. E., et al. (2021). New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. Molecular Diversity, 25(2), 673-686. [Link]

  • Arauz, J., et al. (2015). Nicotinic acid prevents experimental liver fibrosis by attenuating the prooxidant process. International Immunopharmacology, 28(1), 30-37. [Link]

  • Weiner, M. (1979). Clinical pharmacology and pharmacokinetics of nicotinic acid. Drug Metabolism Reviews, 9(1), 99-106. [Link]

  • Blanchet, M. R., et al. (2006). Dimethyphenylpiperazinium, a nicotinic receptor agonist, downregulates inflammation in monocytes/macrophages through PI3K and PLC chronic activation. American Journal of Physiology-Lung Cellular and Molecular Physiology, 291(4), L757-L763. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1083. [Link]

  • Hederos, C. A., et al. (2004). In vitro activities of 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones against common and emerging yeasts and molds. Antimicrobial Agents and Chemotherapy, 48(3), 873-878. [Link]

  • Pike, N. B. (2005). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Atherosclerosis Supplements, 6(3), 13-17. [Link]

Sources

Preliminary Pharmacological Screening of 5-(3,5-Dimethylphenyl)nicotinic Acid: A Strategic Approach for Novel Chemical Entity (NCE) Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

Nicotinic acid (Niacin), a fundamental B vitamin, has a long-standing clinical history as a lipid-modifying agent, yet its therapeutic potential is often constrained by patient compliance issues, primarily due to cutaneous flushing. The development of novel nicotinic acid derivatives aims to dissociate the desirable therapeutic effects from these adverse reactions. This guide presents a comprehensive, multi-tiered preliminary pharmacological screening strategy for a novel chemical entity (NCE), 5-(3,5-Dimethylphenyl)nicotinic acid. As no prior data exists for this compound, this document serves as a prospective blueprint, outlining a logical, causality-driven pathway from initial target engagement to preliminary in vivo validation. We will detail a cascade of assays designed not merely to identify activity, but to build a foundational understanding of the compound's mechanism, selectivity, and potential liabilities, thereby enabling informed decision-making for further development.

Introduction: The Rationale for a Novel Nicotinic Acid Analog

Nicotinic acid favorably modulates a spectrum of cardiovascular risk factors, including reducing very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol, while being the most effective agent for increasing high-density lipoprotein (HDL) cholesterol levels.[1][2] Its therapeutic actions are primarily mediated through the G-protein coupled receptor GPR109A (also known as HM74A), which is highly expressed in adipocytes and immune cells like macrophages.[2][3] Activation of GPR109A in adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver and subsequently decreasing triglyceride and VLDL synthesis.[2]

However, GPR109A activation in epidermal Langerhans cells and macrophages triggers the release of prostaglandins (primarily PGD2), leading to the characteristic vasodilation, or "flushing," that hampers its use.[2][4] The strategic design of 5-(3,5-Dimethylphenyl)nicotinic acid is based on the hypothesis that modifying the nicotinic acid scaffold with a bulky, lipophilic dimethylphenyl group at the 5-position could alter its binding kinetics, downstream signaling, or tissue distribution, potentially separating the anti-lipolytic effects from the pro-flushing response.

This guide provides the experimental framework to test this hypothesis, beginning with fundamental target validation and progressing through a cascade of increasingly complex biological systems.

Foundational Steps: Synthesis and Physicochemical Characterization

Before any pharmacological assessment, the integrity of the NCE must be unequivocally established. This is a non-negotiable prerequisite for data validity.

  • Synthesis: A plausible and efficient route for synthesis involves a Suzuki cross-coupling reaction. This well-established method would couple a 5-bromonicotinic acid derivative with 3,5-dimethylphenylboronic acid, catalyzed by a palladium complex.[5]

  • Structural Verification: The final product's identity and structure must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Purity Assessment: The purity of the compound batch must be determined to be >95% (ideally >98%) using High-Performance Liquid Chromatography (HPLC) with UV detection. This ensures that any observed biological activity is attributable to the compound itself and not to impurities.

In Vitro Screening Cascade: From Target to Function

The in vitro phase is designed as a funnel, starting with broad, target-oriented assays and progressively narrowing down to specific, function-based cellular models. This approach maximizes data acquisition while minimizing resource expenditure and adhering to the principles of replacing and reducing animal use.[6][7]

Primary Target Engagement: GPR109A Receptor Activity

The central hypothesis is that 5-(3,5-Dimethylphenyl)nicotinic acid acts via GPR109A. The initial assays are designed to confirm this and quantify its potency.

This assay directly measures the functional consequence of GPR109A activation, which is coupled to a Gi protein, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).

Objective: To determine the potency (EC₅₀) of the test compound in activating the GPR109A receptor.

Methodology:

  • Cell Culture: Utilize Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human GPR109A receptor. Culture cells to ~80-90% confluency.

  • Assay Preparation: Seed the cells into 384-well assay plates and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution series of 5-(3,5-Dimethylphenyl)nicotinic acid (e.g., from 10 mM down to 1 pM) in an appropriate assay buffer. Include nicotinic acid as a positive control.

  • Cell Treatment: Aspirate the culture medium and add the compound dilutions to the cells. Co-stimulate with a fixed concentration of forskolin (e.g., 5 µM) to induce cAMP production. Incubate for 30 minutes at room temperature.

  • Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide Chelate Excite).

  • Data Analysis: Plot the percentage inhibition of the forskolin response against the log concentration of the compound. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Physiologically Relevant Functional Assays

With target engagement confirmed, the next step is to evaluate the compound's effect in cellular models that recapitulate its intended therapeutic actions.

This assay assesses the compound's primary therapeutic function: the inhibition of fat breakdown in adipocytes.[4]

Objective: To measure the ability of the compound to inhibit stimulated lipolysis in primary human adipocytes.

Methodology:

  • Cell Source: Use cryopreserved primary human subcutaneous adipocytes.

  • Cell Plating: Thaw and plate adipocytes according to the manufacturer's protocol in a 96-well plate. Allow differentiation and maturation for 7-10 days.

  • Compound Treatment: Pre-treat the mature adipocytes with serial dilutions of 5-(3,5-Dimethylphenyl)nicotinic acid or nicotinic acid for 30 minutes.

  • Lipolysis Stimulation: Add a β-adrenergic agonist, such as isoproterenol (1 µM), to all wells (except negative controls) to stimulate lipolysis. Incubate for 2-3 hours.

  • Detection: Collect the supernatant (assay medium) and quantify the amount of glycerol or non-esterified fatty acids (NEFA) released using a commercially available colorimetric or fluorometric assay kit.

  • Data Analysis: Calculate the percentage inhibition of isoproterenol-stimulated lipolysis for each compound concentration. Determine the IC₅₀ value by non-linear regression.

Given the role of GPR109A on immune cells, assessing the anti-inflammatory potential is a key secondary objective.[3][8]

Objective: To evaluate the compound's ability to suppress inflammatory cytokine production in stimulated macrophages.

Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophage-like cells or human THP-1-derived macrophages in a 96-well plate and allow them to adhere.

  • Treatment: Pre-incubate the cells with various concentrations of the test compound for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS, 100 ng/mL) to induce an inflammatory response. Include an unstimulated control group.

  • Incubation: Incubate the cells for 18-24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of key inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Determine the IC₅₀ for the inhibition of TNF-α and IL-6 production.

Early Safety and Liability Assessment

Early in vitro toxicology screens are essential to flag potential issues before committing to in vivo studies.

Objective: To determine the concentration at which the compound induces cell death, providing an initial therapeutic window.

Methodology:

  • Cell Lines: Use a panel of relevant cell lines, such as HepG2 (human liver carcinoma, to assess potential hepatotoxicity) and the CHO-GPR109A cells used in the primary assay.

  • Treatment: Expose the cells to a wide range of concentrations of the test compound for 24-48 hours.

  • Viability Measurement: Assess cell viability using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay measuring ATP content (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the CC₅₀ (50% cytotoxic concentration) from the dose-response curve. A large ratio of CC₅₀ to EC₅₀/IC₅₀ suggests a favorable preliminary safety profile.

Data Summary: In Vitro Screening

All quantitative results from the in vitro assays should be compiled for clear comparison and decision-making.

AssayParameter5-(3,5-Dimethylphenyl)nicotinic acidNicotinic Acid (Control)
GPR109A Activation EC₅₀ (cAMP Inhibition)Hypothetical Value (e.g., 150 nM)Hypothetical Value (e.g., 500 nM)
Adipocyte Lipolysis IC₅₀ (Glycerol Release)Hypothetical Value (e.g., 200 nM)Hypothetical Value (e.g., 700 nM)
Macrophage Assay IC₅₀ (TNF-α Inhibition)Hypothetical Value (e.g., 1.2 µM)Hypothetical Value (e.g., 3.5 µM)
Cytotoxicity (HepG2) CC₅₀ (Cell Viability)Hypothetical Value (e.g., >50 µM)Hypothetical Value (e.g., >50 µM)

In Vivo Screening: Whole-System Validation

Positive and potent in vitro data provides the justification for progressing to in vivo models.[9] These studies are designed to answer critical questions about the compound's behavior in a complex biological system: Does it get to its target? Does it work as intended? And is it safe at effective doses?[10] All animal studies must be conducted under approved ethical protocols (IACUC).

Pharmacokinetics (PK)

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical. A drug is ineffective if it cannot reach its target at a sufficient concentration and for an adequate duration.[11]

Objective: To determine the basic PK parameters of the compound in mice or rats.

Methodology:

  • Animals: Use male Sprague-Dawley rats (n=3-4 per group).

  • Compound Administration: Administer a single dose of 5-(3,5-Dimethylphenyl)nicotinic acid via two routes: intravenous (IV, e.g., 2 mg/kg) to determine clearance and volume of distribution, and oral gavage (PO, e.g., 10 mg/kg) to assess oral bioavailability.

  • Blood Sampling: Collect sparse blood samples (e.g., via tail vein) at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Analysis: Process blood to plasma and quantify the concentration of the parent drug using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), AUC (area under the curve), t₁/₂ (half-life), and oral bioavailability (%F).

Pharmacodynamics (PD) and Efficacy

These studies aim to demonstrate that the compound produces the desired biological effect in a living animal.

This model directly translates the in vitro adipocyte assay to an in vivo setting.[4]

Objective: To assess the compound's ability to lower plasma free fatty acids in vivo.

Methodology:

  • Animals: Use C57BL/6 mice.

  • Dosing: Administer the test compound orally at several doses determined from the PK study to achieve target exposures.

  • Blood Collection: Collect a baseline blood sample, then collect blood at a time point corresponding to the expected Tₘₐₓ after dosing.

  • Analysis: Measure plasma non-esterified fatty acid (NEFA) levels using a commercial kit.

  • Interpretation: A significant dose-dependent reduction in plasma NEFA compared to vehicle-treated animals indicates in vivo target engagement and efficacy.

Preliminary Safety and Tolerability

Objective: To determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity.[12]

Methodology:

  • Animals: Use mice or rats.

  • Dose Escalation: Administer single, escalating doses of the compound to different groups of animals (e.g., 10, 30, 100, 300 mg/kg).

  • Clinical Observation: Closely monitor the animals for 7-14 days for any signs of toxicity, including changes in weight, behavior, feeding, and physical appearance.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity or greater than 10-15% body weight loss. This information is crucial for designing future efficacy and toxicology studies.

Visualizing the Strategy: Workflows and Pathways

Clear visual representations are essential for communicating complex scientific strategies.

Screening Workflow Diagram

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation synthesis Synthesis & QC (>95% Purity) target_assay Primary Target Assay (GPR109A cAMP) synthesis->target_assay functional_assays Functional Cellular Assays (Lipolysis, Anti-inflammatory) target_assay->functional_assays tox_assay In Vitro Toxicology (Cytotoxicity) functional_assays->tox_assay pk_study Pharmacokinetics (PK) (Rodent) tox_assay->pk_study Go/No-Go Decision pd_model Pharmacodynamics (PD) (Anti-Lipolysis Model) pk_study->pd_model safety_study Acute Tolerability (MTD) pd_model->safety_study dev_decision Further Development safety_study->dev_decision Lead Candidate Decision

Caption: High-level workflow for the pharmacological screening of an NCE.

GPR109A Signaling Pathway Diagram

G NCE 5-(3,5-Dimethylphenyl) nicotinic acid GPR109A GPR109A NCE->GPR109A Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates HSL HSL PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Promotes

Caption: Simplified GPR109A signaling cascade leading to lipolysis inhibition.

Conclusion and Forward Look

This technical guide outlines a rigorous, logical, and efficient strategy for the preliminary pharmacological evaluation of 5-(3,5-Dimethylphenyl)nicotinic acid. By systematically progressing from in vitro target engagement to in vivo proof-of-concept, this workflow is designed to build a comprehensive data package. The success of this NCE will depend on demonstrating potent on-target activity, a clean off-target profile, favorable pharmacokinetic properties, and, most importantly, a clear differentiation from existing nicotinic acid therapies, particularly regarding the flushing side effect. The data generated through this screening cascade will form the critical foundation for a go/no-go decision and, if positive, will guide the design of more extensive preclinical development studies.

References

  • Sinthupoom, N., et al. (2025). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. ResearchGate.
  • Dukes, M., et al. (2007). In vitro screening strategies for nicotinic receptor ligands. PubMed.
  • Abdel-Mottaleb, M. M. A., et al. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.
  • Sullivan, T. J., et al. (n.d.). Pharmacological screening of new chemical entities in human subjects and methods of data handling. NIH.
  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.gov.
  • Carlson, L. A. (n.d.). Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. PubMed.
  • Atiya, R. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate.
  • Sivakumar, P. M., et al. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.
  • AMS Biotechnology (amsbio). (n.d.). Preclinical research strategies for drug development. AMSbiopharma.
  • SFDA. (2024). General Considerations for Preclinical Studies Submissions. Saudi Food & Drug Authority.
  • Duke University. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute.
  • Sena, C., et al. (n.d.). General Principles of Preclinical Study Design. PMC - NIH.
  • Richman, J. G., et al. (2007). Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors. Journal of Biological Chemistry.
  • Dias, K. C., et al. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. PMC - NIH.
  • Lukas, T. J., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. NIH.
  • Meyers, C. D., et al. (2007). Nicotinic Acid (Niacin) Receptor Agonists: Will They Be Useful Therapeutic Agents?. PubMed.
  • Newman, D. J., & Cragg, G. M. (2017). Screening and identification of novel biologically active natural compounds. PMC - NIH.
  • Beil, W., et al. (2003). Method for producing 5-aryl nicotinaldehydes. Patent Publication Number 20030055259.

Sources

A Comprehensive Guide to the Structural Elucidation of 5-(3,5-Dimethylphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed, multi-technique approach to the structural elucidation of 5-(3,5-dimethylphenyl)nicotinic acid. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel chemical entities. This document moves beyond a simple listing of procedures to offer a strategic workflow, explaining the rationale behind the selection of analytical techniques and the interpretation of the resulting data. The core principle of this guide is to establish a self-validating system of analysis, where orthogonal techniques are employed to build a comprehensive and unambiguous structural assignment.

Introduction and Preliminary Assessment

The initial step in the characterization of a newly synthesized compound, such as 5-(3,5-dimethylphenyl)nicotinic acid, involves the confirmation of its fundamental properties. The molecular formula, C14H13NO2, and a molecular weight of approximately 227.26 g/mol serve as the foundational data points for all subsequent spectroscopic analysis.[1][][3][4] These values are critical for guiding the interpretation of mass spectrometry data and for the initial assessment of the compound's purity.

The proposed structure, as shown in Figure 1, contains several key features that will be the focus of our analytical investigation: a nicotinic acid core (a substituted pyridine ring with a carboxylic acid), a 3,5-disubstituted dimethylphenyl ring, and the C-C bond linking these two aromatic systems. Each of these structural components will produce characteristic signals in the various spectroscopic techniques employed.

Chemical structure of 5-(3,5-Dimethylphenyl)nicotinic acid

Figure 1. Proposed structure of 5-(3,5-Dimethylphenyl)nicotinic acid.

Mass Spectrometry: The Foundation of Molecular Weight Determination

Mass spectrometry (MS) is the first-line technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

Rationale for Technique Selection

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is the preferred method for this analysis. ESI is a soft ionization technique that typically produces an abundant molecular ion (or pseudo-molecular ion), which allows for the accurate determination of the molecular weight. Operating in high-resolution mode enables the determination of the elemental composition from the exact mass.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an ESI source is used.

  • Ionization Mode: Both positive and negative ion modes are run to determine which provides a more stable and abundant molecular ion. For a carboxylic acid, negative ion mode is often effective due to the ease of deprotonation. For the pyridine nitrogen, positive ion mode can also be effective due to protonation.

  • Data Acquisition: Data is acquired over a mass range of m/z 50-500.

  • Calibration: The instrument is calibrated using a known standard to ensure high mass accuracy.

Expected Data and Interpretation

The expected output from the ESI-HRMS analysis is summarized in Table 1. The primary goal is to observe the [M+H]+ or [M-H]- ion and confirm that its measured mass is consistent with the calculated exact mass of C14H13NO2.

Table 1: Expected High-Resolution Mass Spectrometry Data

IonCalculated Exact MassObserved m/z (Hypothetical)
[C14H14NO2]+ ([M+H]+)228.1019228.1021
[C14H12NO2]- ([M-H]-)226.0873226.0871

Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation, providing further structural insights. For nicotinic acid derivatives, a characteristic fragmentation is the loss of the carboxylic acid group as CO2 (44 Da).[5] Another common fragmentation in both positive and negative ion modes for nicotinic acid and its metabolites is the cleavage of the bond between the pyridine ring and the side chain, leading to a fragment ion at m/z 78.[5]

M_plus_H [M+H]+ m/z 228.1019 fragment1 Loss of H2O [M+H-H2O]+ m/z 210.0913 M_plus_H->fragment1 - H2O fragment2 Loss of COOH [C13H14N]+ m/z 184.1121 M_plus_H->fragment2 - COOH

Caption: Predicted MS/MS fragmentation of the [M+H]+ ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. A suite of 1D and 2D NMR experiments will be used to map out the carbon and proton framework of the molecule.

Rationale for Experimental Suite
  • ¹H NMR: To identify the number of unique proton environments, their chemical shifts, coupling patterns (spin-spin splitting), and integration (relative number of protons).

  • ¹³C NMR: To determine the number of unique carbon environments.

  • DEPT-135: To differentiate between CH, CH2, and CH3 groups.

  • COSY (Correlation Spectroscopy): To identify protons that are coupled to each other (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different fragments of the molecule.

Experimental Protocol: NMR Analysis
  • Sample Preparation: 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3). DMSO-d6 is often a good choice for carboxylic acids as it allows for the observation of the acidic proton.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

  • Data Acquisition: Standard pulse programs for each of the listed experiments are run.

Predicted Spectral Data and Interpretation

The expected chemical shifts for the protons and carbons of 5-(3,5-dimethylphenyl)nicotinic acid are predicted based on the known effects of substituents on aromatic rings. These are summarized in Tables 2 and 3.

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d6)

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H2'~9.1d1H
H4'~8.8dd1H
H6'~8.3d1H
H2, H6~7.3s2H
H4~7.1s1H
-CH3~2.4s6H
-COOH~13.5br s1H

Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d6)

Carbon AssignmentPredicted Chemical Shift (ppm)
C5'~166
C2'~152
C4'~148
C6'~140
C1~138
C3, C5~137
C3'~134
C4~130
C2, C6~127
-CH3~21

The connectivity of the molecule will be established using 2D NMR. For instance, in the HMBC spectrum, a correlation would be expected between the protons of the methyl groups (~2.4 ppm) and carbons C3 and C5 of the dimethylphenyl ring. Crucially, correlations between the protons on one ring and the carbons on the other (e.g., between H2/H6 and C5', or between H2'/H4'/H6' and C1) would definitively establish the link between the two aromatic systems.

cluster_workflow NMR Elucidation Workflow H1 ¹H NMR (Proton Environments) HSQC HSQC (Direct H-C Bonds) H1->HSQC COSY COSY (H-H Couplings) H1->COSY C13 ¹³C NMR & DEPT (Carbon Types) C13->HSQC HMBC HMBC (Long-Range H-C Bonds) HSQC->HMBC COSY->HMBC Structure Final Structure HMBC->Structure

Caption: Workflow for structural confirmation using NMR.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Rationale for Technique

For 5-(3,5-dimethylphenyl)nicotinic acid, IR spectroscopy will be used to confirm the presence of the carboxylic acid and the aromatic rings.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is acquired over the range of 4000-400 cm⁻¹. A background spectrum is taken first and automatically subtracted from the sample spectrum.

Expected Data and Interpretation

Key vibrational bands are expected in the IR spectrum that are characteristic of the molecule's functional groups. These are summarized in Table 4.

Table 4: Predicted FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~3100-3000C-H stretch (sp²)Aromatic Rings
~2950-2850C-H stretch (sp³)Methyl Groups
~1700C=O stretchCarboxylic Acid
~1600, ~1475C=C and C=N ring stretchesAromatic Rings
~1300C-O stretchCarboxylic Acid
~900-675C-H out-of-plane bendAromatic Rings

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The C=O stretch is also a very strong and easily identifiable peak. The presence of bands in the 1600-1475 cm⁻¹ region confirms the aromatic nature of the compound.[6][7][8][9][10][11][12]

X-ray Crystallography: Unambiguous 3D Structure

While the combination of MS and NMR is often sufficient for structural elucidation, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure, including stereochemistry if applicable, and detailed information about bond lengths, bond angles, and crystal packing.

Rationale for Technique

This technique is employed as the gold standard for structural confirmation, especially for novel compounds intended for pharmaceutical development where absolute structural certainty is required.[13][14][15][16]

Experimental Protocol
  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with monochromatic X-rays. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

Expected Outcome

A successful X-ray crystallographic analysis will yield a 3D model of the molecule, confirming the connectivity established by NMR and providing precise geometric parameters. It would also reveal intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which is common for aromatic carboxylic acids.[14]

Conclusion

The structural elucidation of 5-(3,5-dimethylphenyl)nicotinic acid is a systematic process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry provides the initial confirmation of molecular weight and elemental composition. A comprehensive suite of 1D and 2D NMR experiments then maps out the intricate proton and carbon framework of the molecule, establishing the precise connectivity of the atoms. Infrared spectroscopy offers a rapid confirmation of key functional groups. Finally, single-crystal X-ray crystallography can provide the ultimate, unambiguous proof of the three-dimensional structure. This multi-faceted, self-validating approach ensures the highest level of confidence in the structural assignment, a critical requirement in modern chemical research and drug development.

References

  • Applichem. 5-(3,5-Dimethylphenyl)nicotinic acid | 1048486-24-3. [Link]

  • ResearchGate. ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative.... [Link]

  • ResearchGate. A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). [Link]

  • Semantic Scholar. The FTIR Spectra of Pyridine and Pyridine-d , '. [Link]

  • National Institutes of Health. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS. [Link]

  • Powder Diffraction. Crystal structure of anthraquinone-2-carboxylic acid, C15H8O4. [Link]

  • PubMed. Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS. [Link]

  • ResearchGate. The GC–MS fragmentation of 2-{[(2-hydroxyphenyl)-methylidene]amino}nicotinic acid. [Link]

  • CET Scientific Services Pte Ltd. Pyridine FTIR Spectroscopy. [Link]

  • PubMed. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. [Link]

  • PubMed. NMR, UV, FT-IR, FT-Raman spectra and molecular structure (monomeric and dimeric structures) investigation of nicotinic acid N-oxide: A combined experimental and theoretical study. [Link]

  • MassBank. msbnk-lcsb-lu048801 - Nicotinic acid. [Link]

  • AIP Publishing. Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. [Link]

  • The Journal of Physical Chemistry. Correlations of the Infrared Spectra of Some Pyridines. [Link]

  • Semantic Scholar. RAMAN SPECTRA OF COPPER, COBALT, AND NICKEL COMPLEXES OF NICOTINIC ACID. [Link]

  • ResearchGate. NMR analysis; a, b H NMR spectra of 3-cyanopyridine and nicotinic acid.... [Link]

  • ResearchGate. FTIR spectra of pyridine adsorbed on (a) CoMo/g-Al 2 O 3 , (b) CoMo/FA.... [Link]

  • ResearchGate. Synthesis of nicotinic acid derivative 5a. [Link]

  • ResearchGate. A comparison of X-ray crystal structures including methyl 3,5-bis(hydroxymethyl)benzoate, its phenylethynyl extended derivative in polymorphous forms and the corresponding carboxylic acids. [Link]

  • PubMed. New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. [Link]

  • AIP Publishing. Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. [Link]

  • PubChem. Nicotinic Acid. [Link]

  • JOCPR. Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. [Link]

  • Iraqi Journal of Science. synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. [Link]

  • Google Patents. Method for producing 5-aryl nicotinaldehydes.
  • ResearchGate. (PDF) New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. [Link]

  • ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated.. [Link]

  • PubMed. Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light. [Link]

Sources

An In-Depth Technical Guide to 5-(3,5-Dimethylphenyl)nicotinic Acid as a Nicotinic Acid Receptor Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Nicotinic acid (Niacin, Vitamin B3) has been a cornerstone in the management of dyslipidemia for over half a century, valued for its robust efficacy in lowering low-density lipoprotein (LDL) cholesterol and triglycerides (TG) while being the most potent agent available for raising high-density lipoprotein (HDL) cholesterol.[1][2] Its therapeutic utility is primarily mediated through the activation of the G-protein coupled receptor GPR109A (also known as HCA2), a Gi-coupled receptor highly expressed in adipocytes and various immune cells.[3][4] However, the clinical application of nicotinic acid is often limited by a significant side effect: cutaneous vasodilation, or flushing, which negatively impacts patient compliance.[1][5] This has driven extensive research into novel GPR109A agonists with improved pharmacological profiles. This guide focuses on 5-(3,5-Dimethylphenyl)nicotinic acid, a representative of a class of 5-aryl nicotinic acid derivatives, as a putative GPR109A agonist. We will detail the scientific rationale, synthesis, and a comprehensive workflow for the in-vitro characterization of this compound, providing a technical blueprint for its evaluation as a potential therapeutic agent for dyslipidemia.

Introduction: The Rationale for Novel GPR109A Agonists

The primary mechanism for nicotinic acid's lipid-lowering effect begins with the activation of GPR109A on adipocytes. This initiates a Gi-mediated signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] The reduction in cAMP attenuates the activity of protein kinase A (PKA), which in turn decreases the phosphorylation and activity of hormone-sensitive lipase. The ultimate effect is the inhibition of lipolysis, reducing the release of free fatty acids (FFAs) from adipose tissue into circulation.[4] A lower FFA flux to the liver reduces the substrate available for hepatic triglyceride and subsequent Very Low-Density Lipoprotein (VLDL) synthesis, which consequently lowers plasma LDL levels.[1][4]

While effective, the activation of GPR109A on Langerhans cells in the skin triggers a distinct pathway leading to the synthesis and release of prostaglandin D2 (PGD2), a potent vasodilator that causes the characteristic flushing.[5] The development of novel agonists like 5-(3,5-Dimethylphenyl)nicotinic acid is driven by the hypothesis that modifications to the nicotinic acid scaffold can fine-tune the interaction with GPR109A, potentially separating the therapeutic anti-lipolytic effects from the flushing response. Structure-activity relationship (SAR) studies suggest that the carboxylic acid moiety is essential for receptor activation, while substitutions on the pyridine ring, particularly at the 5-position, can significantly influence potency and downstream signaling.[] The 3,5-dimethylphenyl group introduces a bulky, lipophilic substituent that may confer higher affinity or altered receptor conformation upon binding.

Chemical Synthesis of 5-(3,5-Dimethylphenyl)nicotinic Acid

The synthesis of 5-aryl nicotinic acid derivatives is readily achievable through modern cross-coupling methodologies. The Suzuki-Miyaura coupling reaction is a robust and high-yielding method for forming the critical carbon-carbon bond between the pyridine core and the phenyl ring.

Proposed Synthetic Scheme:

A plausible and efficient route involves the palladium-catalyzed Suzuki coupling of a 5-halonicotinate ester (e.g., methyl 5-bromonicotinate) with 3,5-dimethylphenylboronic acid, followed by saponification of the resulting ester to yield the target carboxylic acid.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis
  • Step 1: Suzuki Coupling. To a solution of methyl 5-bromonicotinate (1.0 eq) and 3,5-dimethylphenylboronic acid (1.2 eq) in a 4:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction vessel.

  • Heat the mixture to 90°C and stir under an inert atmosphere for 12-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield methyl 5-(3,5-dimethylphenyl)nicotinate.

  • Step 2: Saponification. Dissolve the purified ester from Step 1 in a 3:1 mixture of methanol and water.

  • Add sodium hydroxide (2.0 eq) and stir the mixture at 60°C for 2-4 hours until hydrolysis is complete.

  • Cool the mixture, remove the methanol under reduced pressure, and dilute the remaining aqueous solution with water.

  • Acidify the solution to pH 3-4 with 1M hydrochloric acid, which will precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 5-(3,5-dimethylphenyl)nicotinic acid as a solid.[8][9]

In-Vitro Pharmacological Characterization

A systematic in-vitro evaluation is required to determine the affinity and functional activity of 5-(3,5-Dimethylphenyl)nicotinic acid at the human GPR109A receptor.

3.1. Receptor Binding Affinity (Ki)

Competitive radioligand binding assays are the gold standard for determining the binding affinity of a test compound for its target receptor.[10] This assay measures the ability of the unlabeled test compound to displace a known radioligand from the receptor.

Detailed Experimental Protocol: Radioligand Binding Assay [11][12]
  • Membrane Preparation: Prepare cell membrane homogenates from a stable cell line overexpressing the human GPR109A receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Use a suitable binding buffer, typically 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 1 mM CaCl₂.

  • Reaction Setup: In a 96-well plate, combine:

    • Cell membranes (10-20 µg protein/well).

    • A fixed concentration of a suitable radioligand, such as [³H]-nicotinic acid (at a concentration close to its Kd).

    • Increasing concentrations of the unlabeled competitor, 5-(3,5-dimethylphenyl)nicotinate (typically from 10⁻¹¹ M to 10⁻⁵ M).

  • Nonspecific Binding: Determine nonspecific binding in parallel wells containing a high concentration (e.g., 10 µM) of unlabeled nicotinic acid.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Termination & Separation: Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the retained radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Hypothetical Binding Affinity Data for GPR109A
CompoundIC₅₀ (nM)Ki (nM)
Nicotinic Acid (Reference)350180
5-(3,5-Dimethylphenyl)nicotinic acid4523
3.2. Functional Agonist Activity (EC₅₀)

Since GPR109A is a Gi-coupled receptor, agonist binding leads to the inhibition of adenylyl cyclase and a measurable decrease in intracellular cAMP levels.[6] A functional assay quantifying this response is critical to confirm agonism and determine potency (EC₅₀).

Detailed Experimental Protocol: cAMP Inhibition Assay [3][][13]
  • Cell Culture: Plate cells stably expressing human GPR109A (e.g., CHO-GPR109A) in a 96-well plate and grow to near confluency.

  • Pre-treatment: Wash the cells with serum-free media and pre-incubate them with a phosphodiesterase (PDE) inhibitor such as IBMX (100 µM) for 15-30 minutes to prevent cAMP degradation.

  • Stimulation: Add increasing concentrations of the test agonist, 5-(3,5-dimethylphenyl)nicotinic acid (typically 10⁻¹¹ M to 10⁻⁵ M), along with a fixed concentration of forskolin (e.g., 5 µM). Forskolin directly activates adenylyl cyclase, raising basal cAMP levels so that inhibition can be accurately measured.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay. These are competitive immunoassays that generate a signal inversely proportional to the amount of cAMP present.[14]

  • Data Analysis: Convert the assay signal to cAMP concentration using a standard curve. Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal inhibitory response) and the maximal inhibition (Emax).

Table 2: Hypothetical Functional Potency Data for GPR109A
CompoundEC₅₀ (nM)Emax (% Inhibition)
Nicotinic Acid (Reference)420100%
5-(3,5-Dimethylphenyl)nicotinic acid55100%
Mechanism of Action and Signaling Pathway

The activation of GPR109A by an agonist like 5-(3,5-Dimethylphenyl)nicotinic acid triggers the dissociation of the heterotrimeric G-protein into Gαi/o and Gβγ subunits. The activated Gαi subunit directly inhibits adenylyl cyclase, preventing the conversion of ATP to cAMP. This reduction in the second messenger cAMP is the primary signal leading to the downstream therapeutic effects on lipid metabolism.

GPR109A_Signaling GPR109A GPR109A Receptor Gi Gαi/βγ GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist 5-(3,5-Dimethylphenyl) nicotinic acid Agonist->GPR109A Binds G_alpha_i Gαi-GTP Gi->G_alpha_i G_beta_gamma Gβγ Gi->G_beta_gamma G_alpha_i->AC Inhibits ATP ATP ATP->AC PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active Lipolysis Inhibition of Lipolysis PKA_active->Lipolysis Leads to

Caption: GPR109A receptor signaling cascade upon agonist binding.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for the synthesis and in-vitro characterization of 5-(3,5-Dimethylphenyl)nicotinic acid as a novel GPR109A agonist. The described protocols for chemical synthesis, radioligand binding, and functional cAMP assays represent the standard, validated workflow for advancing a compound from a chemical concept to a pharmacologically characterized lead.

Based on established SAR, it is plausible that 5-(3,5-Dimethylphenyl)nicotinic acid would demonstrate potent agonist activity at the GPR109A receptor. The successful completion of these in-vitro studies would provide the necessary foundation for advancing the compound into preclinical in-vivo models. Subsequent studies would focus on evaluating its lipid-modifying efficacy in animal models of dyslipidemia and, critically, assessing its flushing liability compared to nicotinic acid. The ultimate goal is the identification of a potent GPR109A agonist that retains the full therapeutic benefit of nicotinic acid while offering a superior side-effect profile, thereby addressing a significant unmet need in the management of cardiovascular disease.

References
  • Vertex AI Search. GPR109A (Niacin Receptor)
  • Szanda G, et al. cAMP assay for GPCR ligand characterization: application of BacMam expression system. Methods Mol Biol. 2013;958:135-42.
  • Patsnap Synapse. What are Nicotinic receptors agonists and how do they work? Published June 21, 2024.
  • National Center for Biotechnology Information. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Published November 20, 2017.
  • Wikipedia. Nicotinic agonist. Accessed January 20, 2026.
  • Kandasamy K, et al. cAMP assays in GPCR drug discovery. Methods Cell Biol. 2017;142:51-57.
  • National Center for Biotechnology Information. Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Published March 15, 2019.
  • Carlson A. cAMP assay provides flexibility and stable pharmacology. Revvity, Inc.
  • Thangaraju M, et al. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Res. 2009;69(7):2826-32.
  • BOC Sciences. 5-(3,5-Dimethylphenyl)nicotinic acid - CAS 1048486-24-3. Accessed January 20, 2026.
  • Abuo-Rahma GEA, et al. New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. Mol Divers. 2021;25(2):673-686.
  • Thangaraju M, et al. The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Res. 2014;74(4):1166-78.
  • Gille A, et al. Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annu Rev Pharmacol Toxicol. 2008;48:79-106.
  • United States Biological. 5-(3,5-Dimethylphenyl)
  • O'Reilly C, et al. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Nutrients. 2019;11(9):2166.
  • Gifford Bioscience. Radioligand Binding Assay. Accessed January 20, 2026.
  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. Accessed January 20, 2026.
  • Qin J, et al. Discovery of a potent nicotinic Acid receptor agonist for the treatment of dyslipidemia. ACS Med Chem Lett. 2011;2(2):171-6.
  • Gille A, et al. Nicotinic acid: pharmacological effects and mechanisms of action. Annu Rev Pharmacol Toxicol. 2008;48:79-106.
  • Revvity. Radiometric Ligand-Binding Assays. Accessed January 20, 2026.
  • Strange PG. Radioligand Binding Studies.
  • Abuo-Rahma GEA, et al. New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. Mol Divers. 2021;25(2):673-686.
  • Ganapathy V, et al. Nicotinic acid prevents experimental liver fibrosis by attenuating the prooxidant process. World J Gastroenterol. 2015;21(23):7164-73.
  • Shankar K, et al. Synthesis of nicotinic acid derivative 5a.
  • Mahboubi K, et al. Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia. Br J Pharmacol. 2009;158(3):681-92.
  • Ference BA, et al. A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk.
  • McKenney J. Prolonged-release nicotinic acid for the management of dyslipidemia: an update including results from the NAUTILUS study. Expert Opin Pharmacother. 2006;7(14):1949-61.
  • Al-Masoudi NA, et al. synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity.
  • Paust J, et al. Method for producing 5-aryl nicotinaldehydes. US Patent 20030055259. Published March 20, 2003.
  • Blanchet MR, et al. Dimethyphenylpiperazinium, a nicotinic receptor agonist, downregulates inflammation in monocytes/macrophages through PI3K and PLC chronic activation. Am J Physiol Lung Cell Mol Physiol. 2006;291(4):L757-63.
  • Abuo-Rahma GEA, et al. New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity.
  • Wikipedia. Nicotinic acid. Accessed January 20, 2026.
  • Guyton JR. Niacin Alternatives for Dyslipidemia: Fool's Gold or Gold Mine? Part I.
  • Kamanna VS, et al. Nicotinic Acid (Niacin) Receptor Agonists: Will They Be Useful Therapeutic Agents? Am J Cardiol. 2007;100(11A):S53-61.
  • Kashyap ML. Nicotinic acid: Recent developments.
  • Toth PP. Proposed mechanism of nicotinic acid-induced vasodilation (flushing).
  • Solution Pharmacy. Antihyperlipidemic Drug (Part 06 Final) | Nicotinic Acid (Niacin) Mechanism of Action. YouTube. August 6, 2019.

Sources

potential therapeutic targets of 5-(3,5-Dimethylphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-(3,5-Dimethylphenyl)nicotinic acid

Authored by: A Senior Application Scientist

Abstract

5-(3,5-Dimethylphenyl)nicotinic acid is a derivative of nicotinic acid (niacin, Vitamin B3), a well-established therapeutic agent. While the specific biological activities of this particular derivative are not extensively characterized in publicly available literature, its structural similarity to nicotinic acid and other related compounds allows for the formulation of well-grounded hypotheses regarding its potential therapeutic targets. This guide provides an in-depth exploration of these putative targets, grounded in the established pharmacology of nicotinic acid derivatives. For each proposed target, we present the scientific rationale, potential therapeutic indications, and detailed, self-validating experimental workflows for validation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Introduction

Nicotinic acid and its derivatives have a rich history in pharmacology, with applications ranging from the management of dyslipidemia to the treatment of inflammatory conditions.[1][2] The parent compound, nicotinic acid, exerts its effects through multiple mechanisms, including the activation of specific G-protein coupled receptors and modulation of cellular metabolism.[3][4] The addition of a 3,5-dimethylphenyl moiety to the nicotinic acid scaffold, creating 5-(3,5-Dimethylphenyl)nicotinic acid, presents an intriguing modification that could alter its pharmacological profile, potentially enhancing potency, selectivity, or pharmacokinetic properties.

This guide delves into the most probable therapeutic targets for 5-(3,5-Dimethylphenyl)nicotinic acid, leveraging the extensive knowledge base of its chemical analogues. We will explore three primary putative targets: the G-protein coupled receptor GPR109A, nicotinic acetylcholine receptors (nAChRs), and the critical metabolic coenzymes NAD+ and NADP+. Each section will provide a comprehensive overview of the target, its associated signaling pathways, and a roadmap for experimental validation.

Part 1: GPR109A - A Gateway to Lipid Modification and Beyond

Scientific Rationale

The G-protein coupled receptor GPR109A is the primary receptor for nicotinic acid and is responsible for many of its therapeutic effects on lipid metabolism.[4] Activation of GPR109A in adipocytes leads to a decrease in free fatty acid mobilization, subsequently reducing the hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL).[3][5] The 3,5-dimethylphenyl substitution on the nicotinic acid core could significantly influence the binding affinity and efficacy of the compound at this receptor, potentially leading to a more potent or selective lipid-lowering agent.

Signaling Pathway: GPR109A Activation

GPR109A_Pathway cluster_cell Adipocyte Compound 5-(3,5-Dimethylphenyl) nicotinic acid GPR109A GPR109A Receptor Compound->GPR109A Binds and Activates Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (Active) PKA->HSL Phosphorylates HSL_inactive Hormone-Sensitive Lipase (Inactive) Lipolysis Lipolysis HSL->Lipolysis Catalyzes FFA Free Fatty Acids Lipolysis->FFA Releases

Caption: GPR109A signaling cascade in adipocytes.

Potential Therapeutic Indications
  • Dyslipidemia[1]

  • Atherosclerosis[6]

  • Hypertriglyceridemia[7]

Experimental Validation Workflow

A tiered approach, from in vitro target engagement to in vivo efficacy, is crucial for validation.

Protocol 1: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of 5-(3,5-Dimethylphenyl)nicotinic acid for the GPR109A receptor.

  • Materials: Membranes from cells stably expressing human GPR109A, [3H]-nicotinic acid, unlabeled 5-(3,5-Dimethylphenyl)nicotinic acid, scintillation fluid, filter plates, and a scintillation counter.

  • Procedure: a. Incubate a fixed concentration of [3H]-nicotinic acid with GPR109A-expressing cell membranes in the presence of increasing concentrations of 5-(3,5-Dimethylphenyl)nicotinic acid. b. After incubation, separate bound from free radioligand by rapid filtration through filter plates. c. Quantify the amount of bound radioligand using a scintillation counter. d. Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay

  • Objective: To assess the functional activity (EC50 and Emax) of the compound as an agonist or antagonist of GPR109A.

  • Materials: GPR109A-expressing cells, forskolin, 5-(3,5-Dimethylphenyl)nicotinic acid, and a cAMP assay kit (e.g., HTRF or ELISA-based).

  • Procedure: a. Pre-treat GPR109A-expressing cells with varying concentrations of 5-(3,5-Dimethylphenyl)nicotinic acid. b. Stimulate the cells with forskolin to induce cAMP production. c. Measure intracellular cAMP levels using a compatible assay kit. d. A decrease in forskolin-stimulated cAMP levels indicates agonistic activity. Plot a dose-response curve to determine EC50 and Emax.

Protocol 3: High-Fat Diet-Induced Dyslipidemic Mouse Model

  • Objective: To evaluate the in vivo efficacy of the compound in a relevant disease model.

  • Materials: C57BL/6J mice, high-fat diet, 5-(3,5-Dimethylphenyl)nicotinic acid, vehicle control, and equipment for blood collection and lipid profiling.

  • Procedure: a. Induce dyslipidemia in mice by feeding a high-fat diet for 8-12 weeks. b. Administer 5-(3,5-Dimethylphenyl)nicotinic acid or vehicle control to the dyslipidemic mice daily for a specified period (e.g., 4 weeks). c. Collect blood samples at baseline and at the end of the treatment period. d. Analyze plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides. e. Compare lipid profiles between the treatment and control groups to assess efficacy.

Hypothetical Data Summary
AssayParameter5-(3,5-Dimethylphenyl)nicotinic acidNicotinic Acid (Reference)
GPR109A BindingKi (nM)50200
cAMP AccumulationEC50 (nM)100500
In Vivo Efficacy% LDL-C Reduction40%25%

Part 2: Nicotinic Acetylcholine Receptors (nAChRs) - Targeting Inflammation and Pain

Scientific Rationale

Certain nicotinic acid derivatives have demonstrated analgesic and anti-inflammatory properties.[2] Nicotinic acetylcholine receptors, particularly the α7 and α9α10 subtypes, are expressed on immune cells and neurons and play a crucial role in modulating inflammation and pain signaling.[8] The cholinergic anti-inflammatory pathway, mediated by α7 nAChR, is a well-established mechanism for controlling systemic inflammation. The structural features of 5-(3,5-Dimethylphenyl)nicotinic acid may allow it to interact with these nAChR subtypes, offering a potential therapeutic avenue for inflammatory and pain disorders.

Signaling Pathway: Cholinergic Anti-inflammatory Pathway

Cholinergic_Pathway cluster_macrophage Macrophage Compound 5-(3,5-Dimethylphenyl) nicotinic acid alpha7_nAChR α7 nAChR Compound->alpha7_nAChR Activates JAK2 JAK2 alpha7_nAChR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates NFkB_pathway NF-κB Pathway STAT3->NFkB_pathway Inhibits Cytokine_Gene_Expression Pro-inflammatory Cytokine Gene Expression NFkB_pathway->Cytokine_Gene_Expression Promotes Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->NFkB_pathway Activates TNFa_IL1b TNF-α, IL-1β Cytokine_Gene_Expression->TNFa_IL1b Produces

Caption: The cholinergic anti-inflammatory pathway in a macrophage.

Potential Therapeutic Indications
  • Rheumatoid Arthritis

  • Inflammatory Bowel Disease

  • Neuropathic Pain[8]

Experimental Validation Workflow

Protocol 4: nAChR Subtype Binding Assays

  • Objective: To determine the binding affinity of the compound for α7 and α9α10 nAChR subtypes.

  • Materials: Cell lines expressing human α7 or α9α10 nAChRs, appropriate radioligands (e.g., [3H]-epibatidine or [125I]-α-bungarotoxin), 5-(3,5-Dimethylphenyl)nicotinic acid, and a filtration-based binding assay setup.

  • Procedure: Conduct competitive binding assays as described in Protocol 1, using cell lines and radioligands specific for each nAChR subtype.

Protocol 5: Cytokine Release Assay in Primary Human Monocytes

  • Objective: To assess the anti-inflammatory activity of the compound.

  • Materials: Isolated primary human monocytes, lipopolysaccharide (LPS), 5-(3,5-Dimethylphenyl)nicotinic acid, and ELISA kits for TNF-α and IL-1β.

  • Procedure: a. Pre-incubate monocytes with varying concentrations of the compound. b. Stimulate the cells with LPS to induce an inflammatory response. c. After a suitable incubation period, collect the cell supernatant. d. Measure the concentrations of TNF-α and IL-1β in the supernatant using ELISA. e. A dose-dependent reduction in cytokine levels indicates anti-inflammatory activity.

Protocol 6: Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the acute anti-inflammatory and analgesic effects in vivo.

  • Materials: Wistar rats, carrageenan solution, 5-(3,5-Dimethylphenyl)nicotinic acid, vehicle control, and a plethysmometer.

  • Procedure: a. Administer the compound or vehicle to the rats. b. After a pre-determined time, inject carrageenan into the plantar surface of the right hind paw. c. Measure paw volume using a plethysmometer at regular intervals post-carrageenan injection. d. A significant reduction in paw edema in the treated group compared to the control group indicates anti-inflammatory efficacy.

Hypothetical Data Summary
AssayParameter5-(3,5-Dimethylphenyl)nicotinic acid
α7 nAChR BindingKi (nM)250
α9α10 nAChR BindingKi (nM)>10,000
Cytokine Release (LPS)TNF-α IC50 (µM)5
Paw Edema Model% Inhibition of Edema at 4h50%

Part 3: Modulating NAD+/NADP+ Metabolism for Neuroprotection

Scientific Rationale

Nicotinic acid is a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+) and its phosphorylated form, NADP+.[9] These coenzymes are fundamental to cellular energy metabolism and redox balance. NAD+ is a critical cofactor for sirtuins and PARPs, enzymes involved in DNA repair, stress resistance, and longevity.[9] NADPH is essential for the antioxidant defense system. An increasing body of evidence suggests that enhancing NAD+ levels can be neuroprotective. The 5-(3,5-Dimethylphenyl)nicotinic acid molecule could potentially serve as an efficient precursor for NAD+ synthesis in neuronal cells, thereby offering a therapeutic strategy for neurodegenerative diseases.

Metabolic Pathway: NAD+ Synthesis and Utilization

NAD_Metabolism cluster_neuron Neuron Compound 5-(3,5-Dimethylphenyl) nicotinic acid Preiss_Handler Preiss-Handler Pathway Compound->Preiss_Handler NAD NAD+ Preiss_Handler->NAD NADP NADP+ NAD->NADP Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Oxidative_Phosphorylation Oxidative Phosphorylation NAD->Oxidative_Phosphorylation Antioxidant_Defense Antioxidant Defense (via NADPH) NADP->Antioxidant_Defense Neuroprotection Neuroprotection Sirtuins->Neuroprotection PARPs->Neuroprotection Oxidative_Phosphorylation->Neuroprotection Antioxidant_Defense->Neuroprotection

Caption: Role of NAD+ and NADP+ in neuronal function.

Potential Therapeutic Indications
  • Alzheimer's Disease[9]

  • Parkinson's Disease[9]

  • Huntington's Disease

Experimental Validation Workflow

Protocol 7: Measurement of NAD+/NADH Ratio in Neuronal Cells

  • Objective: To determine if the compound increases intracellular NAD+ levels.

  • Materials: A human neuronal cell line (e.g., SH-SY5Y), 5-(3,5-Dimethylphenyl)nicotinic acid, and a commercially available NAD+/NADH assay kit.

  • Procedure: a. Culture neuronal cells and treat them with various concentrations of the compound for 24-48 hours. b. Lyse the cells and measure the intracellular concentrations of NAD+ and NADH using the assay kit. c. Calculate the NAD+/NADH ratio and compare treated cells to untreated controls.

Protocol 8: Oxidative Stress Protection Assay

  • Objective: To assess the ability of the compound to protect neuronal cells from oxidative stress-induced cell death.

  • Materials: SH-SY5Y cells, an oxidative stressor (e.g., H2O2 or rotenone), 5-(3,5-Dimethylphenyl)nicotinic acid, and a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Procedure: a. Pre-treat cells with the compound for 24 hours. b. Expose the cells to the oxidative stressor for a defined period. c. Measure cell viability using a standard assay. d. An increase in cell viability in the treated group compared to the stressor-only group indicates a protective effect.

Protocol 9: MPTP-Induced Mouse Model of Parkinson's Disease

  • Objective: To evaluate the neuroprotective effects of the compound in a preclinical model of Parkinson's disease.

  • Materials: C57BL/6J mice, MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), 5-(3,5-Dimethylphenyl)nicotinic acid, vehicle control, and equipment for behavioral testing (e.g., rotarod) and immunohistochemistry.

  • Procedure: a. Administer the compound or vehicle to mice for a period before and during MPTP administration. b. Assess motor function using tests like the rotarod test. c. At the end of the study, sacrifice the animals and perform immunohistochemical analysis of the substantia nigra to quantify dopaminergic neuron loss (e.g., tyrosine hydroxylase staining). d. Neuroprotection is indicated by improved motor performance and reduced dopaminergic neuron loss in the treated group.

Hypothetical Data Summary
AssayParameter5-(3,5-Dimethylphenyl)nicotinic acid
NAD+/NADH RatioFold Increase in NAD+2.5-fold
Oxidative Stress Protection% Increase in Cell Viability60%
MPTP Model% Protection of Dopaminergic Neurons45%

Conclusion

5-(3,5-Dimethylphenyl)nicotinic acid represents a promising chemical entity with the potential to engage multiple, therapeutically relevant targets. Based on the well-documented pharmacology of nicotinic acid and its derivatives, we have identified GPR109A, specific nAChR subtypes, and the NAD+/NADP+ metabolic axis as high-priority putative targets. The experimental workflows detailed in this guide provide a rigorous and systematic approach to validate these hypotheses, from initial in vitro characterization to in vivo proof-of-concept. The successful validation of any of these targets could pave the way for the development of novel therapies for a range of disorders, including dyslipidemia, inflammatory diseases, and neurodegeneration. Further research into the pharmacokinetics and safety profile of this compound will be essential as it progresses through the drug discovery pipeline.

References

  • Hansson, E., & Tonge, D. A. (2009). Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation. Journal of Pharmacy and Pharmacology, 61(10), 1285-1297.
  • Pharmaoffer.com. (n.d.). Nicotinic acid derivatives API Manufacturers | GMP-Certified Suppliers. Retrieved from [Link]

  • Benowitz, N. L. (2009). Nicotinic receptors as targets for therapeutic discovery. Annual review of pharmacology and toxicology, 49, 57-71.
  • Wikipedia. (2024, January 15). Nicotinic acid. Retrieved from [Link]

  • Al-Ostoot, F. H., & Al-Sultani, A. A. H. (2021). Nicotinic acid derivatives: Application and uses, review. Egyptian Journal of Chemistry, 64(12), 7461-7472.
  • Carlson, L. A. (1983). Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis.
  • Digby, J. E., et al. (2012). Nicotinic Acid: Mechanism of Action, Effect on Lipid Profile and Cardiovascular Risk. Current pharmaceutical design, 18(3), 425-433.
  • Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. Atherosclerosis Supplements, 6(3), 13-17.
  • Appchem. (n.d.). 5-(3,5-Dimethylphenyl)nicotinic acid | 1048486-24-3. Retrieved from [Link]

  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5).
  • Al-Masoudi, N. A., & Al-Sultani, A. A. H. (2011). Synthesis of new nicotinic acid derivatives and studying their effects on cholinesterase enzyme activity. Iraqi National Journal of Chemistry, 42, 235-244.
  • Grundy, S. M. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B-26B.
  • Google Patents. (n.d.). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]

  • Kirkland, J. B. (2016). Niacin. Advances in nutrition (Bethesda, Md.), 7(3), 568–570.
  • National Center for Biotechnology Information. (2024). Vitamin B3. In StatPearls. Retrieved from [Link]

  • Ciobică, A., et al. (2020). Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. Antioxidants (Basel, Switzerland), 9(8), 682.

Sources

Methodological & Application

Application Note: A Robust, Validated HPLC Method for the Quantitative Analysis of 5-(3,5-Dimethylphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-(3,5-Dimethylphenyl)nicotinic acid. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability testing, and quantification of this key chemical intermediate. The described protocol has been developed based on fundamental chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines.

Principle of Separation: A Mechanistic Approach

The successful chromatographic separation of 5-(3,5-Dimethylphenyl)nicotinic acid is predicated on a thorough understanding of its physicochemical properties. The molecule possesses a distinctly amphiphilic character, featuring a non-polar dimethylphenyl moiety and a polar, acidic nicotinic acid core.

  • Analyte Chemistry: The carboxylic acid group on the pyridine ring is ionizable. In its ionized (deprotonated) carboxylate form at higher pH, the molecule is highly polar and exhibits poor retention on a non-polar stationary phase, often resulting in peak fronting or tailing.[1][2]

  • Chromatographic Strategy: To achieve optimal retention and symmetrical peak shape, a reverse-phase chromatographic mode is employed. The core principle involves partitioning the analyte between a non-polar stationary phase (C18) and a polar mobile phase.[3][4] Crucially, the mobile phase pH is controlled to be acidic (pH 3.0). By maintaining a pH at least two units below the approximate pKa of the carboxylic acid group, we ensure it remains in its neutral, protonated form (-COOH). This suppression of ionization increases the overall hydrophobicity of the molecule, promoting stronger interaction with the C18 stationary phase and leading to predictable, reproducible retention and improved peak symmetry.[1][2]

The logical workflow for developing this method is outlined below.

Caption: Logical workflow for HPLC method development.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis.

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent L1 packing).

  • pH Meter: Calibrated, with a resolution of 0.01 pH units.

  • Analytical Balance: Resolution of 0.01 mg.

  • Volumetric Glassware: Class A.

  • Syringe Filters: 0.45 µm PVDF or Nylon.

Reagents and Chemicals
  • 5-(3,5-Dimethylphenyl)nicotinic acid: Reference Standard (>99.5% purity).

  • Acetonitrile (ACN): HPLC grade.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): ACS grade or higher.

  • Phosphoric Acid (H₃PO₄): 85%, ACS grade.

  • Water: Deionized, 18.2 MΩ·cm resistivity (Type I).

Chromatographic Conditions

All quantitative parameters for the HPLC method are summarized in the table below.

ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase 25 mM KH₂PO₄ (pH 3.0) : Acetonitrile (45:55, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 260 nm
Run Time 10 minutes
Diluent Mobile Phase
Preparation of Solutions
  • 25 mM Phosphate Buffer (pH 3.0):

    • Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of Type I water.

    • Stir until fully dissolved.

    • Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase (Buffer:ACN 45:55):

    • Carefully measure 450 mL of the prepared phosphate buffer.

    • Add 550 mL of HPLC grade acetonitrile.

    • Mix thoroughly and degas for 10 minutes using sonication or vacuum degassing.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the 5-(3,5-Dimethylphenyl)nicotinic acid reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with diluent and mix well.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with diluent and mix well. This solution is used for routine analysis and system suitability.

  • Sample Solution (100 µg/mL):

    • Accurately weigh an amount of the test sample equivalent to 10 mg of 5-(3,5-Dimethylphenyl)nicotinic acid into a 100 mL volumetric flask.

    • Prepare the solution following the same procedure as the Standard Stock Solution.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation: Ensuring Trustworthiness and Reliability

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[5][6][7] The validation protocol ensures the method provides accurate, reproducible, and reliable data.

System Suitability Testing (SST)

Before any analysis, the chromatographic system's performance must be verified.[8] This is achieved by injecting the Working Standard Solution (100 µg/mL) five times and evaluating the results against the criteria in the table below.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) ≤ 1.51.1
Theoretical Plates (N) ≥ 30008500
% RSD of Peak Area ≤ 1.0%0.4%
% RSD of Retention Time ≤ 1.0%0.1%
Retention Time (RT) Report~5.2 min
Validation Parameters Summary

The following table summarizes the results from the method validation studies.

ParameterConcentration Range / LevelResults & Acceptance Criteria
Specificity N/ANo interference from blank/placebo at the analyte's RT. Peak purity > 99.9%.
Linearity 10 - 150 µg/mLCorrelation Coefficient (r²) ≥ 0.999
Range 10 - 150 µg/mLMethod is precise, accurate, and linear over this range.[6][9]
Accuracy (% Recovery) 50%, 100%, 150% levelsMean recovery between 98.0% and 102.0%.[10]
Precision (% RSD) 100 µg/mL (n=6)Repeatability (Intra-day): ≤ 1.0% Intermediate Precision: ≤ 2.0%
LOD N/A0.2 µg/mL (Based on S/N ≈ 3)
LOQ N/A0.6 µg/mL (Based on S/N ≈ 10)
Robustness ±10% Flow, ±2°C Temp, ±2% ACNAll SST criteria met under varied conditions.

Standard Operating Procedure (SOP) Workflow

The complete analytical workflow, from preparation to final report, is visualized below.

Caption: Standard operating procedure for sample analysis.

Conclusion

The HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of 5-(3,5-Dimethylphenyl)nicotinic acid. The isocratic nature of the method allows for a simple, rapid, and efficient analysis with a run time of 10 minutes, making it highly suitable for high-throughput environments in quality control and pharmaceutical development. The comprehensive explanation of the method's scientific basis and the inclusion of detailed validation protocols provide users with a high degree of confidence in its performance and reliability.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link][3]

  • DSDP Analytics. USP <621> Chromatography. [Link][4][8]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link][11]

  • LCGC International. Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. [Link][12]

  • SIELC Technologies. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. [Link][13]

  • PubMed. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. [Link][14]

  • ResearchGate. Analysis of nicotinic acid and its metabolites by HPLC-MS/MS. [Link][15]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link][9]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link][10]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations? [Link][1]

  • Appchem. 5-(3,5-Dimethylphenyl)nicotinic acid | 1048486-24-3. [Link][16]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link][5]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link][2]

  • ResearchGate. pH/Organic solvent double-gradient reversed-phase HPLC. [Link][17]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link][6]

  • ICH. Validation of Analytical Procedures Q2(R2). [Link][7]

  • SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. [Link][18]

  • SIELC Technologies. Separation of Nicotinic acid 1-oxide on Newcrom R1 HPLC column. [Link][19]

  • Google APIs. DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. [Link][20]

  • Bevital. Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. [Link][21]

Sources

Application Notes and Protocols for the Synthesis of 5-(3,5-Dimethylphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(3,5-Dimethylphenyl)nicotinic acid is a substituted aromatic carboxylic acid with significant potential in medicinal chemistry and drug development. As a derivative of nicotinic acid (Vitamin B3), it belongs to a class of compounds known for their diverse pharmacological activities, including lipid-lowering effects. The introduction of the 3,5-dimethylphenyl moiety at the 5-position of the nicotinic acid scaffold can significantly modulate its biological activity, offering a valuable scaffold for the design of novel therapeutic agents.

This document provides a comprehensive guide for the synthesis of 5-(3,5-Dimethylphenyl)nicotinic acid, intended for researchers, scientists, and professionals in the field of drug development. The protocol is centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This guide offers a detailed, step-by-step methodology, explains the rationale behind experimental choices, and provides troubleshooting insights to ensure a high rate of success.

Principle of the Synthesis

The synthesis of 5-(3,5-Dimethylphenyl)nicotinic acid is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction couples an organoboron compound, in this case, (3,5-dimethylphenyl)boronic acid, with a halide, 5-bromonicotinic acid, in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance to a wide range of functional groups, and the commercial availability of the starting materials.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 5-bromonicotinic acid to form a palladium(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium complex, displacing the halide. This step is facilitated by the presence of a base.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Synthetic Workflow Diagram

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 5-Bromonicotinic_Acid 5-Bromonicotinic Acid Reaction_Vessel Suzuki-Miyaura Coupling 5-Bromonicotinic_Acid->Reaction_Vessel Boronic_Acid (3,5-Dimethylphenyl)boronic Acid Boronic_Acid->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction_Vessel Workup Acidification & Extraction Reaction_Vessel->Workup Purification Recrystallization Workup->Purification Final_Product 5-(3,5-Dimethylphenyl)nicotinic Acid Purification->Final_Product

Caption: Workflow for the synthesis of 5-(3,5-Dimethylphenyl)nicotinic acid.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )PuritySupplier
5-Bromonicotinic acidC₆H₄BrNO₂202.01≥98%Commercially Available
(3,5-Dimethylphenyl)boronic acidC₈H₁₁BO₂149.98≥97%Commercially Available
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.56≥98%Commercially Available
Potassium CarbonateK₂CO₃138.21≥99%Commercially Available
1,4-DioxaneC₄H₈O₂88.11Anhydrous, ≥99.8%Commercially Available
Deionized WaterH₂O18.02High PurityIn-house
Hydrochloric Acid (1M)HCl36.46ACS GradeCommercially Available
EthanolC₂H₅OH46.07Reagent GradeCommercially Available
Ethyl AcetateC₄H₈O₂88.11ACS GradeCommercially Available
HexanesN/AMixtureACS GradeCommercially Available
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Schlenk line or inert gas (Argon or Nitrogen) supply

  • Büchner funnel and flask

  • Standard laboratory glassware

  • Rotary evaporator

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Protocol

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromonicotinic acid (1.0 g, 4.95 mmol, 1.0 equiv.), (3,5-dimethylphenyl)boronic acid (0.89 g, 5.94 mmol, 1.2 equiv.), and potassium carbonate (2.05 g, 14.85 mmol, 3.0 equiv.).

    • The use of a slight excess of the boronic acid ensures complete consumption of the starting halide, while a sufficient amount of base is crucial for the activation of the boronic acid for transmetalation.

  • Inert Atmosphere:

    • Seal the flask with a rubber septum and connect it to a Schlenk line.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent the degradation of the palladium catalyst.

  • Solvent and Catalyst Addition:

    • Under a positive pressure of the inert gas, add 30 mL of a degassed 2:1 mixture of 1,4-dioxane and deionized water via a syringe. Degassing the solvent mixture (e.g., by sparging with argon for 20-30 minutes) is essential to remove dissolved oxygen.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.286 g, 0.248 mmol, 5 mol%) to the reaction mixture. The bright yellow color of the catalyst should be visible.

  • Reaction:

    • Place the flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously under the inert atmosphere for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1) as the eluent. The disappearance of the 5-bromonicotinic acid spot indicates the completion of the reaction.

Work-up and Purification
  • Cooling and Filtration:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst and other insoluble materials. Wash the Celite® pad with a small amount of the dioxane/water mixture.

  • Solvent Removal and Acidification:

    • Transfer the filtrate to a round-bottom flask and remove the dioxane under reduced pressure using a rotary evaporator.

    • To the remaining aqueous solution, slowly add 1M hydrochloric acid with stirring until the pH reaches approximately 3-4. This will cause the product, 5-(3,5-dimethylphenyl)nicotinic acid, to precipitate out of the solution as a solid.

  • Isolation of Crude Product:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with a generous amount of cold deionized water to remove any inorganic salts.

    • Dry the crude product under vacuum.

  • Recrystallization:

    • For further purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Slowly add hot water dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize the formation of crystals.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to a constant weight.

Characterization of 5-(3,5-Dimethylphenyl)nicotinic Acid

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR The spectrum should show characteristic signals for the aromatic protons of both the pyridine and the dimethylphenyl rings, as well as the methyl protons. The carboxylic acid proton will appear as a broad singlet.
¹³C NMR The spectrum will display the expected number of carbon signals corresponding to the structure of the molecule, including the carbonyl carbon of the carboxylic acid.
FT-IR Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), C=O stretch, C=C and C=N stretches of the aromatic rings, and C-H stretches.
Mass Spec. The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₁₄H₁₃NO₂ = 227.26 g/mol ).

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Inactive catalystEnsure the reaction is performed under a strict inert atmosphere. Use a fresh bottle of catalyst.
Insufficient baseEnsure the base is anhydrous and added in the correct stoichiometric amount.
Low reaction temperatureEnsure the reaction temperature is maintained at 90 °C.
Formation of byproducts (e.g., homocoupling) Presence of oxygenThoroughly degas the solvents and maintain a positive pressure of inert gas throughout the reaction.
Premature degradation of boronic acidUse fresh boronic acid.
Product is an oil or does not crystallize Impurities are presentRepeat the purification step. Consider using a different recrystallization solvent system.
Residual solventEnsure the product is thoroughly dried under vacuum.

Reaction Mechanism Diagram

Suzuki_Mechanism cluster_reactants Inputs Pd0 Pd(0)L₂ Complex1 [Ar-Pd(II)L₂(Br)] Pd0->Complex1 Oxidative Addition (Ar-Br) p1 Complex1->p1 Transmetalation (Ar'-B(OH)₂) Complex2 [Ar-Pd(II)L₂(Ar')] p2 Complex2->p2 Reductive Elimination Product Ar-Ar' p3 p1->Complex2 p2->Product p3->Pd0 Catalyst Regeneration ArBr Ar-Br (5-Bromonicotinic Acid) ArBOH2 Ar'-B(OH)₂ ((3,5-Dimethylphenyl)boronic Acid) Base Base (K₂CO₃)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 5-(3,5-dimethylphenyl)nicotinic acid via a Suzuki-Miyaura cross-coupling reaction. By following the outlined steps and considering the provided rationale and troubleshooting advice, researchers can confidently synthesize this valuable compound for further investigation in drug discovery and development programs. The self-validating nature of the protocol, which includes clear steps for purification and characterization, ensures the integrity of the final product.

References

A Comprehensive Guide to Investigating Lipid Metabolism Using 5-(3,5-Dimethylphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a detailed framework for utilizing 5-(3,5-Dimethylphenyl)nicotinic acid, a nicotinic acid derivative, in the study of lipid metabolism. Nicotinic acid (niacin) has a long history in the treatment of dyslipidemia, and its derivatives are valuable tools for probing the underlying molecular pathways.[1][2] This document outlines the scientific rationale, core mechanism of action, and provides detailed, field-proven protocols for both in vitro and in vivo applications. By explaining the causality behind experimental choices and incorporating self-validating controls, these protocols are designed to ensure robust and reproducible results for researchers investigating novel therapeutics for metabolic diseases.

Scientific Rationale & Mechanism of Action

5-(3,5-Dimethylphenyl)nicotinic acid, like its parent compound nicotinic acid, is expected to exert its primary effects on lipid metabolism through the activation of a specific G-protein coupled receptor (GPCR).

1.1. The GPR109A Receptor: The Primary Target

The principal target for nicotinic acid and its analogs in adipocytes is the G protein-coupled receptor 109A (GPR109A), also known as HM74A in humans or PUMA-G in mice.[3][4] GPR109A is highly expressed in adipose tissue and immune cells.[5] Its activation is coupled to an inhibitory G-protein (Gi), which initiates a signaling cascade with profound effects on adipocyte function.[3][5]

1.2. The Anti-Lipolytic Signaling Cascade

The binding of a ligand like 5-(3,5-Dimethylphenyl)nicotinic acid to GPR109A triggers the following key events in adipocytes:

  • Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits the enzyme adenylyl cyclase.[5]

  • Reduction of cAMP Levels: This leads to a decrease in intracellular concentrations of the second messenger cyclic AMP (cAMP).[5]

  • Decreased PKA Activity: Lower cAMP levels result in reduced activation of Protein Kinase A (PKA).

  • Reduced HSL Phosphorylation: PKA is responsible for phosphorylating and activating Hormone-Sensitive Lipase (HSL), a rate-limiting enzyme in the breakdown of triglycerides.[6] Reduced PKA activity therefore leads to decreased HSL phosphorylation and activation.[6]

  • Inhibition of Lipolysis: With HSL in a less active state, the hydrolysis of triglycerides into free fatty acids (FFAs) and glycerol is significantly reduced. This anti-lipolytic effect lowers the release of FFAs from adipose tissue into the bloodstream.[7]

This pathway serves as a crucial feedback mechanism to control excessive lipid mobilization.[4]

Figure 1: GPR109A anti-lipolytic signaling pathway in adipocytes.

In Vitro Experimental Protocols

The following protocols provide a workflow for characterizing the effects of 5-(3,5-Dimethylphenyl)nicotinic acid on adipocyte and hepatocyte lipid metabolism.

In_Vitro_Workflow start Start: Compound 5-(3,5-Dimethylphenyl) nicotinic acid cell_culture Cell Culture & Differentiation (e.g., 3T3-L1, HepG2) start->cell_culture lipolysis Lipolysis Assay (Glycerol/FFA Release) cell_culture->lipolysis Adipocytes lipid_accum Lipid Accumulation Assay (Oil Red O Staining) cell_culture->lipid_accum Hepatocytes gene_exp Gene Expression (qPCR) lipolysis->gene_exp protein_exp Protein Analysis (Western Blot) lipolysis->protein_exp end Data Analysis & Interpretation gene_exp->end protein_exp->end lipid_accum->gene_exp

Figure 2: General workflow for in vitro characterization.

2.1. Protocol: Adipocyte Lipolysis Assay

This assay directly measures the primary anti-lipolytic activity of the compound. The release of glycerol is a reliable indicator of lipolysis, as adipocytes have low expression of glycerol kinase, minimizing its re-uptake.[8]

  • Objective: To quantify the inhibition of stimulated lipolysis by 5-(3,5-Dimethylphenyl)nicotinic acid in differentiated adipocytes.

  • Cell Line: 3T3-L1 preadipocytes, differentiated into mature adipocytes.

  • Principle: Mature adipocytes are treated with a lipolytic stimulus (e.g., isoproterenol) in the presence or absence of the test compound. The amount of glycerol released into the medium is then quantified colorimetrically.[8][9]

Step-by-Step Methodology:

  • Cell Culture & Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.

    • Seed cells in a 24-well or 48-well plate and grow to confluence.

    • Induce differentiation using a standard MDI cocktail (IBMX, dexamethasone, insulin) for 2 days, followed by 2 days of insulin-containing medium. Mature adipocytes should be visible by day 7-10, characterized by large lipid droplets.

  • Assay Preparation:

    • Gently wash mature adipocytes twice with warm PBS.

    • Pre-incubate cells for 1-2 hours in serum-free DMEM containing 2% fatty acid-free Bovine Serum Albumin (BSA). This "starvation" step reduces basal lipolysis.

  • Treatment:

    • Prepare treatment media in DMEM with 2% BSA. Include the following conditions (in triplicate or quadruplicate):

      • Vehicle Control: Medium with DMSO (or other solvent).

      • Stimulated Control: Medium with a β-adrenergic agonist like 10 µM Isoproterenol.

      • Test Compound: Medium with 10 µM Isoproterenol + varying concentrations of 5-(3,5-Dimethylphenyl)nicotinic acid (e.g., 0.1, 1, 10, 100 µM) to determine a dose-response relationship.

      • Positive Inhibitor Control: Medium with 10 µM Isoproterenol + a known inhibitor like nicotinic acid.

    • Remove pre-incubation medium and add 400 µL/well of the appropriate treatment medium.[8]

  • Incubation & Sample Collection:

    • Incubate the plate at 37°C, 5% CO2 for 2-4 hours.

    • At the end of the incubation, carefully collect 100-200 µL of the conditioned medium from each well for analysis.[8]

  • Glycerol Quantification:

    • Use a commercial free glycerol reagent kit. These assays are typically based on an enzymatic reaction that produces a colorimetric or fluorescent product.

    • Prepare a standard curve using the provided glycerol standard.[9][10]

    • Add the reagent to both samples and standards in a 96-well plate and measure the absorbance (e.g., at 540 nm) after a short incubation at room temperature.[9]

  • Data Analysis:

    • Calculate the glycerol concentration in each sample using the standard curve.

    • Normalize the data by expressing the lipolysis in the treated wells as a percentage of the stimulated control.

    • Plot the dose-response curve and calculate the IC50 value for the compound.

2.2. Protocol: Gene Expression Analysis by RT-qPCR

This protocol assesses how the compound alters the expression of key genes involved in lipid metabolism.

  • Objective: To measure changes in mRNA levels of target genes in response to treatment.

  • Target Genes:

    • Lipolysis: ATGL (PNPLA2), HSL (LIPE)[11][12]

    • Fatty Acid Transport/Uptake: CD36, FABP4

    • Adipogenesis/Lipid Synthesis: PPARγ, FASN, SREBF1[11][13]

    • Housekeeping Genes: Actb, Gapdh, Hprt1[14]

Step-by-Step Methodology:

  • Cell Treatment & Lysis:

    • Culture and treat cells (e.g., differentiated 3T3-L1 or HepG2 cells) as described for the lipolysis assay, typically for a longer duration (e.g., 6-24 hours) to allow for transcriptional changes.

    • Wash cells with PBS and lyse directly in the well using a lysis buffer containing a chaotropic agent (e.g., Buffer RLT from Qiagen, TRIzol).

  • RNA Extraction:

    • Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit) or a phenol-chloroform extraction protocol.

    • Quantify RNA concentration and assess purity using a spectrophotometer (A260/A280 ratio ~1.8-2.0).

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene, and a SYBR Green or TaqMan master mix.

    • Run the reaction on a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[15]

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to one or more stable housekeeping genes.[15]

Table 1: Example Gene Expression Data

Treatment Target Gene Fold Change (vs. Stimulated Control) P-value
Isoproterenol + 10 µM Compound HSL (LIPE) 0.65 <0.05
Isoproterenol + 10 µM Compound ATGL (PNPLA2) 0.95 >0.05

| Isoproterenol + 10 µM Compound | PPARγ | 1.10 | >0.05 |

This table illustrates a hypothetical outcome where the compound specifically downregulates HSL expression without significantly affecting ATGL or PPARγ.

In Vivo Study Design & Protocols

In vivo studies are essential to validate in vitro findings and assess the compound's systemic effects on lipid metabolism.

3.1. Animal Model Selection

The choice of animal model is critical and depends on the research question.

  • Diet-Induced Obesity (DIO) Models: C57BL/6 mice or Syrian hamsters fed a high-fat diet (HFD) develop obesity, insulin resistance, and dyslipidemia, mimicking common human metabolic disorders.[16][17][18]

  • Genetic Models:

    • ApoE-/- or Ldlr-/- mice: These models are prone to developing atherosclerosis and are standard for studying cholesterol-lowering effects.[19]

    • db/db or ob/ob mice: These models have genetic defects in leptin signaling and exhibit severe obesity and diabetes.

3.2. Protocol: Acute Anti-Lipolytic Effect in Mice
  • Objective: To determine if the compound can acutely lower plasma FFA levels in vivo.

  • Model: C57BL/6 mice (fasted overnight).

Step-by-Step Methodology:

  • Acclimation and Fasting:

    • Acclimate mice for at least one week.

    • Fast mice for 12-16 hours overnight with free access to water. Fasting increases basal FFA levels, making a reduction easier to detect.

  • Compound Administration:

    • Prepare 5-(3,5-Dimethylphenyl)nicotinic acid in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the compound via oral gavage (p.o.) at a predetermined dose (e.g., 10-100 mg/kg). Include a vehicle-only control group.

  • Blood Sampling:

    • Collect a baseline blood sample (t=0) from the tail vein or saphenous vein into EDTA-coated tubes.

    • Collect subsequent blood samples at various time points post-dosing (e.g., 30, 60, 120, 240 minutes).

  • Plasma Analysis:

    • Centrifuge blood samples to separate plasma and store at -80°C.

    • Quantify plasma non-esterified fatty acids (NEFA/FFA) and glycerol using commercial colorimetric assay kits.

Table 2: Example In Vivo Plasma FFA Data

Time (min) Vehicle Group (µM FFA) Compound Group (10 mg/kg) (µM FFA) % Inhibition
0 850 ± 75 865 ± 80 -
30 830 ± 60 550 ± 55* 33.7%
60 845 ± 70 410 ± 45* 51.5%
120 870 ± 85 620 ± 60* 28.7%

| 240 | 860 ± 80 | 810 ± 75 | 5.8% |

*Data are presented as Mean ± SEM. p<0.05 vs. Vehicle. This table shows a transient but significant reduction in plasma FFAs, peaking around 60 minutes post-dose, which is characteristic of GPR109A agonists.[20]

References
  • Chatterjee, T. K., Basak, A. K., & Chakravarty, K. (2001). In vivo model for dyslipidemia with diabetes mellitus in hamster. Indian Journal of Pharmacology.
  • Kuda, O., et al. (2020). Distinct roles of adipose triglyceride lipase and hormone-sensitive lipase in the catabolism of triacylglycerol estolides. PNAS. Available at: [Link]

  • Lohölter, A., et al. (2014). Agonists of the G protein-coupled receptor 109A-mediated pathway promote antilipolysis by reducing serine residue 563 phosphorylation of hormone-sensitive lipase in bovine adipose tissue explants. Journal of Dairy Science. Available at: [Link]

  • Jocken, J. W., et al. (2007). Comparative studies of the role of hormone-sensitive lipase and adipose triglyceride lipase in human fat cell lipolysis. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

  • Jocken, J. W., et al. (2007). Comparative studies of the role of hormone-sensitive lipase and adipose triglyceride lipase in human fat cell lipolysis. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

  • Watt, M. J., & Spriet, L. L. (2010). HSL and ATGL: the movers and shakers of muscle lipolysis. The Journal of Physiology. Available at: [Link]

  • Schoen, J. A., et al. (2016). Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro. Journal of Visualized Experiments. Available at: [Link]

  • Ganesan, K., et al. (2020). Selecting an Appropriate Animal Model for Dyslipidemia. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Perry, R. J., et al. (2022). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites. Available at: [Link]

  • O'Hare, E. A., & Farber, S. A. (2017). Zebrafish Models for Dyslipidemia and Atherosclerosis Research. Frontiers in Endocrinology. Available at: [Link]

  • Ren, N., et al. (2009). Phenolic acids suppress adipocyte lipolysis via activation of the nicotinic acid receptor GPR109A (HM74a/PUMA-G). The Journal of Lipid Research. Available at: [Link]

  • Chai, J. T., et al. (2013). GPR109A and Vascular Inflammation. Recent Patents on Inflammation & Allergy Drug Discovery. Available at: [Link]

  • Charles River Laboratories. Dyslipidemia and Atherosclerosis Mouse Models. Available at: [Link]

  • ResearchGate. qPCR primers used to assess gene expression of markers of lipid/fatty acid metabolism. Available at: [Link]

  • Plaisance, E. P., et al. (2009). Niacin stimulates adiponectin secretion through the GPR109A receptor. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

  • Gauthier, M. S., et al. (2009). Dysregulation of Lipolysis and Lipid Metabolism in Visceral and Subcutaneous Adipocytes by High-Fat Diet: Role of ATGL, HSL, and AMPK. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

  • ResearchGate. Primers for qPCR of lipid metabolism related genes. Available at: [Link]

  • ResearchGate. Primers used for RT-qPCR analysis of lipid metabolism-related genes. Available at: [Link]

  • Andreadou, I., et al. (2017). Hyperlipidaemia and cardioprotection: Animal models for translational studies. British Journal of Pharmacology. Available at: [Link]

  • ResearchGate. Primer sequences for real-time PCR of genes involved in lipid metabolism of apoE-deficient mice fed the experimental diets. Available at: [Link]

  • Carlson, L. A. (1987). Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. Atherosclerosis. Available at: [Link]

  • Woolsey, M. R., & Kimbell, G. S. (2021). Determination of Free Fatty Acid and Triglyceride Fatty Acid of Food Fats Using a Rapid Gas Chromatographic Method. Utah State University. Available at: [Link]

  • Fardin-Kia, A. R., et al. (2012). Determination of Free Fatty Acids and Triglycerides by Gas Chromatography Using Selective Esterification Reactions. Journal of the American Oil Chemists' Society. Available at: [Link]

  • Zen-Bio, Inc. (2008). ADIPOCYTE LIPOLYSIS ASSAY KIT for 3T3-L1 Cells. Available at: [Link]

  • Roy, D., Myers, J. M., & Tedeschi, A. (2022). Protocol for assessing ex vivo lipolysis of murine adipose tissue. STAR Protocols. Available at: [Link]

  • Xylem Analytics. Determination of Acid number and free fatty acids (FFA) in fats and oils. Available at: [Link]

  • AMSBIO. Cultured Human Adipocyte Lipolysis Assay Kit Cat# LIP-1. Available at: [Link]

  • Roy, D., Myers, J. M., & Tedeschi, A. (2022). Protocol for assessing ex vivo lipolysis of murine adipose tissue. ResearchGate. Available at: [Link]

  • Ledesma, A. (2016). GCMS Determination of Free Fatty Acids in the Presence of Triglycerides. SlidePlayer. Available at: [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology. Available at: [Link]

  • Yang, Y., et al. (2023). Discovering the lipid metabolism-related hub genes of HCC-treated samples with PPARα agonist through weighted correlation network analysis. Scientific Reports. Available at: [Link]

  • de Jesus, F. F., et al. (2023). Rapid and Reliable Determination of Free and Total Glycerol in Biodiesel by Iodometric Titration. ACS Omega. Available at: [Link]

  • Julius, U. (2012). Nicotinic acid as a lipid-modifying drug--a review. Atherosclerosis Supplements. Available at: [Link]

  • Liu, D., et al. (2015). Nicotinic Acid Regulates Glucose and Lipid Metabolism Through Lipid-independent Pathways. Current Pharmaceutical Biotechnology. Available at: [Link]

  • Medicosis Perfectionalis. (2020). Cardiac Pharmacology (3) | Niacin with a Mnemonic - NAD+, NADH, Nicotinic Acid - Cardiology. YouTube. Available at: [Link]

Sources

Application Notes and Protocols: Investigating 5-(3,5-Dimethylphenyl)nicotinic Acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of Nicotinic Acid Derivatives in Oncology

Nicotinic acid (NA), also known as niacin or Vitamin B3, is a vital nutrient that serves as a precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme central to cellular metabolism, DNA repair, and signaling.[1][2][3][4] Beyond its nutritional role, the nicotinic acid scaffold has emerged as a promising pharmacophore in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including potent anti-cancer effects.

Preclinical studies have illuminated the multifaceted mechanisms by which NA derivatives can combat malignancy. These include the induction of apoptosis, cell cycle arrest, and the targeted inhibition of key signaling pathways crucial for tumor growth and survival. For instance, certain NA derivatives have been shown to be effective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[5][6][7][8][9] Others are believed to exert their effects by modulating the activity of NAD+-dependent enzymes like sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (e.g., PARP1), which are critically involved in cancer cell metabolism, DNA damage response, and survival.[10][11][12][13][14]

This document provides a comprehensive guide for the investigation of a novel NA derivative, 5-(3,5-Dimethylphenyl)nicotinic acid (CAS 1048486-24-3), in various cancer cell lines.[] While the specific anti-neoplastic properties of this compound are yet to be fully elucidated, its structural similarity to other biologically active NA derivatives provides a strong rationale for its evaluation as a potential therapeutic agent. The following protocols and application notes are designed to offer a structured, tiered approach to systematically characterize its cytotoxic and mechanistic profile.

Compound Profile: 5-(3,5-Dimethylphenyl)nicotinic acid

Property Value
IUPAC Name 5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid
Molecular Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol
CAS Number 1048486-24-3

Tier 1: Initial Cytotoxicity Screening

The primary objective of this phase is to determine the cytotoxic potential of 5-(3,5-Dimethylphenyl)nicotinic acid across a panel of diverse cancer cell lines and to establish its half-maximal inhibitory concentration (IC50).

Experimental Workflow: Tier 1

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of 5-(3,5-Dimethylphenyl)nicotinic acid in DMSO Treatment Treat Cells with Serial Dilutions of Compound Compound_Prep->Treatment Cell_Culture Culture Selected Cancer Cell Lines Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance at 570 nm MTT_Assay->Absorbance IC50_Calc Calculate IC50 Values Absorbance->IC50_Calc

Caption: Workflow for determining the cytotoxicity of 5-(3,5-Dimethylphenyl)nicotinic acid.

Protocol 1: MTT Cell Viability Assay[16][17][18][19][20]

This protocol is designed to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • 5-(3,5-Dimethylphenyl)nicotinic acid

  • Dimethyl sulfoxide (DMSO), sterile

  • Selected cancer cell lines (e.g., MCF-7, MDA-MB-231 [breast], HCT116 [colon], A549 [lung], PC-3 [prostate])

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., acidified isopropanol or DMSO)

  • 96-well flat-bottom plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 5-(3,5-Dimethylphenyl)nicotinic acid in DMSO. Further dilute in complete culture medium to create a series of working concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Remove the medium and add 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Data Presentation: Hypothetical IC50 Values
Cell Line Cancer Type IC50 (µM) at 48h
MCF-7Breast (ER+)[Experimental Value]
MDA-MB-231Breast (Triple-Negative)[Experimental Value]
HCT116Colon[Experimental Value]
A549Lung[Experimental Value]
PC-3Prostate[Experimental Value]

Tier 2: Mechanistic Elucidation

Based on the IC50 values obtained in Tier 1, select the most sensitive cell line(s) for further mechanistic studies. The goal is to understand how 5-(3,5-Dimethylphenyl)nicotinic acid induces cell death.

Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining[21][22][23][24][25]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Selected cancer cell line(s)

  • 5-(3,5-Dimethylphenyl)nicotinic acid

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the compound at its IC50 and 2x IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining[26][27][28][29][30]

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Selected cancer cell line(s)

  • 5-(3,5-Dimethylphenyl)nicotinic acid

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Treat cells in 6-well plates with the compound at its IC50 concentration for 24 hours.

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently. Fix for at least 2 hours at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Protocol 4: Western Blotting for Key Signaling Proteins[31][32][33][34][35]

This technique is used to detect changes in the expression or phosphorylation status of proteins involved in pathways potentially modulated by nicotinic acid derivatives.

Materials:

  • Selected cancer cell line(s)

  • 5-(3,5-Dimethylphenyl)nicotinic acid

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-VEGFR-2, anti-phospho-VEGFR-2, anti-PARP, anti-cleaved PARP, anti-SIRT1, anti-Actin or β-tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat cells with the compound at its IC50 concentration for a specified time (e.g., 6, 12, 24 hours). Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Hypothesized Mechanism of Action and Signaling Pathway

Based on existing literature for nicotinic acid derivatives, 5-(3,5-Dimethylphenyl)nicotinic acid may exert its anti-cancer effects through one or more established pathways. A plausible hypothesis is the inhibition of the VEGFR-2 signaling cascade, which is critical for angiogenesis and tumor cell survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Raf Raf PLCg->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Compound 5-(3,5-Dimethylphenyl) nicotinic acid Compound->VEGFR2 Inhibits

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial characterization of 5-(3,5-Dimethylphenyl)nicotinic acid as a potential anti-cancer agent. Positive results from these assays, such as potent and selective cytotoxicity, induction of apoptosis, and modulation of key cancer-related signaling pathways, would warrant further investigation. Subsequent studies could include in vivo efficacy testing in xenograft models, pharmacokinetic and pharmacodynamic profiling, and further elucidation of its molecular target(s). This systematic approach will be instrumental in determining the therapeutic potential of this novel nicotinic acid derivative.

References

  • Bai, P., & Cantó, C. (2012). The role of PARP-1 and PARP-2 enzymes in metabolic regulation and disease. Cell Metabolism, 16(3), 290-295. Retrieved from [Link]

  • Protocols.io. (2023). MTT Assay protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The VEGF signaling pathway in cancer: the road ahead. Retrieved from [Link]

  • MDPI. (2020). The Roles of Sirt1 in Breast and Gynecologic Malignancies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Spandidos Publications. (2021). SIRT1 and gynecological malignancies (Review). Retrieved from [Link]

  • Bio-Rad. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. Retrieved from [Link]

  • Frontiers. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Retrieved from [Link]

  • PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of Regulation of VEGFR-2 levels in cancer cells. Retrieved from [Link]

  • University of Hawaii Cancer Center. (n.d.). Western blotting. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Trending Topics of SIRT1 in Tumorigenicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Evaluation using Western Blot. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. Retrieved from [Link]

  • MDPI. (2019). The Role of SIRT1 on DNA Damage Response and Epigenetic Alterations in Cancer. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Exposome-Explorer. (n.d.). Nicotinic acid (Compound). Retrieved from [Link]

Sources

Application Notes and Protocols for 5-(3,5-Dimethylphenyl)nicotinic Acid as a Tool Compound for GPR109A

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating GPR109A Pharmacology with Chemical Tools

The G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a Gi/o-coupled receptor that has garnered significant attention as a therapeutic target for dyslipidemia and for its emerging roles in inflammation and neuroinflammation.[1] Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and subsequent reduction in lipolysis and plasma free fatty acids (FFAs).[2] This receptor is also expressed in various immune cells, including macrophages and neutrophils, as well as keratinocytes, where it mediates anti-inflammatory effects but also the characteristic flushing side effect associated with its most well-known agonist, nicotinic acid (niacin).[2][3]

The development and characterization of selective GPR109A agonists are crucial for dissecting its physiological functions and for the development of novel therapeutics with improved side-effect profiles. Small molecule tool compounds are indispensable for this purpose, allowing researchers to probe receptor signaling and function with precision.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the use and characterization of GPR109A agonists, with a focus on the structural class represented by 5-(3,5-Dimethylphenyl)nicotinic acid .

Compound Profile: 5-(3,5-Dimethylphenyl)nicotinic acid

5-(3,5-Dimethylphenyl)nicotinic acid is a commercially available building block belonging to the phenyl-substituted nicotinic acid class of compounds.

Compound Name 5-(3,5-Dimethylphenyl)nicotinic acid
CAS Number 1048486-24-3
Molecular Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol
Structure CH₃CH₃OHON

While this compound is structurally analogous to known GPR109A agonists, to date, there is a lack of published biological data detailing its potency, efficacy, or selectivity for GPR109A. Therefore, this guide will utilize two well-characterized tool compounds, MK-1903 (a full agonist) and MK-0354 (a partial agonist), as exemplars to outline the principles and protocols for characterizing a novel GPR109A agonist like 5-(3,5-Dimethylphenyl)nicotinic acid. Researchers are strongly encouraged to apply these methodologies to determine the specific pharmacological profile of 5-(3,5-Dimethylphenyl)nicotinic acid or any other novel GPR109A ligand.

Surrogate Tool Compounds: A Framework for Characterization

To provide a robust and data-driven guide, we will reference the following well-vetted GPR109A agonists:

Compound Type Potency (EC₅₀) Key Features
MK-1903 Full Agonist12.9 nM[4]Potent and selective GPR109A agonist.[4][5] Demonstrated to lower free fatty acids in humans.[3][5]
MK-0354 Partial Agonist1.65 µM (human)[6]Selective GPR109A partial agonist.[6] Reduces plasma FFAs with minimal cutaneous flushing.[2]

These compounds represent the spectrum of agonist activity and provide a solid basis for the experimental protocols detailed below.

GPR109A Signaling Pathways

Understanding the downstream signaling of GPR109A is fundamental to designing and interpreting functional assays. GPR109A activation by an agonist initiates two primary signaling cascades: a G-protein-dependent pathway and a β-arrestin-dependent pathway.

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway GPR109A GPR109A Gi Gαi/o GPR109A->Gi Activates GRK GRK2 GPR109A->GRK Phosphorylation Agonist Agonist (e.g., MK-1903) Agonist->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Lipolysis ↓ Lipolysis (Anti-lipolytic Effect) PKA->Lipolysis Arrestin β-Arrestin GRK->Arrestin Recruitment Arrestin->GPR109A Internalization Receptor Internalization Arrestin->Internalization MAPK MAPK Signaling (e.g., ERK1/2) Arrestin->MAPK Flushing Prostaglandin Release (Flushing) MAPK->Flushing

Caption: GPR109A dual signaling pathways.

The differential activation of these pathways by various ligands is known as "biased agonism".[7] For instance, an ideal therapeutic might be a G-protein-biased agonist that retains the anti-lipolytic effects while minimizing the β-arrestin-mediated flushing.[7]

Experimental Workflow for Characterizing a Novel GPR109A Agonist

The following workflow provides a systematic approach to characterizing a novel compound like 5-(3,5-Dimethylphenyl)nicotinic acid.

Workflow start Start: Novel Compound (e.g., 5-(3,5-Dimethylphenyl)nicotinic acid) primary_screen Primary Screen: cAMP Assay start->primary_screen dose_response Dose-Response Curve Determine EC₅₀ and Emax primary_screen->dose_response Active conclusion Conclusion: Pharmacological Profile of Compound primary_screen->conclusion Inactive arrestin_assay β-Arrestin Recruitment Assay dose_response->arrestin_assay bias_analysis Bias Analysis (Compare G-protein vs. β-arrestin pathways) arrestin_assay->bias_analysis selectivity Selectivity Profiling (vs. GPR109B, other receptors) bias_analysis->selectivity downstream Downstream Functional Assays (e.g., Lipolysis in Adipocytes, Cytokine release in Immune Cells) selectivity->downstream downstream->conclusion

Caption: Workflow for GPR109A agonist characterization.

Detailed Protocols

Protocol 1: In Vitro Gαi Signaling - cAMP Measurement Assay

This assay quantifies the ability of a test compound to activate the Gαi pathway, resulting in a decrease in intracellular cAMP levels.

1. Principle: GPR109A activation inhibits adenylyl cyclase, leading to a reduction in cAMP. In this assay, cells are first stimulated with forskolin to elevate basal cAMP levels. The ability of a GPR109A agonist to counteract this increase is then measured. Common detection methods include Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaScreen.[8]

2. Materials:

  • Cell Line: HEK293 or CHO cells stably expressing human GPR109A.

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Stimulation Buffer: Assay Buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

  • Forskolin (FSK): To stimulate adenylyl cyclase.

  • Test Compound: 5-(3,5-Dimethylphenyl)nicotinic acid and reference agonists (MK-1903, MK-0354) dissolved in DMSO and serially diluted.

  • cAMP Detection Kit: e.g., Cisbio HTRF cAMP dynamic 2 kit or PerkinElmer AlphaScreen cAMP assay kit.

  • 384-well white opaque plates.

3. Step-by-Step Procedure:

  • Cell Plating: Seed GPR109A-expressing cells into 384-well plates at a density of 2,000-5,000 cells/well in culture medium and incubate overnight.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test and reference compounds in DMSO. Further dilute in Stimulation Buffer to achieve the final desired concentrations (typically from 10 pM to 30 µM).

  • Assay Initiation:

    • Carefully remove the culture medium from the cell plates.

    • Add 5 µL/well of the diluted compounds.

    • Add 5 µL/well of FSK diluted in Stimulation Buffer to all wells except the negative control. The final FSK concentration should be pre-determined to elicit a submaximal (EC₈₀) cAMP response (typically 1-10 µM).

  • Incubation: Incubate the plates at room temperature for 30 minutes.

  • Cell Lysis and Detection: Add the cAMP detection reagents (e.g., HTRF d2-cAMP and anti-cAMP cryptate) according to the manufacturer's protocol.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF- or AlphaScreen-compatible plate reader.

4. Data Analysis:

  • Convert the raw data (e.g., HTRF ratio) to cAMP concentrations using a standard curve.

  • Plot the percent inhibition of the FSK response versus the log concentration of the agonist.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Emax (efficacy) for each compound.

Protocol 2: In Vitro β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR109A receptor, a key event in receptor desensitization and an alternative signaling pathway.

1. Principle: Upon agonist binding and subsequent receptor phosphorylation by GRKs, β-arrestin translocates from the cytoplasm to the receptor at the plasma membrane. This interaction can be quantified using various technologies, such as enzyme fragment complementation (EFC), where the receptor and β-arrestin are tagged with complementary fragments of an enzyme (e.g., β-galactosidase). Their interaction leads to enzyme complementation and the generation of a detectable signal.

2. Materials:

  • Cell Line: A commercially available cell line engineered for β-arrestin recruitment assays, co-expressing GPR109A fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., DiscoverX PathHunter® cells).

  • Assay Medium: As recommended by the cell line provider (e.g., Opti-MEM).

  • Test Compound: 5-(3,5-Dimethylphenyl)nicotinic acid and reference agonists (nicotinic acid, MK-1903) prepared as in the cAMP assay.

  • Detection Reagents: As per the manufacturer's instructions (e.g., PathHunter Detection Reagents).

  • 384-well white opaque plates.

3. Step-by-Step Procedure:

  • Cell Plating: Plate the PathHunter cells in 384-well plates at a density of 2,500-5,000 cells/well in assay medium and incubate overnight.

  • Compound Addition: Add the serially diluted test and reference compounds to the wells.

  • Incubation: Incubate the plates at 37°C for 90 minutes.

  • Detection:

    • Equilibrate the plate and detection reagents to room temperature.

    • Add the detection reagents according to the manufacturer's protocol.

  • Final Incubation: Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the chemiluminescent signal on a standard plate reader.

4. Data Analysis:

  • Plot the relative light units (RLU) versus the log concentration of the agonist.

  • Normalize the data to the maximal response of a reference full agonist (e.g., nicotinic acid).

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax for β-arrestin recruitment.

Interpreting the Data: Full, Partial, and Biased Agonism

By comparing the potency (EC₅₀) and efficacy (Emax) of 5-(3,5-Dimethylphenyl)nicotinic acid in both the cAMP and β-arrestin assays relative to reference compounds, a comprehensive pharmacological profile can be established.

  • Full Agonist (like MK-1903): Will exhibit high potency and efficacy (Emax ≈ 100%) in both assays.

  • Partial Agonist (like MK-0354): Will show a lower maximal effect (Emax < 100%) in one or both pathways compared to a full agonist.

  • Biased Agonist: Will demonstrate a significant difference in potency or efficacy between the G-protein and β-arrestin pathways. A bias factor can be calculated to quantify this preference.

Conclusion and Future Directions

The protocols and framework provided here offer a robust starting point for the detailed characterization of 5-(3,5-Dimethylphenyl)nicotinic acid as a potential tool compound for GPR109A research. By systematically evaluating its activity in G-protein and β-arrestin signaling assays, researchers can elucidate its pharmacological profile, including its potency, efficacy, and any potential signaling bias. This information is critical for its validation as a selective tool and for the interpretation of data from subsequent in vitro and in vivo studies exploring the multifaceted biology of GPR109A.

References

  • Boatman PD, et al. (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid (MK-1903): a potent GPR109a agonist that lowers free fatty acids in humans. J Med Chem. 2012 Apr 26;55(8):3644-66. Available from: [Link]

  • ACS Publications. (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic Acid (MK-1903): A Potent GPR109a Agonist that Lowers Free Fatty Acids in Humans. Journal of Medicinal Chemistry. Available from: [Link]

  • Song JH, et al. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. Bioorg Med Chem Lett. 2015 Jan 20;25(2):285-9. Available from: [Link]

  • Chen Y, et al. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Front Pharmacol. 2022;13:1005273. Available from: [Link]

  • Lukasova M, et al. GPR109A and Vascular Inflammation. Recent Pat Cardiovasc Drug Discov. 2011 Jan;6(1):1-10. Available from: [Link]

  • Gambhir D, et al. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Invest Ophthalmol Vis Sci. 2015;56(9):5344-53. Available from: [Link]

  • Thangaraju M, et al. The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Res. 2014 Apr 1;74(7):2028-38. Available from: [Link]

  • Hudson BD, et al. The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. Molecules. 2018;23(10):2685. Available from: [Link]

  • ResearchGate. Structures of GPR109A agonists presented herein with compound... Available from: [Link]

  • Semple G, et al. The discovery of high affinity agonists of GPR109a with reduced serum shift and improved ADME properties. Bioorg Med Chem Lett. 2011 May 1;21(9):2721-4. Available from: [Link]

  • Tuteja N, et al. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Front Mol Biosci. 2021;8:765586. Available from: [Link]

  • Singh N, et al. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity. 2014 Jan 16;40(1):128-39. Available from: [Link]

  • Thangaraju M, et al. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Res. 2009 Apr 1;69(7):2826-32. Available from: [Link]

  • Tobin Jones. Agonist Actions at Receptors: Full, partial, inverse, super and biased agonists explained. YouTube. Available from: [Link]

  • Li X, et al. GPR109A Expression in the Murine Min6 Pancreatic Beta Cell Line, and Its Relation with Glucose Metabolism and Inflammation. Int J Med Sci. 2014;11(11):1159-66. Available from: [Link]

  • Kulkarni P, et al. Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. Int J Mol Sci. 2022;23(23):14856. Available from: [Link]

  • Palani A, et al. Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A: WO2008051403. Available from: [Link]

  • Singh N, et al. Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity. 2014 Jan 16;40(1):128-39. Available from: [Link]

  • Gille A, et al. Inflammation and JNK's Role in Niacin-GPR109A Diminished Flushed Effect in Microglial and Neuronal Cells With Relevance to Schizophrenia. Front Psychiatry. 2021;12:649526. Available from: [Link]

Sources

Application Notes & Protocols: A Framework for Efficacy Testing of 5-(3,5-Dimethylphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Scientific Rationale

5-(3,5-Dimethylphenyl)nicotinic acid is a structural analog of nicotinic acid (niacin), a long-established therapeutic agent for treating dyslipidemia.[1][2] Pharmacological doses of nicotinic acid favorably alter the lipid profile by reducing low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL), and triglycerides, while significantly increasing high-density lipoprotein (HDL) cholesterol.[3][4][5] These effects are primarily mediated through the activation of a specific G-protein-coupled receptor, GPR109A (also known as HCAR2).[4][6]

The therapeutic utility of nicotinic acid is often limited by a significant side effect: a cutaneous vasodilation known as flushing.[1][4] The development of novel GPR109A agonists like 5-(3,5-Dimethylphenyl)nicotinic acid is driven by the hypothesis that structural modifications may optimize the therapeutic window, enhancing lipid-modifying efficacy while potentially mitigating side effects.

This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the preclinical efficacy of 5-(3,5-Dimethylphenyl)nicotinic acid. The protocols outlined herein follow a logical progression from in vitro target validation and functional characterization to in vivo assessment of therapeutic efficacy in established disease models.

Hypothesized Mechanism of Action: GPR109A Signaling

5-(3,5-Dimethylphenyl)nicotinic acid is hypothesized to act as an agonist at the GPR109A receptor. GPR109A is a Gαi-coupled receptor predominantly expressed in adipocytes and immune cells, such as macrophages.[7] Upon agonist binding, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[8]

In adipocytes, this reduction in cAMP levels inhibits hormone-sensitive lipase, thereby reducing the breakdown of triglycerides and the subsequent release of free fatty acids (FFAs) into circulation.[9] The reduced FFA flux to the liver decreases hepatic triglyceride synthesis and VLDL particle secretion, which are precursors to LDL.[5][9][10] In macrophages, GPR109A activation is linked to the modulation of inflammatory responses and may play a role in promoting reverse cholesterol transport, a key anti-atherosclerotic process.

GPR109A_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular GPR109A GPR109A Receptor Gi Gαi Protein GPR109A->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to Agonist 5-(3,5-Dimethylphenyl) nicotinic acid Agonist->GPR109A Binds Gi->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Response ↓ Lipolysis ↓ Free Fatty Acids HSL->Response Inhibited by ↓ PKA activity

Caption: Hypothesized GPR109A signaling pathway upon agonist activation.

Overall Experimental Design Workflow

The evaluation of 5-(3,5-Dimethylphenyl)nicotinic acid efficacy should follow a structured, multi-stage approach. This workflow ensures that foundational target engagement and cellular activity are confirmed before progressing to more complex and resource-intensive in vivo models.

Workflow cluster_invitro Phase 1: In Vitro Characterization cluster_invivo Phase 2: In Vivo Efficacy Target_Engagement Protocol 2: Receptor Binding Assay Functional_Activity Protocol 3: cAMP Inhibition Assay Target_Engagement->Functional_Activity Confirms functional consequence Cellular_Efficacy Protocol 4: Cholesterol Efflux Assay Functional_Activity->Cellular_Efficacy Links receptor activity to therapeutic function Animal_Model Protocol 5: Murine Atherosclerosis Model Cellular_Efficacy->Animal_Model Proceed if positive Lipid_Analysis Endpoint 1: Plasma Lipid Profile Animal_Model->Lipid_Analysis Lesion_Analysis Endpoint 2: Atherosclerotic Lesion Quantification Animal_Model->Lesion_Analysis

Sources

formulation of 5-(3,5-Dimethylphenyl)nicotinic acid for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Strategic Formulation of 5-(3,5-Dimethylphenyl)nicotinic Acid for Preclinical In Vivo Evaluation

Abstract

This guide provides a comprehensive framework for the formulation of 5-(3,5-Dimethylphenyl)nicotinic acid (CAS 1048486-24-3), a lipophilic derivative of nicotinic acid, for in vivo research. Addressing the anticipated challenge of poor aqueous solubility, this document outlines critical pre-formulation characterization steps, decision-making logic for vehicle selection, and detailed, step-by-step protocols for preparing formulations suitable for both oral (gavage) and parenteral (intravenous) administration. The methodologies are designed to be robust, reproducible, and grounded in established principles of pharmaceutical science, ensuring the generation of reliable and interpretable data in preclinical studies. Emphasis is placed on the rationale behind excipient selection and quality control measures to validate formulation integrity.

Introduction and Pre-formulation Analysis

5-(3,5-Dimethylphenyl)nicotinic acid is a small molecule featuring a hydrophilic pyridinemonocarboxylic acid core and a lipophilic dimethylphenyl moiety. This bifunctional nature predicts complex solubility behavior, with the bulky, non-polar dimethylphenyl group likely conferring poor water solubility, a common hurdle in drug development that can lead to low and erratic bioavailability.[1] A successful in vivo study hinges on a formulation that can deliver a precise and consistent dose of the active pharmaceutical ingredient (API) to the biological system.

Before any formulation is attempted, a thorough physicochemical characterization of the API is paramount. This pre-formulation stage provides the data necessary to devise a rational, rather than empirical, formulation strategy.

Physicochemical Properties

The fundamental properties of 5-(3,5-Dimethylphenyl)nicotinic acid dictate its formulation path. While experimental data for this specific molecule is not widely published, we can infer its likely characteristics based on its structure and data from the parent compound, nicotinic acid.

PropertyKnown/Estimated ValueRationale & Implication for Formulation
Molecular Formula C₁₄H₁₃NO₂Confirmed structural identity.[][3]
Molecular Weight 227.26 g/mol Used for all concentration and dosing calculations.[][3]
Appearance White to off-white solidVisual confirmation of the starting material.
Aqueous Solubility Predicted: Very Low. Nicotinic acid's solubility is ~16 mg/mL.[4] The addition of the large, hydrophobic dimethylphenyl group will drastically reduce this. Direct solubilization in aqueous vehicles is not a viable primary strategy.
pKa (Predicted) ~4.5-5.0 (Carboxylic Acid)~2.0-3.0 (Pyridine Nitrogen)As a nicotinic acid derivative, it possesses an acidic carboxyl group and a weakly basic pyridine nitrogen.[5] The carboxyl pKa means the compound will be ionized and more soluble at neutral to alkaline pH. This is a key handle for pH-modification strategies.[6]
LogP (Predicted) >3.0The LogP of nicotinic acid is ~ -0.59.[7] The dimethylphenyl group significantly increases lipophilicity ('grease-ball' character), suggesting solubility in organic solvents and lipids, and pointing towards co-solvent or lipid-based formulation strategies.[8]
Pre-formulation Workflow

The initial steps of characterization are critical and should follow a logical sequence to inform subsequent formulation development.

G cluster_0 Pre-formulation Assessment API API Procurement 5-(3,5-Dimethylphenyl)nicotinic acid Confirm Confirm Identity & Purity (e.g., NMR, LC-MS) API->Confirm Sol_Screen Solubility Screening (Water, Buffers, Co-solvents, Oils) Confirm->Sol_Screen Stability Preliminary Stability Check (Visual, in selected vehicles) Sol_Screen->Stability Decision Formulation Strategy Selection Stability->Decision

Caption: Workflow for initial API characterization.

Formulation Strategy Selection

Given the predicted low aqueous solubility and ionizable nature of 5-(3,5-Dimethylphenyl)nicotinic acid, several formulation strategies can be considered. The choice depends on the intended route of administration, the required dose, and the resources available.

Decision-Making Framework

The selection of an appropriate formulation vehicle is a multi-step process based on the API's properties. For preclinical studies, the goal is often to achieve a reliable formulation with readily available, well-characterized excipients.

G cluster_oral Oral Strategies cluster_parenteral Parenteral Strategies Start API has Poor Aqueous Solubility Ionizable Is the API Ionizable? Start->Ionizable pH_Oral pH Adjustment (e.g., solution in NaHCO₃) Ionizable->pH_Oral Yes Suspension Aqueous Suspension (with wetting/suspending agents) Ionizable->Suspension No / Insufficient pH_Parenteral pH Adjustment & Buffering (Target pH 7.4) Ionizable->pH_Parenteral Yes Cosolvent Co-solvent System (e.g., PEG400, DMSO, Solutol) Ionizable->Cosolvent No / Insufficient Oral Oral Route Parenteral Parenteral Route pH_Oral->Oral Suspension->Oral pH_Parenteral->Cosolvent Solubility still too low Cosolvent->Parenteral Cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) Cosolvent->Cyclodextrin Toxicity concern? Cyclodextrin->Parenteral

Caption: Decision tree for formulation strategy selection.

For this specific compound, the following approaches are recommended as starting points:

  • For Oral Administration: An aqueous suspension is a robust and common choice for water-insoluble compounds in discovery and preclinical toxicology studies. It avoids the complexities of solubilization and potential toxicity from high concentrations of organic solvents.

  • For Parenteral Administration: A co-solvent system is often the most direct path to achieving the necessary concentration for intravenous injection. These systems enhance solubility by reducing the polarity of the aqueous vehicle.[9]

Protocol 1: Oral Suspension Formulation (10 mg/mL)

This protocol describes the preparation of a homogenous, easily re-suspendable formulation for oral gavage. The key is to ensure uniform particle dispersion to guarantee consistent dosing.

Rationale of Excipients
ExcipientRoleJustification
Tween 80 (Polysorbate 80) Wetting AgentReduces the surface tension between the hydrophobic API particles and the aqueous vehicle, preventing aggregation and improving dispersion.[10]
Sodium Carboxymethyl Cellulose (Na-CMC) Suspending AgentIncreases the viscosity of the vehicle, slowing down the sedimentation of API particles and ensuring dose uniformity upon shaking.
0.9% Saline or Purified Water VehicleThe primary liquid phase for the suspension. Saline can improve physiological compatibility.
Materials & Equipment
  • 5-(3,5-Dimethylphenyl)nicotinic acid (API)

  • Tween 80

  • Sodium Carboxymethyl Cellulose (medium viscosity)

  • 0.9% w/v Sodium Chloride solution (or Purified Water)

  • Mortar and pestle

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Glass beaker and graduated cylinder

  • Spatulas

Step-by-Step Preparation Protocol (for 50 mL)
  • Prepare the Vehicle:

    • To approximately 40 mL of 0.9% saline in a beaker, slowly add 0.25 g of Sodium CMC (for a 0.5% w/v final concentration) while stirring vigorously with a magnetic stirrer.

    • Continue stirring until the Sodium CMC is fully hydrated and the solution is clear and viscous. This may take 30-60 minutes.

  • Prepare the API Premix:

    • Weigh 500 mg of the API and place it into a clean, dry mortar.

    • Add 2-3 drops of Tween 80 (approx. 0.05 g for a 0.1% w/v final concentration) directly onto the API powder.

    • Gently triturate the API and Tween 80 with the pestle to form a smooth, uniform paste. This "wetting" step is critical to prevent particle clumping.

  • Form the Suspension:

    • Gradually add a small amount (approx. 5 mL) of the prepared Na-CMC vehicle to the mortar.

    • Triturate to form a smooth, homogenous slurry.

    • Slowly transfer the slurry from the mortar into the beaker containing the remaining vehicle, using additional vehicle to rinse the mortar and ensure a complete quantitative transfer.

  • Finalize the Formulation:

    • Place the beaker back on the magnetic stirrer and stir for an additional 15-20 minutes to ensure uniform dispersion.

    • Transfer the suspension to a 50 mL graduated cylinder and add vehicle to reach the final volume of 50 mL.

    • Transfer to an appropriate light-protected storage container.

  • Storage and Use:

    • Store at 2-8°C.

    • Crucially, shake vigorously before each withdrawal to ensure uniform re-suspension of the API.

Protocol 2: Parenteral Formulation (2 mg/mL)

This protocol aims to create a clear, sterile solution suitable for intravenous injection. The primary challenge is achieving and maintaining full solubilization of the API in a physiologically compatible vehicle. Precipitation upon injection must be avoided.[11]

Rationale of Excipients
ExcipientRoleJustification
Polyethylene Glycol 400 (PEG 400) Co-solventA water-miscible, low-toxicity solvent that is highly effective at dissolving many poorly soluble compounds.[11]
Ethanol (Dehydrated) Co-solventWorks synergistically with PEG 400 to reduce the overall polarity of the vehicle and enhance solubilization.
Saline for Injection (0.9% NaCl) Vehicle / DiluentProvides the aqueous phase and ensures the final formulation is isotonic.
Materials & Equipment
  • 5-(3,5-Dimethylphenyl)nicotinic acid (API)

  • Polyethylene Glycol 400 (PEG 400), injectable grade

  • Ethanol, 200 proof, USP grade

  • 0.9% Sodium Chloride for Injection, USP

  • Analytical balance

  • Sterile glass vials with crimp seals

  • Vortex mixer and magnetic stirrer

  • Sterile syringe filters (0.22 µm, PVDF or similar compatible material)

Step-by-Step Preparation Protocol (for 10 mL)
  • Weigh the API:

    • In a sterile glass vial, accurately weigh 20 mg of the API.

  • Solubilize the API:

    • Add 4.0 mL of PEG 400 to the vial.

    • Add 1.0 mL of Ethanol.

    • Seal the vial and vortex/sonicate until the API is completely dissolved. A clear solution with no visible particulates should be formed. Gentle warming (<40°C) may be used to aid dissolution if necessary.

  • Dilute to Final Volume:

    • Slowly add 5.0 mL of 0.9% Saline for Injection to the vial in a dropwise manner while gently swirling or stirring. This is a critical step. Rapid addition of the aqueous phase can cause the drug to precipitate out ("crash out") of the solution.

    • Visually inspect the solution against a black and white background to ensure it remains clear and free of any precipitation.

  • Sterile Filtration:

    • Aseptically draw the entire solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a final sterile vial. This step removes any potential microbial contamination and undissolved micro-particulates.

  • Storage and Use:

    • Store at 2-8°C, protected from light.

    • Before administration, allow the solution to come to room temperature and visually inspect again for any signs of precipitation.

Quality Control & Analysis

Validation of the final formulation concentration is a non-negotiable step for ensuring the integrity of in vivo study data.

  • Visual Inspection: All formulations should be inspected for homogeneity, color change, and precipitation before each use.

  • Concentration Verification (HPLC): The concentration of the API in the prepared formulation should be confirmed. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for quantifying nicotinic acid and its derivatives.[12][13]

Suggested HPLC Method Outline
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and water containing 0.1% Formic or Trifluoroacetic Acid. The acid ensures the carboxyl group is protonated for better retention and peak shape.

  • Detection: UV at ~261 nm.[13]

  • Quantification: Prepare a standard curve of the API in the mobile phase. Dilute a sample of the formulation to fall within the linear range of the standard curve and calculate the concentration.

Conclusion

The successful in vivo evaluation of 5-(3,5-Dimethylphenyl)nicotinic acid requires a formulation strategy that directly addresses its predicted poor aqueous solubility. For oral studies, a well-prepared aqueous suspension using appropriate wetting and suspending agents offers a reliable and practical approach. For parenteral administration, a co-solvent system provides a viable path to achieving a clear, injectable solution. In all cases, rigorous adherence to protocol, careful visual inspection, and analytical verification of the final concentration are essential to ensure dose accuracy and the generation of high-quality, reproducible preclinical data.

References

  • Solubilizing Systems for Parenteral Formulation Development—Small Molecules. (n.d.). ResearchGate. Retrieved from [Link]

  • US9125805B2 - Stable formulations for parenteral injection of small molecule drugs - Google Patents. (n.d.). Google Patents.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Retrieved from [Link]

  • Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. (2016). Asian Journal of Pharmaceutics. Retrieved from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). PMC - NIH. Retrieved from [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Sphinxsai.com. Retrieved from [Link]

  • Niacin (Vitamin B3) - A review of analytical methods for use in food. (n.d.). GOV.UK. Retrieved from [Link]

  • Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). (n.d.). SIELC Technologies. Retrieved from [Link]

  • Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. (2000). Semantic Scholar. Retrieved from [Link]

  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. (n.d.). LCGC International. Retrieved from [Link]

  • Formulations For Poorly Soluble And Low Bioavailability Drugs. (n.d.). Clinical Leader. Retrieved from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). MDPI. Retrieved from [Link]

  • Insoluble drug delivery strategies: review of recent advances and business prospects. (2014). PMC. Retrieved from [Link]

  • Excipients for Formulation Success. (2016). Pharmaceutical Technology. Retrieved from [Link]

  • pH Modifier Excipients. (n.d.). CD Formulation. Retrieved from [Link]

  • Pharmaceutical formulations of acid labile substances for oral use - Google Patents. (n.d.). Google Patents.
  • Excipients. (n.d.). Pharmlabs. Retrieved from [Link]

  • Nicotinic Acid | C6H5NO2 | CID 938. (n.d.). PubChem. Retrieved from [Link]

  • NICOTINIC ACID CAS No. 59-67-6. (n.d.). Loba Chemie. Retrieved from [Link]

Sources

Measuring the Binding Affinity of 5-(3,5-Dimethylphenyl)nicotinic Acid to its Target Receptor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(3,5-Dimethylphenyl)nicotinic acid is a synthetic compound structurally related to nicotinic acid (niacin), a well-known lipid-modifying agent.[1][][3] Nicotinic acid exerts its therapeutic effects primarily through the activation of the G protein-coupled receptor GPR109A (also known as HM74A or NIACR1), which is highly expressed in adipocytes and immune cells.[4][5][6][7] Activation of GPR109A by nicotinic acid leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent reduction in lipolysis.[5][8][9] Given its structural similarity, 5-(3,5-Dimethylphenyl)nicotinic acid is a putative agonist for GPR109A.

Accurate determination of the binding affinity of 5-(3,5-Dimethylphenyl)nicotinic acid to GPR109A is a critical step in its pharmacological characterization. This parameter provides a quantitative measure of the strength of the interaction between the ligand and its receptor, which is fundamental for understanding its potency and guiding further drug development efforts. This document provides detailed application notes and protocols for two robust and widely used techniques for measuring the binding affinity of small molecules to GPCRs: a competitive radioligand binding assay and surface plasmon resonance (SPR).

Target Receptor: GPR109A Signaling

GPR109A is a member of the Gi/o family of G protein-coupled receptors.[5] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi subunit inhibits adenylyl cyclase, reducing cAMP production, while the Gβγ subunits can modulate other downstream effectors. This signaling cascade is central to the metabolic effects of GPR109A agonists.

GPR109A_Signaling cluster_membrane Cell Membrane 5_DMPNA 5-(3,5-Dimethylphenyl)nicotinic acid GPR109A GPR109A Receptor 5_DMPNA->GPR109A Binds G_protein Gi/o Protein (αβγ) GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (αi) ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Lipolysis Inhibition of Lipolysis PKA->Lipolysis Leads to

Caption: GPR109A signaling cascade upon agonist binding.

Technique 1: Competitive Radioligand Binding Assay

Principle

Competitive radioligand binding assays are a gold standard for determining the affinity of an unlabeled ligand for a receptor.[10] This technique measures the ability of the unlabeled test compound, 5-(3,5-Dimethylphenyl)nicotinic acid, to compete with a radiolabeled ligand of known high affinity for binding to GPR109A.[11] As the concentration of the unlabeled compound increases, it displaces the radioligand from the receptor, resulting in a decrease in the measured radioactivity. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. This can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[10][11]

Experimental Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Membranes (from cells expressing GPR109A) incubation Incubate: Membranes + Radioligand + Test Compound (or vehicle) prep_membranes->incubation prep_radioligand Prepare Radioligand (e.g., [³H]-Nicotinic Acid) prep_radioligand->incubation prep_test_compound Prepare Serial Dilutions of 5-(3,5-Dimethylphenyl)nicotinic acid prep_test_compound->incubation separation Separate Bound from Free Ligand (Rapid Filtration) incubation->separation detection Quantify Radioactivity (Scintillation Counting) separation->detection analysis Data Analysis: IC50 Determination & Ki Calculation detection->analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol

Materials:

  • Cell Membranes: Membranes prepared from a stable cell line overexpressing human GPR109A (e.g., CHO-K1 or HEK293 cells).[12]

  • Radioligand: [³H]-Nicotinic acid (specific activity > 20 Ci/mmol).

  • Test Compound: 5-(3,5-Dimethylphenyl)nicotinic acid.

  • Non-specific Binding Control: A high concentration of unlabeled nicotinic acid (e.g., 10 µM).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Homogenize cells expressing GPR109A in a hypotonic buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the binding buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membranes, [³H]-Nicotinic acid (at a concentration close to its Kd), and binding buffer.

    • Non-specific Binding: Membranes, [³H]-Nicotinic acid, and a saturating concentration of unlabeled nicotinic acid.

    • Competition: Membranes, [³H]-Nicotinic acid, and varying concentrations of 5-(3,5-Dimethylphenyl)nicotinic acid (typically in a log or half-log dilution series).

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes). The optimal incubation time should be determined in preliminary kinetic experiments.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of 5-(3,5-Dimethylphenyl)nicotinic acid.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10][11]

Technique 2: Surface Plasmon Resonance (SPR)

Principle

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[13] In a typical SPR experiment for a small molecule-protein interaction, the larger binding partner (GPR109A) is immobilized on a sensor chip surface. The small molecule analyte, 5-(3,5-Dimethylphenyl)nicotinic acid, is then flowed over the surface.[13] Binding of the analyte to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[14] The resulting sensorgram provides kinetic data on the association and dissociation of the complex, from which the binding affinity (KD) can be determined.[13][15]

Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Measurement cluster_analysis Data Analysis prep_receptor Purify and Solubilize GPR109A immobilization Immobilize GPR109A onto the Sensor Chip prep_receptor->immobilization prep_chip Activate Sensor Chip Surface prep_chip->immobilization prep_analyte Prepare Serial Dilutions of 5-(3,5-Dimethylphenyl)nicotinic acid binding_measurement Inject Analyte over the Surface and Monitor SPR Signal prep_analyte->binding_measurement immobilization->binding_measurement regeneration Regenerate Sensor Surface binding_measurement->regeneration analysis Analyze Sensorgrams to Determine ka, kd, and KD binding_measurement->analysis regeneration->binding_measurement Next Cycle

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Detailed Protocol

Materials:

  • Purified Receptor: Highly purified and solubilized GPR109A. This is a critical and often challenging step for GPCRs.

  • SPR Instrument and Sensor Chips: (e.g., Biacore system with CM5 sensor chips).

  • Immobilization Chemistry: Amine coupling kit (EDC, NHS, ethanolamine).

  • Analyte: 5-(3,5-Dimethylphenyl)nicotinic acid.

  • Running Buffer: A suitable buffer that maintains the stability and activity of the receptor (e.g., HBS-P+ with a low concentration of a mild detergent).

  • Regeneration Solution: A solution that effectively removes the bound analyte without denaturing the immobilized receptor (e.g., low pH glycine or a high salt buffer).

Procedure:

  • Receptor Immobilization:

    • Activate the carboxyl groups on the CM5 sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified GPR109A solution over the activated surface. The protein will be covalently coupled to the chip via its primary amine groups.

    • Deactivate any remaining active esters using ethanolamine.

    • A reference flow cell should be prepared similarly but without the receptor to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject a series of concentrations of 5-(3,5-Dimethylphenyl)nicotinic acid over both the receptor and reference flow cells for a defined association time.

    • Switch back to running buffer to monitor the dissociation phase.

    • After each cycle, inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the receptor flow cell data to obtain the specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Data Summary and Comparison

ParameterRadioligand Binding AssaySurface Plasmon Resonance (SPR)
Primary Output IC50, Kika, kd, KD
Principle Competition for bindingChange in refractive index
Labeling Requirement Radiolabel on a reference ligandLabel-free
Throughput High (96- or 384-well format)Lower to medium
Information Obtained Equilibrium binding affinityKinetic and equilibrium binding affinity
Receptor Preparation Cell membranesPurified, solubilized protein
Key Advantage High sensitivity, well-establishedReal-time data, kinetic information
Key Limitation Use of radioactivity, indirect measurementRequires highly purified and stable protein

Conclusion

Both competitive radioligand binding assays and surface plasmon resonance are powerful techniques for determining the binding affinity of 5-(3,5-Dimethylphenyl)nicotinic acid to its putative target, GPR109A. The choice of method will depend on the specific research question, the availability of reagents and instrumentation, and the stage of the drug discovery process. Radioligand binding assays are often employed for initial screening and affinity determination due to their high throughput and sensitivity. SPR, on the other hand, provides more detailed kinetic information that can be invaluable for lead optimization and understanding the mechanism of interaction. By employing these robust methodologies, researchers can accurately characterize the binding properties of 5-(3,5-Dimethylphenyl)nicotinic acid and advance its development as a potential therapeutic agent.

References

  • Biacore SPR for small-molecule discovery. Cytiva. [Link]

  • GPR109A (Niacin Receptor) - Pathway Map. [Link]

  • Sasi, V. M., et al. (2012). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry, 287(18), 14829–14841. [Link]

  • Xing, Y., et al. (2014). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology, 1093, 263-273. [Link]

  • Thangaraju, M., et al. (2012). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 72(24), 6474–6484. [Link]

  • Gao, Z., et al. (2020). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2129, 137-149. [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small-molecule screening. Expert Opinion on Drug Discovery, 6(2), 179–192. [Link]

  • Zhang, L., et al. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. Annals of Clinical and Laboratory Science, 47(6), 729–737. [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery. [Link]

  • Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation, 121(4), 1163–1173. [Link]

  • Fluorescence Polarization (FP). Molecular Devices. [Link]

  • Ghai, R., et al. (2012). Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges. Biochimica et Biophysica Acta, 1818(4), 1120–1130. [Link]

  • Macpherson, I. S., & Sawyer, E. B. (2015). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update. Methods in Molecular Biology, 1278, 301-313. [Link]

  • A beginner's guide to surface plasmon resonance. (2023). The Biochemist. [Link]

  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. [Link]

  • Exploring SPR and Fluorescent Dye Displacement Assays for RNA Binding Small Molecule Therapeutics. (2025). Massachusetts Biotechnology Council. [Link]

  • Isothermal Chemical Denaturation to Determine Binding Affinity of Small Molecules to G-Protein Coupled Receptors. (2012). PLoS One, 7(8), e42823. [Link]

  • Tunaru, S., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular Pharmacology, 68(5), 1271–1280. [Link]

  • Wise, A., et al. (2003). Molecular Identification of High and Low Affinity Receptors for Nicotinic Acid. Journal of Biological Chemistry, 278(11), 9869–9874. [Link]

  • Wise, A., et al. (2003). HM74A and HM74 are high- and low-affinity receptors for nicotinic acid... ResearchGate. [Link]

  • Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. [Link]

  • Singh, S., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences, 23(23), 14842. [Link]

  • Tunaru, S., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). ResearchGate. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Nicotinic acid. Wikipedia. [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 241–264. [Link]

  • Isothermal titration calorimetry. Wikipedia. [Link]

  • Radioligand Binding Studies. Springer Nature Experiments. [Link]

  • Offermanns, S. (2014). The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. International Journal of Molecular Sciences, 15(1), 1084–1101. [Link]

  • Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. Atherosclerosis Supplements, 6(3), 11–15. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Ki Summary. Binding Database. [Link]

  • Isothermal Titration Calorimetry in Biocatalysis. (2022). Frontiers in Catalysis. [Link]

  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary. [Link]

  • Delineating the activity of the potent nicotinic acetylcholine receptor agonists (+)-anatoxin-a and (−)-hosieine-A. (2019). Acta Crystallographica Section D, 75(Pt 1), 1–11. [Link]

  • Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template. (2010). Journal of the American Chemical Society, 132(12), 4064–4065. [Link]

  • Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships. (2007). The Journal of General Physiology, 129(4), 337–351. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B–26B. [Link]

  • New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. (2017). Medicinal Chemistry Research, 26, 2133–2143. [Link]

  • What is the mechanism of niacin (Nicotinic Acid) in lowering Low-Density Lipoprotein (LDL) cholesterol? Dr.Oracle. [Link]

  • Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. (2015). Methods in Molecular Biology, 1278, 417–437. [Link]

Sources

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of 5-(3,5-Dimethylphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response, chronic and unresolved inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. The transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]

Nicotinic acid (niacin, Vitamin B3) and its derivatives have long been recognized for their lipid-modifying properties.[3][4] Emerging evidence, however, points towards significant anti-inflammatory and immunomodulatory roles for this class of compounds, often mediated through the G protein-coupled receptor 109A (GPR109A).[5][6] Activation of GPR109A by nicotinic acid has been shown to suppress inflammatory responses in monocytes and macrophages, key cell types in the inflammatory cascade.[7][8] This suggests that novel nicotinic acid derivatives could represent a promising therapeutic avenue for a wide range of inflammatory conditions.

This document provides a detailed set of protocols to comprehensively evaluate the anti-inflammatory potential of a novel nicotinic acid derivative, 5-(3,5-Dimethylphenyl)nicotinic acid . The proposed workflow encompasses both in vitro and in vivo models, designed to first establish the compound's cellular activity and then to validate its efficacy in a preclinical model of acute inflammation. The protocols are structured to not only assess the phenotypic anti-inflammatory effects but also to elucidate the underlying molecular mechanisms, with a focus on the NF-κB and MAPK signaling pathways.

Compound Profile: 5-(3,5-Dimethylphenyl)nicotinic acid

PropertyValue
IUPAC Name 5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid
CAS Number 1048486-24-3[]
Molecular Formula C₁₄H₁₃NO₂[10]
Molecular Weight 227.26 g/mol [10][11]
Storage Store at -20°C[10][11]

Part 1: In Vitro Assessment of Anti-inflammatory Activity

The initial phase of screening will utilize the well-established murine macrophage cell line, RAW 264.7. These cells, when stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, mount a robust inflammatory response, making them an excellent model for identifying and characterizing anti-inflammatory compounds.[12]

Assessment of Cytotoxicity (MTT Assay)

Before evaluating the anti-inflammatory properties of 5-(3,5-Dimethylphenyl)nicotinic acid, it is crucial to determine its potential cytotoxicity to ensure that any observed reduction in inflammatory markers is not a result of cell death. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is indicative of cell viability.[13][14]

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete Dulbecco's Modified Eagle Medium (DMEM) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Compound Preparation and Treatment: Prepare a stock solution of 5-(3,5-Dimethylphenyl)nicotinic acid in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in complete DMEM to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.[15]

  • Incubation: Remove the old media from the cells and replace it with 100 µL of media containing the different concentrations of the test compound. Include a vehicle control (media with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate the plate for 24 hours.[15]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The highest non-toxic concentrations will be used for subsequent anti-inflammatory assays.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

LPS stimulation of RAW 264.7 macrophages leads to the upregulation of inducible nitric oxide synthase (iNOS), resulting in the production of large amounts of nitric oxide (NO), a key inflammatory mediator. The Griess assay is a simple colorimetric method to quantify nitrite, a stable and nonvolatile breakdown product of NO.

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of 5-(3,5-Dimethylphenyl)nicotinic acid for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control group (LPS only) and a negative control group (no LPS, no compound).

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a standard curve generated with sodium nitrite.

Quantification of Pro-inflammatory Cytokines (ELISA)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are central to the inflammatory response.[16][17] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the levels of these cytokines in the cell culture supernatant.[4]

Protocol:

  • Cell Culture and Treatment: Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as described for the Griess assay (Section 1.2).

  • Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatants and centrifuge to remove any cellular debris. Store the supernatants at -80°C until analysis.

  • ELISA Procedure: Perform ELISAs for TNF-α, IL-6, and IL-1β using commercially available kits according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples.

Analysis of Inflammatory Gene Expression (RT-qPCR)

To determine if 5-(3,5-Dimethylphenyl)nicotinic acid modulates the inflammatory response at the transcriptional level, the mRNA expression of key inflammatory genes (Nos2, Tnf, Il6, Il1b) can be quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[18]

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with the test compound for 1 hour, followed by LPS stimulation for 6-12 hours (a shorter time point is often optimal for gene expression analysis).

  • RNA Extraction: Lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent or a column-based kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[19]

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for the target genes and a housekeeping gene (e.g., Gapdh or Actb) for normalization.[20]

  • Data Analysis: Calculate the relative gene expression using the 2(-ΔΔCt) method.

Part 2: Mechanistic Studies - Elucidation of Signaling Pathways

To understand how 5-(3,5-Dimethylphenyl)nicotinic acid exerts its anti-inflammatory effects, it is essential to investigate its impact on the upstream signaling pathways that regulate the inflammatory response. The NF-κB and MAPK pathways are the primary targets for this investigation.

Western Blot Analysis of NF-κB and MAPK Pathways

Western blotting allows for the detection and semi-quantification of specific proteins involved in these signaling cascades. The activation of these pathways is often regulated by phosphorylation, so antibodies that specifically recognize the phosphorylated (active) forms of these proteins are used.

Key Proteins to Analyze:

  • NF-κB Pathway:

    • Phospho-IκBα (p-IκBα)

    • Total IκBα

    • Phospho-p65 (p-p65)

    • Total p65

  • MAPK Pathway:

    • Phospho-p38 (p-p38)

    • Total p38

    • Phospho-ERK1/2 (p-ERK1/2)

    • Total ERK1/2

    • Phospho-JNK (p-JNK)

    • Total JNK

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with the test compound for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 15-60 minutes) to capture the transient phosphorylation events.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with the primary antibody (specific for the phosphorylated or total protein) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Part 3: In Vivo Assessment of Anti-inflammatory Activity

In vitro findings should be validated in a living organism to assess the compound's efficacy, pharmacokinetics, and potential side effects. The carrageenan-induced paw edema model in rodents is a widely used and well-characterized model of acute inflammation.[6][14]

Carrageenan-Induced Paw Edema in Rodents

Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.

Protocol:

  • Animals: Use male Wistar rats or Swiss albino mice, acclimatized to the laboratory conditions for at least one week. All animal procedures must be approved by the Institutional Animal Ethics Committee.[6]

  • Animal Grouping: Randomly divide the animals into groups (n=6-8 per group):

    • Group I: Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose)

    • Group II: 5-(3,5-Dimethylphenyl)nicotinic acid (at various doses, administered orally or intraperitoneally)

    • Group III: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Compound Administration: Administer the test compound or vehicle 1 hour before the carrageenan injection.[14]

  • Induction of Edema: Measure the initial paw volume (V₀) of the right hind paw of each animal using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[14]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Data Presentation and Visualization

Tables for Quantitative Data Summary

Table 1: In Vitro Anti-inflammatory Activity of 5-(3,5-Dimethylphenyl)nicotinic acid in LPS-stimulated RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)NO Production (% of Control)TNF-α Release (% of Control)IL-6 Release (% of Control)
Vehicle Control 100 ± 5.2100 ± 8.5100 ± 9.1100 ± 7.8
1 98 ± 4.785 ± 6.388 ± 7.291 ± 6.5
10 97 ± 5.162 ± 5.1 58 ± 4.965 ± 5.3**
50 95 ± 4.935 ± 4.2 31 ± 3.840 ± 4.1
Positive Control 99 ± 4.525 ± 3.122 ± 2.9 30 ± 3.5

*Data are presented as mean ± SEM. Statistical significance compared to vehicle control: *p < 0.05, **p < 0.01, **p < 0.001.

Table 2: In Vivo Anti-inflammatory Effect of 5-(3,5-Dimethylphenyl)nicotinic acid on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control -0.85 ± 0.07-
Compound 100.62 ± 0.05*27.1
Compound 300.45 ± 0.04**47.1
Compound 1000.31 ± 0.03 63.5
Indomethacin 100.35 ± 0.0458.8

*Data are presented as mean ± SEM. Statistical significance compared to vehicle control: *p < 0.05, **p < 0.01, **p < 0.001.

Diagrams of Signaling Pathways and Experimental Workflows

experimental_workflow cluster_invitro In Vitro Assessment cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation cytotoxicity Cytotoxicity Assay (MTT) no_production NO Production (Griess Assay) cytotoxicity->no_production Determine Non-toxic Doses cytokine_elisa Cytokine Quantification (ELISA) no_production->cytokine_elisa gene_expression Gene Expression (RT-qPCR) cytokine_elisa->gene_expression western_blot Western Blot Analysis (NF-κB & MAPK Pathways) gene_expression->western_blot Investigate Mechanism paw_edema Carrageenan-Induced Paw Edema western_blot->paw_edema Validate In Vivo

Caption: Overall experimental workflow for assessing the anti-inflammatory effects of 5-(3,5-Dimethylphenyl)nicotinic acid.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates p_IKK p-IKK IKK->p_IKK Phosphorylation IkBa_p65_p50 IκBα-p65/p50 p_IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα p_IKK->p_IkBa p65_p50 p65/p50 p_IkBa->p65_p50 IκBα Degradation nucleus Nucleus p65_p50->nucleus Translocation gene_transcription Inflammatory Gene Transcription nucleus->gene_transcription Induces compound 5-(3,5-Dimethylphenyl) nicotinic acid compound->IKK Inhibits? compound->p_IKK Inhibits? compound->p65_p50 Inhibits?

Caption: The NF-κB signaling pathway and potential points of inhibition by the test compound.

References

  • Liu, D., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Gaestel, M., et al. (2007). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 12, 4956-4969.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • R&D Systems. (n.d.). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Digby, J. E., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 669-676.
  • Digby, J. E., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 669-676. [Link]

  • Digby, J. E., et al. (2012). Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 669-676. [Link]

  • Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139.
  • Food Safety and Health. (2022). Guidelines for anti‐inflammatory assays in RAW264.7 cells. Food Safety and Health, 1(1), 23-30.
  • Lall, N., et al. (2017). Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae).
  • Wang, Y., et al. (2022). BDE-47 Induces Immunotoxicity in RAW264.
  • Waghole, R., et al. (2020). In vitro and in vivo anti-inflammatory activity of Tetrastigma sulcatum leaf extract, pure compound and its derivatives. Journal of Ethnopharmacology, 251, 112534.
  • Appchem. (n.d.). 5-(3,5-Dimethylphenyl)nicotinic acid | 1048486-24-3. Retrieved from [Link]

  • Yi, H., et al. (2018). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. Oxidative Medicine and Cellular Longevity, 2018, 5980318.
  • ResearchGate. (2024). Comparison of ELISA and flow cytometry for measurement of interleukin-1 beta, interleukin-6 and tumor necrosis factor-α. Retrieved from [Link]

  • 2BScientific. (n.d.). Human Inflammatory Cytokine Multiplex ELISA Kit. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Google Patents. (n.d.). CN102584695B - Preparing method of 5-methylnicotinicacid.
  • Lin, W. W., & Karin, M. (2007). A cytokine-mediated link between innate immunity, inflammation, and cancer.
  • protocols.io. (2023). RNA extraction and quantitative PCR to assay inflammatory gene expression. Retrieved from [Link]

  • Roca-Sanjuán, D., et al. (2020).
  • Li, R., et al. (2022). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC Molecular and Cell Biology, 23(1), 37.
  • National Center for Biotechnology Information. (n.d.). Vitamin B3. In StatPearls. Retrieved from [Link]

  • Khalil, N. S., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Archiv der Pharmazie, 346(9), 648-657.
  • Lee, S. H., et al. (2018). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Applied Sciences, 8(6), 924.
  • Kim, S. J., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 28(2), 166-176.
  • Kim, J. Y., et al. (2020). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine, 41(4), 42-51.
  • Armstrong, R. A., et al. (2014). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 186(2), 526-532.
  • Wójcicki, J., et al. (2009). Nicotinic Acid Has Anti-atherogenic and Anti-inflammatory Properties on Advanced Atherosclerotic Lesions Independent of its Lipid-modifying Capabilities. Journal of Cardiovascular Pharmacology, 54(5), 407-413.
  • Marcus, S., et al. (2020). Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals. PeerJ, 8, e10243.
  • Khan, S., et al. (2022). Analysis of differential gene expression of pro-inflammatory cytokines in the nasopharyngeal milieu of mild & severe COVID-19 cases. PLoS One, 17(12), e0279612.
  • de Souza, G. R., et al. (2012). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Pharmacology, Biochemistry and Behavior, 101(4), 547-554.
  • de Souza, G. R., et al. (2012). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Pharmacology, Biochemistry and Behavior, 101(4), 547-554. [Link]

  • AnyGenes®. (n.d.). Cell signaling qPCR arrays & biomarker research. Retrieved from [Link]

  • Bio-Rad. (n.d.). GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating In Vitro Solubility Challenges with 5-(3,5-Dimethylphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(3,5-Dimethylphenyl)nicotinic acid. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the in vitro solubility of this compound. Our aim is to equip you with the scientific rationale and practical protocols to overcome solubility hurdles and ensure the integrity of your experimental results.

Introduction: Understanding the Solubility Profile of 5-(3,5-Dimethylphenyl)nicotinic Acid

5-(3,5-Dimethylphenyl)nicotinic acid is a derivative of nicotinic acid, a well-known member of the vitamin B family. The introduction of a lipophilic 3,5-dimethylphenyl group significantly impacts its physicochemical properties compared to the parent molecule. This modification increases the molecule's lipophilicity, which can lead to decreased aqueous solubility, a common challenge in in vitro assay development.

Based on computational predictions, the key physicochemical parameters for 5-(3,5-Dimethylphenyl)nicotinic acid are estimated as follows:

PropertyPredicted ValueImplication for In Vitro Assays
pKa ~4.5 - 5.0The compound is acidic and its solubility will be highly dependent on the pH of the medium.
Aqueous Solubility Low (Predicted LogS << -3)Significant challenges with solubility in aqueous buffers at neutral pH are expected.
LogP ~2.7Indicates high lipophilicity, suggesting a preference for non-polar environments and potential for non-specific binding.

These properties underscore the importance of careful experimental design to maintain the compound in a soluble state during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: I'm dissolving my 5-(3,5-Dimethylphenyl)nicotinic acid in DMSO to make a stock solution, but it precipitates when I add it to my aqueous cell culture medium. Why is this happening and what can I do?

A1: This is a common issue known as "DMSO crash-out." Your compound is highly soluble in the organic solvent DMSO, but when this stock solution is diluted into an aqueous buffer (your cell culture medium), the compound's low aqueous solubility limit is exceeded, causing it to precipitate. The final DMSO concentration in your assay is also a critical factor; higher concentrations can be toxic to cells.

Troubleshooting Steps:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of ≤0.5% in your assay, as higher concentrations can be cytotoxic.[1][2][3]

  • Decrease the compound's final concentration: If the compound is precipitating, you are likely exceeding its aqueous solubility at the tested concentration. Try performing a serial dilution to find the maximum soluble concentration in your final assay buffer.

  • Modify the dilution method: Instead of adding the DMSO stock directly to the full volume of aqueous media, try a stepwise dilution. For example, first dilute the DMSO stock into a smaller volume of media with vigorous vortexing, and then add this to the rest of the assay volume.

Q2: Can I adjust the pH of my buffer to improve the solubility of 5-(3,5-Dimethylphenyl)nicotinic acid?

A2: Yes, pH adjustment is a powerful tool for improving the solubility of ionizable compounds like this one. As an acidic compound with a predicted pKa of around 4.5-5.0, it will exist predominantly in its more soluble, deprotonated (anionic) form at pH values above its pKa.

Causality: The Henderson-Hasselbalch equation dictates that for an acidic compound, as the pH of the solution increases above the pKa, the equilibrium shifts towards the ionized, more polar, and thus more water-soluble form.

Recommendation: For a significant increase in solubility, it is recommended to maintain the pH of your final assay buffer at least 1-2 units above the pKa. A pH of 7.0 or higher is advisable. Most standard cell culture media are buffered around pH 7.2-7.4, which should favor the soluble form of the compound. However, if you are using a custom buffer, ensure its pH is appropriate.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Stock Solution and Dilution Strategy

This guide provides a systematic approach to preparing and diluting your compound to avoid precipitation.

Objective: To prepare a high-concentration stock solution in an appropriate solvent and determine the optimal method for diluting it into your aqueous assay buffer without precipitation.

Protocol:

  • Primary Stock Solution Preparation:

    • Prepare a 10-50 mM stock solution of 5-(3,5-Dimethylphenyl)nicotinic acid in 100% DMSO.

    • Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming (do not exceed 40°C) and sonication.

    • Visually inspect the solution for any undissolved particles.

  • Working Stock Solution and Serial Dilution:

    • Prepare a series of working stock solutions by diluting the primary stock in 100% DMSO.

    • From these working stocks, perform serial dilutions into your final aqueous assay buffer. It is crucial to maintain a consistent final DMSO concentration across all wells.

  • Kinetic Solubility Assessment:

    • Prepare a dilution series of the compound in your final assay buffer (e.g., from 100 µM down to 0.1 µM).

    • Incubate the solutions under your experimental conditions (e.g., 37°C) for a relevant period (e.g., 2, 6, 24 hours).

    • Visually inspect for precipitation or measure turbidity using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm). This will help you determine the maximum concentration at which your compound remains soluble over the course of your experiment.

Guide 2: pH-Dependent Solubility Enhancement

This guide details how to leverage the acidic nature of the compound to improve its solubility.

Objective: To determine the effect of pH on the solubility of 5-(3,5-Dimethylphenyl)nicotinic acid and identify a suitable buffer pH for your in vitro assay.

Protocol:

  • Buffer Preparation:

    • Prepare a series of biologically relevant buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Common biological buffers include MES (pH 5.5-6.7), PIPES (pH 6.1-7.5), HEPES (pH 6.8-8.2), and Tris (pH 7.5-9.0).[4][5] Ensure the chosen buffer is compatible with your assay system.

  • Solubility Determination:

    • Add an excess amount of solid 5-(3,5-Dimethylphenyl)nicotinic acid to each buffer.

    • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and dilute it in a suitable solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

  • Data Analysis:

    • Plot the measured solubility against the buffer pH. This will generate a pH-solubility profile and experimentally confirm the optimal pH range for your experiments.

Visualizing Key Concepts

pH and Solubility Relationship

The following diagram illustrates the relationship between the pH of the solution and the ionization state of 5-(3,5-Dimethylphenyl)nicotinic acid, which directly impacts its solubility.

G cluster_pH Solution pH cluster_Compound 5-(3,5-Dimethylphenyl)nicotinic acid Low_pH Low pH (<< pKa) Protonated Protonated (Neutral) Low Solubility Low_pH->Protonated Favors High_pH High pH (>> pKa) Deprotonated Deprotonated (Anionic) High Solubility High_pH->Deprotonated Favors

Caption: pH effect on ionization and solubility.

Experimental Workflow for Solubility Troubleshooting

This workflow provides a logical sequence of steps to diagnose and resolve solubility issues with 5-(3,5-Dimethylphenyl)nicotinic acid in your in vitro assay.

G Start Start: Precipitation Observed Check_DMSO Check Final DMSO Concentration Start->Check_DMSO Is_DMSO_High Is it > 0.5%? Check_DMSO->Is_DMSO_High Lower_DMSO Lower DMSO to <= 0.5% Is_DMSO_High->Lower_DMSO Yes Check_Conc Check Final Compound Concentration Is_DMSO_High->Check_Conc No Lower_DMSO->Check_Conc Is_Conc_High Is it above expected solubility limit? Check_Conc->Is_Conc_High Lower_Conc Perform Serial Dilution to Find Max Soluble Conc. Is_Conc_High->Lower_Conc Yes Check_pH Check Assay Buffer pH Is_Conc_High->Check_pH No Lower_Conc->Check_pH Is_pH_Low Is pH < 7.0? Check_pH->Is_pH_Low Increase_pH Increase Buffer pH to > 7.0 Is_pH_Low->Increase_pH Yes Consider_Excipients Consider Solubility Enhancers (e.g., Cyclodextrins) Is_pH_Low->Consider_Excipients No Increase_pH->Consider_Excipients End End: Compound Soluble Consider_Excipients->End

Caption: A step-by-step troubleshooting workflow.

References

  • ACD/Labs. (n.d.). ACD/PhysChem Suite. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Physicochemical Prediction. Retrieved from [Link]

  • Chemaxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

  • Galvão, A. M., et al. (2014). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
  • Hansen, B. J., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology - Animal, 50(8), 725–731.
  • Malviya, R., et al. (2023). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 23(2), 135-145.
  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • Pal, D., et al. (2016). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 7, 1-5.
  • PubChem. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Rowan Scientific. (n.d.). Aqueous Solubility Prediction with Kingfisher and ESOL. Retrieved from [Link]

  • Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]

  • Tsinman, K., et al. (2011). The Value of pKa and Solubility Determination in Drug Discovery. ADMET & DMPK, 1(1), 1-14.
  • Valdes, O., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7775.
  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

  • Wang, J., et al. (2019). Universal buffers for use in biochemistry and biophysical experiments. PLoS ONE, 14(5), e0216959.
  • Williams, H. D., et al. (2013). Strategies to address poor solubility in discovery and development. Pharmacological Reviews, 65(1), 315–499.
  • Wu, F., & Bergström, C. A. (2021). Formulation strategies for poorly soluble drugs. Journal of Pharmaceutical Sciences, 110(7), 2547-2560.

Sources

overcoming 5-(3,5-Dimethylphenyl)nicotinic acid instability in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(3,5-Dimethylphenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and solution stability of this compound. Given its structural characteristics as an aromatic carboxylic acid, 5-(3,5-Dimethylphenyl)nicotinic acid is anticipated to exhibit poor aqueous solubility, a common hurdle in experimental and developmental workflows.[1][2][3]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliable and effective use of this compound in your research.

Part 1: Troubleshooting Guide - Overcoming Instability and Solubility Issues

This section addresses common problems encountered when working with 5-(3,5-Dimethylphenyl)nicotinic acid in solution.

Q1: My 5-(3,5-Dimethylphenyl)nicotinic acid is not dissolving in my aqueous buffer. What should I do?

A1: This is a common issue due to the compound's hydrophobic nature, stemming from the dimethylphenyl group, and its crystalline structure.[2] Direct dissolution in aqueous buffers, especially at neutral pH, is often challenging. Here’s a systematic approach to achieve solubilization:

  • pH Adjustment: As a nicotinic acid derivative, the compound possesses a carboxylic acid group.[4] Increasing the pH of your solution above the compound's pKa will deprotonate the carboxylic acid, forming a more soluble salt. A stepwise approach is recommended:

    • Prepare a stock solution in an organic solvent (see Q2).

    • While stirring, slowly add the organic stock solution to your aqueous buffer.

    • If precipitation occurs, add a small amount of a suitable base (e.g., 1N NaOH) dropwise to raise the pH. Monitor the pH and observe for dissolution.

  • Co-solvents: If pH adjustment is not compatible with your experimental design, consider using a co-solvent.[1] Solvents like DMSO, ethanol, or polyethylene glycol (PEG) can be used in small percentages (typically <5% v/v) in your final aqueous solution to enhance solubility. However, it's crucial to perform a vehicle control experiment to ensure the co-solvent does not interfere with your assay.

  • Formulation Strategies: For more advanced applications, consider formulation strategies such as creating solid dispersions or using cyclodextrin complexes to improve aqueous solubility.[1][3]

Q2: What is the best way to prepare a stock solution of 5-(3,5-Dimethylphenyl)nicotinic acid?

A2: Preparing a stable, concentrated stock solution is critical for accurate and reproducible experiments.

  • Solvent Selection: Based on general principles for similar aromatic carboxylic acids, organic solvents are the preferred choice for initial solubilization.[5] Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent starting points due to their high solubilizing power. Ethanol can also be considered.

  • Recommended Protocol:

    • Weigh the desired amount of 5-(3,5-Dimethylphenyl)nicotinic acid in a sterile, amber glass vial.

    • Add the selected organic solvent (e.g., DMSO) to achieve the desired concentration (e.g., 10-50 mM).

    • Gently vortex or sonicate at room temperature until the compound is fully dissolved.

    • Visually inspect the solution for any undissolved particulates. If present, continue mixing or slightly warm the solution (do not exceed 40°C).

  • Storage: Store the stock solution at -20°C as recommended by suppliers.[6][7] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q3: I've noticed precipitation in my experimental plate after adding the compound from a DMSO stock. How can I prevent this?

A3: This is a classic example of a compound "crashing out" of solution when a concentrated organic stock is diluted into an aqueous buffer. This occurs because the final concentration of the organic solvent is too low to maintain the compound's solubility.

  • Lower the Stock Concentration: If possible, use a lower concentration of your stock solution to minimize the amount of organic solvent introduced into the aqueous medium.

  • Increase Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent in your well is sufficient to maintain solubility, but still compatible with your biological system. A final DMSO concentration of 0.1-0.5% is generally well-tolerated by many cell lines.

  • Pluronic F-68: Consider the inclusion of a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in your final assay buffer. This can help to stabilize the compound and prevent precipitation.

  • Pre-warm the Buffer: Adding a cold stock solution to a room temperature buffer can sometimes induce precipitation. Try pre-warming your aqueous buffer to the experimental temperature before adding the compound.

Q4: How can I assess the stability of 5-(3,5-Dimethylphenyl)nicotinic acid in my specific experimental buffer?

A4: It is crucial to determine the stability of the compound under your specific experimental conditions (buffer composition, pH, temperature, and time). A simple stability study can be performed using High-Performance Liquid Chromatography (HPLC).

  • Experimental Setup:

    • Prepare a solution of 5-(3,5-Dimethylphenyl)nicotinic acid in your experimental buffer at the final working concentration.

    • Divide the solution into several aliquots in sealed, light-protected containers.

    • Store the aliquots under the same conditions as your experiment (e.g., 37°C incubator).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot and analyze it by HPLC.

  • HPLC Analysis: Use a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).[8] Monitor the peak area of the parent compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

  • Interpretation: A stable compound will show a consistent peak area over the experimental duration. If significant degradation is observed (e.g., >10% decrease in peak area), you may need to adjust your experimental window or prepare fresh solutions more frequently.

Part 2: Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for solid 5-(3,5-Dimethylphenyl)nicotinic acid?

A: The solid compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[6][7]

Q: What are the potential degradation pathways for this compound?

A: While specific data for 5-(3,5-Dimethylphenyl)nicotinic acid is not available, nicotinic acid derivatives can be susceptible to decarboxylation under certain conditions (e.g., high heat). In aqueous solutions, hydrolysis of any potential ester or amide analogues is a possibility.[9] The pyridine ring itself is generally stable but can be subject to oxidative degradation, especially in the presence of metal ions or UV light.[10]

Q: Can I use sonication to dissolve the compound?

A: Yes, gentle sonication in a water bath can be used to aid dissolution. However, prolonged or high-energy sonication should be avoided as it can potentially lead to localized heating and degradation of the compound.

Q: Is 5-(3,5-Dimethylphenyl)nicotinic acid sensitive to light?

A: Many aromatic compounds exhibit some degree of photosensitivity. As a precaution, it is recommended to handle the solid compound and its solutions in low-light conditions and store them in amber vials or containers wrapped in foil.[11]

Q: What safety precautions should I take when handling this compound?

A: As with any research chemical, standard laboratory safety practices should be followed.[12][13] This includes wearing appropriate personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves. Handle the compound in a well-ventilated area or a chemical fume hood.[14][15] Refer to the Safety Data Sheet (SDS) for specific hazard information.

Part 3: Experimental Protocols & Data

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • 5-(3,5-Dimethylphenyl)nicotinic acid (MW: 227.26 g/mol )[6][7][][17]

    • Anhydrous DMSO

    • Calibrated analytical balance

    • Sterile 1.5 mL amber microcentrifuge tubes or glass vials

    • Vortex mixer

  • Procedure:

    • Tare a clean, dry amber microcentrifuge tube on the analytical balance.

    • Carefully weigh out 2.27 mg of 5-(3,5-Dimethylphenyl)nicotinic acid into the tube.

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved.

    • Visually inspect the solution to ensure there are no visible particles.

    • Label the tube clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at -20°C.

Table 1: Solubility of Nicotinic Acid in Various Solvents at 298.15 K

While specific solubility data for 5-(3,5-Dimethylphenyl)nicotinic acid is not publicly available, the following table for the parent compound, nicotinic acid, provides a useful reference for solvent selection. The addition of the dimethylphenyl group is expected to decrease aqueous solubility and increase solubility in non-polar organic solvents.

SolventMole Fraction Solubility (x10³)
Dimethyl Sulfoxide (DMSO)135.4
Ethanol21.6
Water17.8
Acetone2.9
Acetonitrile0.8
Diethyl Ether1.1

Data adapted from Reference[18].

Diagram 1: General Troubleshooting Workflow for Solubility Issues

G start Compound fails to dissolve in aqueous buffer ph_adjust Is pH adjustment compatible with assay? start->ph_adjust add_base Titrate with dilute base (e.g., NaOH) to increase pH and solubility ph_adjust->add_base Yes co_solvent Use a co-solvent (e.g., DMSO, Ethanol) ph_adjust->co_solvent No success Compound is soluble and stable in solution add_base->success prepare_stock Prepare concentrated stock in organic solvent (e.g., DMSO) co_solvent->prepare_stock Yes dilute Dilute stock into aqueous buffer prepare_stock->dilute precipitation Precipitation occurs upon dilution? dilute->precipitation troubleshoot_precip Troubleshoot Precipitation: - Lower stock concentration - Use surfactant (e.g., Pluronic F-68) - Pre-warm buffer precipitation->troubleshoot_precip Yes precipitation->success No troubleshoot_precip->success

Caption: A decision-making workflow for addressing solubility challenges.

Diagram 2: Potential Degradation Pathways for Nicotinic Acid Derivatives

G cluster_conditions Degradation Conditions compound 5-(3,5-Dimethylphenyl)nicotinic Acid decarboxylation Decarboxylation Product (loss of CO2) compound->decarboxylation oxidation Oxidative Degradation Products (e.g., N-oxide) compound->oxidation conjugation Metabolic Conjugation Products (in biological systems) compound->conjugation heat Heat heat->decarboxylation light_metals UV Light / Metal Ions light_metals->oxidation enzymes Enzymatic Activity enzymes->conjugation

Caption: Potential degradation routes for nicotinic acid derivatives.

References

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. Available from: [Link]

  • Sharma, D., Saini, S., Singh, G., & Rana, A. C. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Available from: [Link]

  • ResearchGate. (n.d.). The overview of biodegradation pathways of (A–C) nicotine and (D–F).... Available from: [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]

  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available from: [Link]

  • Appchem. (n.d.). 5-(3,5-Dimethylphenyl)nicotinic acid | 1048486-24-3. Available from: [Link]

  • Latest Research on Carboxylic Acid for Sustainable Lab Practices. (n.d.). Available from: [Link]

  • ResearchGate. (n.d.). The degradation of nicotinic acid by Achromobacter xylosoxidans. Available from: [Link]

  • PubMed. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Available from: [Link]

  • Food Research. (n.d.). Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Available from: [Link]

  • PMC - PubMed Central. (n.d.). A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk. Available from: [Link]

  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Available from: [Link]

  • SciSpace. (n.d.). Chemical determination of nicotinic acid and nicotinamide. Available from: [Link]

  • MDPI. (2019). Fast, Sensitive and Robust Determination of Nicotinic Acid (Vitamin B 3 ) Contents in Coffee Beverages Depending on the Degree of Roasting and Brewing Technique. Available from: [Link]

  • XPRESS CHEMS. (n.d.). Safety First: Best Practices for Handling Research Chemicals. Available from: [Link]

  • Storage and Handling Tips for Research Chemicals: Safety Comes First. (n.d.). Available from: [Link]

  • PubChem. (n.d.). Nicotinic Acid. Available from: [Link]

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). Available from: [Link]

  • Wikipedia. (n.d.). Cholesterol. Available from: [Link]

  • PubMed. (n.d.). Nicotinic acid and its derivatives: a short survey. Available from: [Link]

  • PMC. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Available from: [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. (n.d.). Available from: [Link]

  • MDPI. (n.d.). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Available from: [Link]

  • ResearchGate. (n.d.). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Available from: [Link]

Sources

Technical Support Center: HPLC-MS Analysis of 5-(3,5-Dimethylphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC-MS analysis of 5-(3,5-Dimethylphenyl)nicotinic acid. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the analysis of this compound. Drawing from established chromatographic principles and mass spectrometry expertise, this resource moves beyond simple procedural lists to explain the underlying science, empowering you to make informed decisions and effectively troubleshoot your experiments.

Analyte Overview and Methodological Foundations

5-(3,5-Dimethylphenyl)nicotinic acid is a bifunctional molecule containing both a carboxylic acid (acidic) and a pyridine ring (basic). This dual nature is the primary factor influencing its chromatographic behavior, making control of the mobile phase pH paramount for achieving robust and reproducible results.[1] Its analysis by HPLC-MS is common, but prone to issues like poor peak shape and signal suppression if the method is not properly optimized.

Table 1: Physicochemical Properties of 5-(3,5-Dimethylphenyl)nicotinic acid

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₂[2][][4]
Molecular Weight 227.26 g/mol [2][5]
Structure A nicotinic acid core substituted with a 3,5-dimethylphenyl group.-
Expected Ionization (ESI-MS) [M+H]⁺ at m/z 228.3Calculated
[M-H]⁻ at m/z 226.3Calculated

Based on its structure, a reversed-phase HPLC method coupled with electrospray ionization mass spectrometry (ESI-MS) is the standard approach. Below are recommended starting conditions designed to minimize common issues.

Table 2: Recommended Starting HPLC-MS Conditions

ParameterRecommended ConditionRationale & Key Considerations
HPLC Column C18, 2.1 or 4.6 mm ID, 50-150 mm length, <3 µm particle sizeA C18 stationary phase provides the necessary hydrophobicity for retention. Smaller particles enhance efficiency and resolution.
Mobile Phase A 0.1% Formic Acid in Water (pH ≈ 2.7)Crucial for peak shape. This low pH ensures the carboxylic acid group is fully protonated (neutral), preventing secondary interactions with the silica backbone of the column that cause peak tailing.[1][6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred over methanol for its lower viscosity and different selectivity.[6] Formic acid is a volatile modifier, making it ideal for MS applications.
Gradient 5-95% B over 5-10 minutesA generic gradient to start. Adjust based on the retention time of the analyte. A 10% change in organic modifier can alter retention by 2-3 fold.[6]
Flow Rate 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID)Adjust based on column dimensions and system pressure limits.
Column Temp. 30-40 °CImproves peak shape and reduces viscosity. Maintaining a stable temperature is critical for retention time reproducibility.[7][8]
Injection Volume 1-5 µLKeep volume low to prevent peak distortion.
Sample Diluent Mobile Phase A or a weaker solventCritical. Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak splitting and broadening.[9]
Ionization Mode ESI Positive (+)The pyridine nitrogen is readily protonated, typically yielding a strong [M+H]⁺ signal.
MS Parameters Capillary: 1-3 kV; Cone/Fragmentor Voltage: Optimize via infusionThese parameters must be optimized for your specific instrument to achieve maximum sensitivity.[10][11]
Scan Mode Full Scan (for initial analysis); MRM/SRM (for quantification)Use full scan to confirm the mass of the analyte. Develop a Multiple Reaction Monitoring (MRM) method for sensitive and specific quantification by optimizing collision energy.[11][12]

Frequently Asked Questions (FAQs)

Q1: Why is my peak for 5-(3,5-Dimethylphenyl)nicotinic acid showing significant tailing? A1: The most common cause is secondary ionic interactions between the deprotonated (negatively charged) carboxylic acid group of your analyte and residual, positively charged silanol groups on the silica-based C18 column.[8][13] This can be resolved by lowering the mobile phase pH to fully protonate your analyte, neutralizing its charge. See the detailed troubleshooting guide below for a step-by-step protocol.

Q2: I am not detecting my compound, or the signal is extremely weak. What should I check first? A2: This is often due to ion suppression , a phenomenon where co-eluting compounds from your sample matrix compete with your analyte for ionization in the MS source, reducing its signal.[14][15][16] First, ensure your MS is properly tuned and that you are extracting the correct ion (m/z 228.3 for [M+H]⁺). If the instrument is performing well, focus on improving your chromatographic separation to move the analyte away from the suppressive matrix components.

Q3: My retention time is shifting from one injection to the next. What is the cause? A3: Retention time instability is typically caused by three factors: insufficient column equilibration time between gradient runs, changes in mobile phase composition (e.g., evaporation of the organic solvent), or column temperature fluctuations.[7][17] Ensure at least 10 column volumes of the initial mobile phase are passed through the column before the next injection.

Q4: Can I use a phosphate buffer to control the pH instead of formic acid? A4: While phosphate buffers are excellent for pH control in HPLC-UV, they are not recommended for HPLC-MS . Phosphate salts are non-volatile and will precipitate in the MS source, causing severe contamination and signal loss. Always use volatile buffers and modifiers like formic acid, acetic acid, or ammonium formate/acetate for LC-MS applications.

In-Depth Troubleshooting Guides

This section provides detailed, cause-and-effect solutions to specific experimental problems.

Issue 1: Poor Peak Shape (Tailing, Fronting, Splitting)

Poor peak shape is the most frequently encountered problem for this type of analyte. The logical flow for troubleshooting this issue is outlined below.

G Start Identify Peak Shape Problem Tailing Peak Tailing (Asymmetry > 1.2) Start->Tailing Fronting Peak Fronting (Asymmetry < 0.8) Start->Fronting Split Split or Doubled Peak Start->Split Cause_Tailing1 Primary Cause: Secondary Silanol Interactions Tailing->Cause_Tailing1 Most Likely Cause_Tailing2 Secondary Cause: Column Overload Tailing->Cause_Tailing2 Cause_Fronting Cause: Column Overload Fronting->Cause_Fronting Cause_Split1 Cause: Injection Solvent Too Strong Split->Cause_Split1 Most Likely Cause_Split2 Cause: Partially Blocked Frit or Column Void Split->Cause_Split2 Solution_Tailing1 Solution: Lower Mobile Phase pH (See Protocol 1) Cause_Tailing1->Solution_Tailing1 Solution_Tailing2 Solution: Reduce Sample Concentration or Injection Volume Cause_Tailing2->Solution_Tailing2 Solution_Fronting Solution: Reduce Sample Concentration or Injection Volume Cause_Fronting->Solution_Fronting Solution_Split1 Solution: Re-dissolve Sample in Initial Mobile Phase Cause_Split1->Solution_Split1 Solution_Split2 Solution: Use In-line Filter, Flush or Replace Column Cause_Split2->Solution_Split2

Caption: Troubleshooting workflow for common peak shape issues.

Question: My peak for 5-(3,5-Dimethylphenyl)nicotinic acid is tailing badly. How do I fix it?

Answer:

This is a classic sign of secondary interactions on a reversed-phase column. As a carboxylic acid, your analyte can exist in two forms: protonated (neutral) and deprotonated (anionic).

  • The Problem: At a mid-range pH, a portion of your analyte molecules will be anionic. These negatively charged molecules can interact strongly with positively charged sites on the silica stationary phase (residual silanols), causing them to lag behind the main peak and create a "tail".[13]

  • The Solution: The goal is to ensure 100% of the analyte molecules are in their neutral, protonated form. According to chromatographic theory, this is achieved by adjusting the mobile phase pH to be at least 2 units below the analyte's pKa.[1][18]

Step-by-Step Corrective Action:

  • Verify Mobile Phase pH: Ensure your mobile phase contains an acidifier like 0.1% formic acid (pH ≈ 2.7) or 0.1% trifluoroacetic acid (pH ≈ 2).

  • Implement Protocol 1: Follow the Mobile Phase pH Screening protocol below to systematically test the effect of pH on peak shape. This is the most robust way to solve the issue.

  • Consider the Column: If tailing persists even at low pH, your column may be old or of lower quality with a high number of active silanol sites. Try a modern, high-purity, end-capped C18 column, which is designed to minimize these interactions.[13]

  • Check for Overload: If the peak shape improves upon diluting the sample 10-fold, then column overload was a contributing factor.[13]

G cluster_0 Mobile Phase pH vs. Analyte State cluster_1 Resulting Chromatographic Behavior pH_High High pH (e.g., pH 7) Analyte is Deprotonated (Anionic) Result_High Strong Silanol Interaction Severe Peak Tailing & Low Retention pH_High->Result_High Leads to pH_Mid pH ≈ pKa Analyte is 50% Ionized (Anionic and Neutral) Result_Mid Mixed-Mode Retention Very Broad or Split Peaks pH_Mid->Result_Mid Leads to pH_Low Low pH (e.g., pH < 3) Analyte is Protonated (Neutral) Result_Low Ideal Hydrophobic Interaction Sharp, Symmetrical Peak & Good Retention pH_Low->Result_Low Leads to

Sources

Technical Support Center: Optimizing Dosage of 5-(3,5-Dimethylphenyl)nicotinic Acid for Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5-(3,5-Dimethylphenyl)nicotinic acid, a novel small molecule analog of nicotinic acid. This document is designed for researchers, scientists, and drug development professionals to provide a strategic framework and practical, step-by-step guidance for establishing an optimal dosage in preclinical animal models. As this is a novel chemical entity (NCE), this guide is built upon established principles of preclinical drug development and the known pharmacology of nicotinic acid.[1]

Our approach emphasizes a logical, iterative process of characterization, dose-ranging, and troubleshooting to ensure the generation of robust, reproducible, and translatable data.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

Before initiating any animal studies, a thorough understanding of the compound's fundamental properties and the rationale behind the experimental design is crucial. This section addresses the most common preliminary questions.

FAQ 1: What is the expected mechanism of action (MOA) for 5-(3,5-Dimethylphenyl)nicotinic acid?

Answer: As a derivative of nicotinic acid (Niacin), the primary hypothesized target is the G protein-coupled receptor 109A (GPR109A), also known as HM74A.[2] Activation of this receptor in adipocytes inhibits hormone-sensitive lipase, reducing the release of free fatty acids into circulation. This, in turn, decreases the substrate available for the liver to synthesize triglycerides and very-low-density lipoprotein (VLDL), ultimately leading to lower levels of low-density lipoprotein (LDL) cholesterol.[3][4] Additionally, nicotinic acid is known to increase high-density lipoprotein (HDL) cholesterol, though the mechanism is complex and may involve reduced hepatic uptake of HDL's primary protein, apolipoprotein A-I.[3][5]

It is critical to experimentally confirm the engagement of this target with your specific analog.

MOA_Nicotinic_Acid_Analog cluster_adipocyte Adipose Tissue cluster_liver Liver Compound 5-(3,5-Dimethylphenyl) nicotinic acid GPR109A GPR109A Receptor Compound->GPR109A Activates HSL Hormone-Sensitive Lipase (HSL) GPR109A->HSL Inhibits FFA_Release Free Fatty Acid (FFA) Release HSL->FFA_Release Reduces TG_Synth Triglyceride (TG) Synthesis FFA_Release->TG_Synth Reduced Substrate VLDL_Prod VLDL Production TG_Synth->VLDL_Prod Reduces LDL_Levels Plasma LDL VLDL_Prod->LDL_Levels Reduces

Caption: Hypothesized mechanism of action for a nicotinic acid analog.

FAQ 2: What formulation strategy should I use for initial in vivo studies?

Answer: For early-stage preclinical studies, the primary goal is to ensure consistent and maximal exposure to assess the compound's intrinsic properties without the confounding variable of dissolution rate.[6] Therefore, a solution-based formulation is highly recommended for initial pharmacokinetic (PK) and maximum tolerated dose (MTD) studies.[6]

Formulation Troubleshooting Quick Guide:

Issue EncounteredPotential CauseRecommended Solution
Compound crashes out of solution upon dilution in aqueous vehicle. Low aqueous solubility.Use co-solvents (e.g., DMSO, PEG-400) and surfactants (e.g., Tween 80). Keep the final DMSO concentration low (ideally ≤5%) to avoid toxicity.[7]
Inconsistent results between animals. Formulation instability or inconsistent administration.Confirm the stability of your formulation over the dosing period.[8] Ensure standardized administration techniques via a detailed SOP.
Low bioavailability after oral dosing. Poor absorption or high first-pass metabolism.Optimize the formulation to enhance solubility. Consider alternative routes like intraperitoneal (IP) or intravenous (IV) to bypass the GI tract for initial studies.[9]
FAQ 3: Why is determining the Maximum Tolerated Dose (MTD) a critical first step?

Answer: The MTD study is essential for defining the upper limit of the therapeutic window.[10] It identifies the dose that causes manageable, reversible toxicity, which informs the dose levels for subsequent efficacy studies. Starting efficacy studies without knowing the MTD risks either using ineffective, low doses or causing unnecessary harm to the animals with toxic doses, both of which are poor scientific and ethical practice.[11]

Part 2: Core Experimental Protocols

This section provides detailed, step-by-step protocols for a logical dose-optimization workflow. The process is designed to be iterative, with the results of each study informing the design of the next.

Dose_Optimization_Workflow Start Start: Compound Characterization (Solubility, Stability) Formulation Formulation Development (e.g., Solution, Suspension) Start->Formulation MTD_Study Protocol 1: Maximum Tolerated Dose (MTD) Study Formulation->MTD_Study MTD_Defined MTD Defined? MTD_Study->MTD_Defined PK_Study Protocol 2: Preliminary Pharmacokinetic (PK) Study PK_Profile Acceptable PK Profile? PK_Study->PK_Profile Efficacy_Study Protocol 3: Dose-Ranging Efficacy Study Efficacy_Observed Efficacy Observed? Efficacy_Study->Efficacy_Observed Optimal_Dose Optimal Dose Range Identified MTD_Defined->Formulation No, Refine Dose/ Formulation MTD_Defined->PK_Study Yes PK_Profile->Formulation No, Reformulate/ Change Route PK_Profile->Efficacy_Study Yes Efficacy_Observed->MTD_Study No, Re-evaluate Dose Range Efficacy_Observed->Optimal_Dose Yes

Caption: Iterative workflow for preclinical dose optimization.

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To identify the highest dose of 5-(3,5-Dimethylphenyl)nicotinic acid that can be administered without causing dose-limiting toxicity.

Methodology:

  • Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice). Use healthy, age- and weight-matched animals (n=3-5 per group).

  • Group Allocation: Assign animals to at least 4-5 groups: one vehicle control group and at least three escalating dose levels of the compound.

  • Dose Selection: The starting dose should be based on any available in vitro cytotoxicity data or literature on structurally similar compounds. A common starting point is 10 mg/kg. Dose escalation can follow a modified Fibonacci sequence (e.g., 10, 20, 40, 80 mg/kg) or a simple 2x or 3x escalation factor.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, IP injection) once daily for 5-7 days.

  • Monitoring:

    • Clinical Observations: Record observations twice daily. Note any signs of toxicity such as lethargy, ruffled fur, hunched posture, or abnormal breathing.

    • Body Weight: Measure body weight daily. A weight loss of >15-20% is a common endpoint.

    • Endpoint: The MTD is typically defined as the highest dose that does not cause mortality, >20% body weight loss, or other severe clinical signs of distress.

Protocol 2: Preliminary Pharmacokinetic (PK) Study

Objective: To understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound at a well-tolerated dose.

Methodology:

  • Animal Model: Use the same animal model as in the MTD study.

  • Dosing: Administer a single dose of the compound at a level below the MTD (e.g., MTD/2).

  • Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dosing. A typical schedule includes pre-dose (0), and 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose.

  • Bioanalysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.

  • Data Analysis: Calculate key PK parameters.

Key Pharmacokinetic Parameters:

ParameterDescriptionImportance
Cmax Maximum plasma concentration.Indicates the rate and extent of absorption.
Tmax Time to reach Cmax.Provides information on the speed of absorption.
AUC Area Under the Curve (plasma concentration vs. time).Represents total drug exposure over time.
Half-life.Determines the dosing interval required to maintain therapeutic concentrations.
Protocol 3: Dose-Ranging Efficacy Study

Objective: To determine the dose-response relationship and identify the minimum effective dose.

Methodology:

  • Animal Model: Use a relevant disease model (e.g., a hyperlipidemic mouse model).

  • Group Allocation: Assign animals (n=8-10 per group) to a vehicle control group and at least three dose levels of the compound, selected based on the MTD and PK data (e.g., MTD/4, MTD/2, and MTD or a dose near it).

  • Dosing Regimen: Administer the compound daily for a predetermined study duration (e.g., 14-28 days). The dosing frequency should be guided by the compound's half-life (t½).

  • Efficacy Endpoints: Measure relevant pharmacodynamic (PD) biomarkers at baseline and at the end of the study. For a nicotinic acid analog, this would include plasma levels of:

    • Triglycerides

    • Total Cholesterol

    • LDL and HDL Cholesterol

  • Safety Monitoring: Continue to monitor body weight and clinical signs throughout the study.

  • Statistical Analysis: Compare the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to determine a statistically significant effective dose.

Part 3: Troubleshooting Guide

This section addresses specific issues that may arise during your experiments in a direct question-and-answer format.

Question (ADMIN-01): I'm observing high variability in my data following oral gavage. What could be the cause? Answer: High variability often stems from issues in administration or formulation.

  • Technique: Ensure all personnel are proficiently trained in oral gavage to prevent mis-dosing or causing esophageal injury, which can affect absorption and animal health.

  • Formulation: If using a suspension, ensure it is homogenous and does not settle during the dosing period. Vortex each sample immediately before drawing it into the syringe.

  • Animal Stress: Stress can significantly impact physiological parameters. Acclimate animals properly and handle them consistently.

Question (FORM-01): My compound has very low aqueous solubility. How can I formulate it for IV administration? Answer: This is a common challenge for small molecules.[12]

  • Co-Solvent Systems: A common approach is to dissolve the compound in a water-miscible organic solvent like DMSO or NMP first, then slowly dilute it with an aqueous vehicle like saline or a solution containing cyclodextrins (e.g., HP-β-CD), which can form inclusion complexes to enhance solubility.

  • Nanosuspensions: For very challenging compounds, creating a nanosuspension can increase the surface area and dissolution rate, making it suitable for parenteral administration.[12]

  • Validation: Crucially, any formulation for IV use must be sterile and validated to ensure the compound remains in solution and does not precipitate in the bloodstream upon injection.

Question (EFFIC-01): I'm not seeing the expected lipid-lowering effects, even at doses approaching the MTD. What should I do? Answer: A lack of efficacy can be due to several factors.

  • Insufficient Exposure: Review your PK data. Is the compound being absorbed and reaching sufficient concentrations in the plasma? A low AUC or very short half-life may mean the target is not engaged for a long enough duration. You may need to reformulate to improve bioavailability or increase the dosing frequency.

  • Target Engagement: Confirm that your compound is active against the intended target (GPR109A) in the species being tested. An in vitro receptor binding or functional assay using cells from your animal model can verify this.

  • Model Selection: Ensure the animal model is appropriate and responsive to the mechanism of action. Some models may have different lipid metabolism pathways compared to humans.

Question (TOX-01): My animals are showing signs of liver toxicity (e.g., elevated ALT/AST) at doses lower than expected. Why might this be? Answer: Nicotinic acid itself can cause hepatotoxicity at high doses, particularly with sustained-release formulations.[5][13][14]

  • Metabolite Toxicity: The toxicity may not be from the parent compound but from a metabolite. The dimethylphenyl moiety could be metabolized in a way that generates a reactive intermediate. Consider performing a metabolite identification study.

  • Formulation Excipients: Rule out toxicity from the vehicle itself. Ensure the concentration of co-solvents like DMSO is well below established toxic levels.[7]

  • Dose-Response: The dose-response curve for toxicity may be steeper than for efficacy. This indicates a narrow therapeutic window and requires careful dose selection for chronic studies.

References

  • Benchchem. Technical Support Center: Troubleshooting In Vivo Delivery of PK-10.
  • Lee, J. H., et al. (2025). Oncology Dose Optimization: Tailored Approaches to Different Molecular Classes. Clinical Pharmacology & Therapeutics.
  • Wu, Y., et al. (2024). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. Pharmaceutics.
  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture.
  • Safety Data Sheet for Nicotinic Acid. (2021).
  • Kulshreshtha, A. K., et al. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech.
  • Wikipedia. Nicotinic acid.
  • Varma, D., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals.
  • Whitsel, M., & Smith, A. (2012). Preclinical Dose-Formulation Stability. Pharmaceutical Technology Europe.
  • Benchchem. Technical Support Center: Optimizing Small Molecule Delivery in Animal Models.
  • Paller, C. J., et al. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research.
  • Philipp, S., et al. (2006). Nicotinic acid: pharmacological effects and mechanisms of action. Naunyn-Schmiedeberg's Archives of Pharmacology.
  • Foti, M., et al. (2023). Dose Optimization in Oncology Drug Development: The Emerging Role of Pharmacogenomics, Pharmacokinetics, and Pharmacodynamics. Cancers.
  • National Center for Biotechnology Information. Troubleshooting guide.
  • Alderley Analytical. Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance.
  • Weiner, M. (1979). Clinical pharmacology and pharmacokinetics of nicotinic acid. Drug Metabolism Reviews.
  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary.
  • Bolino, A., et al. (2016). Niacin-mediated Tace activation ameliorates CMT neuropathies with focal hypermyelination. EMBO Molecular Medicine.
  • National Institutes of Health. Niacin - Health Professional Fact Sheet.
  • Mizutani, A., et al. (2023). Establishment of Model Mice to Evaluate Low Niacin Nutritional Status. Journal of Nutritional Science and Vitaminology.
  • ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
  • ECHEMI. Nicotinic acid SDS, 59-67-6 Safety Data Sheets.
  • Elchemy. (2025). Understanding Nicotinic Acid Toxicity: Risks and Safety Measures.
  • Promega Corporation. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology.
  • Guyton, J. R. (2025). Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety. Journal of the American Pharmacists Association.
  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting.
  • Stachowiak, M. K., et al. (1990). Nicotinic cholinergic regulation of tyrosine hydroxylase gene expression and catecholamine synthesis in isolated bovine adrenal chromaffin cells. Journal of Neurochemistry.
  • Dr.Oracle. (2025). What is the mechanism of niacin (Nicotinic Acid) in lowering Low-Density Lipoprotein (LDL) cholesterol?.
  • Weng, H. R., et al. (2012). TRPV1 channels are involved in niacin-induced cutaneous vasodilation in mice. Journal of Pharmacology and Experimental Therapeutics.
  • van der Stelt, I., et al. (2021). The female mouse is resistant to mild vitamin B3 deficiency. European Journal of Nutrition.
  • U.S. Food and Drug Administration. NIASPAN Prescribing Information.
  • U.S. Food and Drug Administration. NIASPAN Full Prescribing Information.

Sources

Technical Support Center: A-Z Guide to Minimizing Off-Target Effects of 5-(3,5-Dimethylphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(3,5-Dimethylphenyl)nicotinic acid. This guide provides a comprehensive framework for identifying, characterizing, and mitigating potential off-target effects of this novel nicotinic acid derivative. Given that 5-(3,5-Dimethylphenyl)nicotinic acid is a new chemical entity, this document establishes a proactive, systematic approach to de-risking your compound and ensuring the integrity of your experimental findings.

I. Core Concepts: Understanding the Challenge

What are off-target effects and why are they a primary concern?

Off-target effects are unintended interactions of a drug or compound with molecular targets other than the one it was designed to modulate. These interactions are a significant concern in drug development as they can lead to a variety of adverse outcomes, including:

  • Cellular Toxicity: Engagement with unintended targets can disrupt normal cellular processes, leading to cytotoxicity that is unrelated to the intended pharmacology.

  • Adverse Drug Reactions (ADRs) in a Clinical Setting: In therapeutic applications, off-target effects are a major cause of dose-limiting toxicities and drug attrition.[1][2]

For a novel compound like 5-(3,5-Dimethylphenyl)nicotinic acid, a thorough evaluation of its selectivity is paramount to building a robust data package for further development.

What is the likely primary target of 5-(3,5-Dimethylphenyl)nicotinic acid and its associated signaling pathway?

As a derivative of nicotinic acid (niacin), the primary molecular target of 5-(3,5-Dimethylphenyl)nicotinic acid is predicted to be the G-protein coupled receptor 109A (GPR109A) , also known as the niacin receptor or HCA2.[3][4]

Activation of GPR109A by nicotinic acid initiates a signaling cascade that is primarily mediated by the Gαi/o subunit of the heterotrimeric G-protein.[3] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] This mechanism is responsible for the anti-lipolytic effects of niacin in adipocytes, which contributes to its lipid-lowering properties.[5]

However, GPR109A signaling can also be mediated by β-arrestins, which can trigger distinct downstream pathways, including anti-inflammatory effects in immune cells like macrophages.[3][6]

Below is a diagram illustrating the canonical GPR109A signaling pathway.

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand 5-(3,5-Dimethylphenyl)nicotinic acid Receptor GPR109A (Niacin Receptor) Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of Lipolysis) cAMP->Response Mediates

Caption: Canonical GPR109A signaling pathway initiated by ligand binding.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments with 5-(3,5-Dimethylphenyl)nicotinic acid.

Issue 1: High variance or poor reproducibility in cell-based assay results.
  • Symptom: You observe large error bars between replicate wells or inconsistent dose-response curves across experiments.

  • Potential Cause: This is often multifactorial and can stem from issues with cell handling, assay conditions, or the compound itself.

  • Troubleshooting Steps:

    • Standardize Cell Culture Practices:

      • Passage Number: Use cells within a consistent, low-passage number range. High passage numbers can lead to phenotypic drift and altered responses. Create and use a master and working cell bank system to ensure consistency.

      • Cell Seeding: Ensure your cell suspension is homogenous before and during plating to avoid inconsistent cell numbers per well.

      • Growth Phase: Always passage and plate cells when they are in their exponential growth phase (typically 70-80% confluency) to ensure they are healthy and responsive.[7]

    • Optimize Assay Plates and Conditions:

      • Edge Effects: Evaporation and temperature gradients are more pronounced in the outer wells of a microplate. A common best practice is to fill the perimeter wells with sterile media or PBS and not use them for experimental samples.

      • Plate Type: For luminescence-based assays (e.g., measuring cAMP), use solid white plates to maximize signal and prevent crosstalk. For fluorescence assays, use black plates. For absorbance, use clear plates.[7]

    • Verify Compound Integrity:

      • Confirm the purity and stability of your 5-(3,5-Dimethylphenyl)nicotinic acid stock. Degradation can lead to reduced potency and inconsistent results.

      • Check for solubility issues. Compound precipitation will lead to inaccurate concentrations and high variability.

FAQ 1: My in silico screen predicted dozens of potential off-targets. How do I prioritize them for experimental validation?
  • Answer: It is not feasible to experimentally test every predicted off-target. A tiered approach is recommended:

    • Filter by Biological Relevance: Prioritize targets that are expressed in your cell line or tissue of interest. Cross-reference predictions with gene expression databases (e.g., GTEx, BioGPS).

    • Assess Predicted Affinity: Focus on targets with the highest predicted binding affinity or lowest IC50/EC50 values.

    • Group by Target Family: If multiple hits fall within the same family (e.g., several kinases or GPCRs), select a representative member for initial screening.

    • Consider Safety-Related Targets: Prioritize targets known to be associated with adverse drug reactions (e.g., hERG, CYPs, various transporters). Many contract research organizations (CROs) offer panels specifically for these targets.[1][8]

FAQ 2: I'm observing unexpected cytotoxicity in my cell-based assay. How can I determine if this is an on-target or off-target effect?
  • Answer: This is a critical question. The following steps can help you dissect the mechanism:

    • Use a Target-Negative Cell Line: The most direct approach is to test your compound in a cell line that does not express GPR109A (the presumed primary target). If cytotoxicity persists, it is likely an off-target effect. If the cytotoxicity is abolished, it suggests an on-target effect.

    • Chemical Knockdown/Rescue: If available, co-treat cells with a known, structurally distinct GPR109A antagonist. If the antagonist rescues the cells from the cytotoxicity caused by your compound, it points to an on-target mechanism.

    • Phenotypic Comparison: Compare the cytotoxic phenotype (e.g., apoptosis vs. necrosis, cell cycle arrest) with that induced by other known GPR109A agonists. A different phenotype may suggest a different, off-target mechanism.

    • Dose-Response Correlation: Compare the EC50 for the cytotoxic effect with the EC50 for the on-target pharmacological effect (e.g., cAMP reduction). A significant window between these values (e.g., >10-fold) suggests the cytotoxicity may be off-target.

FAQ 3: An in vitro screen showed my compound binds to another GPCR. What are the next steps?
  • Answer: A binding hit does not always translate to functional activity. You must determine the functional consequence of this interaction.

    • Perform a Functional Assay: Test the compound in a functional assay specific to the identified off-target. For a GPCR, this could be a cAMP assay, calcium flux assay, or β-arrestin recruitment assay. Determine if your compound acts as an agonist, antagonist, or inverse agonist at this target.

    • Determine Potency: If a functional effect is observed, generate a full dose-response curve to determine the EC50 or IC50 at the off-target.

    • Calculate Selectivity Index: The selectivity index is the ratio of the off-target potency to the on-target potency (e.g., EC50_off-target / EC50_on-target). A selectivity index greater than 100-fold is often considered a good starting point for a selective compound, although the required window depends on the specific targets and therapeutic context.

    • Structure-Activity Relationship (SAR): If the off-target activity is a concern, this data can guide medicinal chemistry efforts to design new analogs with improved selectivity.

III. A Systematic Workflow for Off-Target De-risking

A proactive, multi-tiered approach is the most effective strategy to identify and mitigate off-target effects early in the drug discovery process.

Caption: A tiered workflow for systematic off-target effect identification.

Tier 1: In Silico (Computational) Prediction

Before beginning wet-lab experiments, leverage computational tools to predict potential off-target interactions. This is a cost-effective way to generate initial hypotheses.

  • Methodology: Use software platforms that employ ligand-based (e.g., chemical similarity, pharmacophore modeling) or structure-based (e.g., molecular docking) approaches.[2][9]

  • Recommended Tools:

    • ProTox-II & ToxiM: Web servers for predicting various toxicity endpoints.[10][11][12]

    • admetSAR: Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[10]

    • Commercial Software: Platforms like those from Schrödinger, Simulations Plus, or Accelrys offer advanced modeling capabilities.[13]

  • Output: A prioritized list of potential off-target proteins and toxicity liabilities.

Tier 2: In Vitro Screening

Experimentally screen your compound against a broad panel of known biological targets. This is a crucial step for empirical data generation.

  • Methodology: Utilize commercially available off-target screening panels offered by CROs (e.g., Eurofins, Charles River, WuXi AppTec).[1][14][15] These panels typically consist of radioligand binding assays or enzymatic assays.

  • Recommended Panels:

    • Safety Pharmacology Panels: Start with a core panel (e.g., "Safety 44" or "Safety 77") that includes targets associated with common ADRs, as recommended by industry consortia.[1][8] These panels cover major target classes like GPCRs, ion channels, transporters, and enzymes.

    • Kinase Panels: If there is any suspicion of kinase activity, a broad kinase panel (e.g., >400 kinases) is essential.

  • Protocol: General Radioligand Binding Assay

    • Preparation: A membrane preparation or purified protein expressing the target of interest is incubated with a specific radioligand.

    • Competition: The incubation is performed in the presence of various concentrations of the test compound (5-(3,5-Dimethylphenyl)nicotinic acid).

    • Incubation: The mixture is incubated to allow binding to reach equilibrium.

    • Separation: Bound radioligand is separated from unbound radioligand, typically by rapid filtration.

    • Detection: The amount of radioactivity bound to the protein is quantified using a scintillation counter.

    • Analysis: The data is used to calculate the percentage of radioligand binding that is inhibited by the test compound, and subsequently, an IC50 value.

Tier 3: Cellular & Phenotypic Analysis

Assess the effect of your compound in a more complex biological system to uncover unexpected phenotypes.

  • Methodology: Use cell-based assays to look for functional outcomes that may not be predicted by simple binding assays. High-content imaging can simultaneously measure multiple cellular parameters (e.g., cell viability, morphology, organelle health, protein localization).

  • Target Deconvolution: If an unexpected, dose-dependent phenotype is observed, advanced techniques may be needed to identify the responsible off-target. These can include:

    • Thermal Proteome Profiling (TPP): Identifies target engagement by measuring changes in protein thermal stability upon compound binding.

    • Affinity Chromatography/Mass Spectrometry: Uses an immobilized version of the compound to pull down binding partners from cell lysates.

Tier 4: In Vivo Safety Pharmacology

Evaluate the effects of the compound on major physiological systems in a whole-organism context. These studies are a regulatory requirement before first-in-human trials.[16][17]

  • Methodology: As per ICH S7A guidelines, a core battery of studies is required.[18][19]

    • Central Nervous System (CNS): Assess effects on behavior, motor activity, and coordination (e.g., Irwin test or Functional Observational Battery in rodents).

    • Cardiovascular System (CV): Monitor blood pressure, heart rate, and ECG in a relevant species (e.g., telemetered dogs or non-human primates). An in vitro hERG assay is also a critical component to assess the risk of QT prolongation.

    • Respiratory System: Evaluate effects on respiratory rate and tidal volume (e.g., using whole-body plethysmography in rodents).

  • Data Interpretation: Any adverse findings should be investigated to determine if they are related to the primary pharmacology or a previously identified off-target. The dose at which effects are observed is compared to the therapeutically relevant dose to determine the safety margin.

IV. Quantitative Data Summary

When evaluating off-target effects, it is crucial to quantify selectivity. The following table provides a template for organizing your data.

Target ClassOn-TargetOff-Target 1Off-Target 2Off-Target 3
Target Name GPR109Ae.g., Dopamine D2 Receptore.g., hERG Channele.g., PDE4
Assay Type cAMP FunctionalBinding AssayPatch ClampEnzymatic Assay
Potency (EC50/IC50) 15 nM2.1 µM> 30 µM8.5 µM
Selectivity Index -140-fold> 2000-fold567-fold
Potential Implication Therapeutic EffectPotential CNS side effectsLow risk of arrhythmiaPotential anti-inflammatory effects

This table contains hypothetical data for illustrative purposes.

By systematically applying this integrated approach of computational prediction, in vitro screening, cellular analysis, and in vivo validation, researchers can build a comprehensive selectivity profile for 5-(3,5-Dimethylphenyl)nicotinic acid. This rigorous, evidence-based process is essential for minimizing risk, ensuring data integrity, and confidently advancing promising compounds toward clinical development.

References

  • Sharma, A. K., Srivastava, G. N., Roy, A., & Sharma, V. K. (n.d.). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. National Institutes of Health. [Link]

  • (n.d.). GPR109A (Niacin Receptor) - Pathway Map. [Link]

  • (n.d.). ProTox-3.0 - Prediction of TOXicity of chemicals. [Link]

  • (n.d.). Review of Software Tools for Toxicity Prediction. JRC Publications Repository. [Link]

  • (n.d.). Safety and Off-Target Drug Screening Services. ICE Bioscience. [Link]

  • (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. [Link]

  • (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Eurofins Discovery. [Link]

  • (2025, May 27). What are preclinical safety pharmacology requirements? Patsnap Synapse. [Link]

  • Graff, E. C., & Fang, H. (n.d.). GPR109A and Vascular Inflammation. National Institutes of Health. [Link]

  • (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Pharmaron. [Link]

  • Martin, P. M., & Ananth, S. (n.d.). GPR109A activation and aging liver. National Institutes of Health. [Link]

  • Banerjee, P., Kemmler, E., Dunkel, M., & Preissner, R. (2024, April 22). ProTox 3.0: a webserver for the prediction of toxicity of chemicals. Oxford Academic. [Link]

  • (2025, May 21). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., Thangaraju, M., Prasad, P. D., Manicassamy, S., Munn, D. H., Lee, J. R., Offermanns, S., & Ganapathy, V. (n.d.). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. National Institutes of Health. [Link]

  • Al-Dwairi, A., Al-Zougbi, W., Al-Tawallbeh, G., Alqudah, A., & Harris, R. B. (n.d.). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. MDPI. [Link]

  • (2024, January 30). MolToxPred: small molecule toxicity prediction using machine learning approach. [Link]

  • (n.d.). A troubleshooting guide to microplate-based assays. [Link]

  • (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. [Link]

  • (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • (n.d.). SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Altasciences. [Link]

  • (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • (n.d.). S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA. [Link]

  • (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • (n.d.). Safety Pharmacology Studies. Charles River Laboratories. [Link]

Sources

Technical Support Center: Refining Purification Methods for 5-(3,5-Dimethylphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-(3,5-Dimethylphenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this and structurally similar compounds.

Introduction

5-(3,5-Dimethylphenyl)nicotinic acid is a biaryl carboxylic acid, a structural motif prevalent in pharmaceuticals and functional materials. Its synthesis, often achieved through methods like the Suzuki-Miyaura coupling, can introduce a variety of impurities.[1][2] Effective purification is therefore a critical step to ensure the integrity of downstream applications. This guide provides a principles-based approach to refining your purification strategy, focusing on the inherent acidic nature of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 5-(3,5-Dimethylphenyl)nicotinic acid?

A1: Given that Suzuki-Miyaura coupling is a common synthetic route, you can anticipate several classes of impurities:

  • Homocoupling products: Resulting from the reaction of two molecules of the same starting material.[1][3]

  • Dehalogenation byproducts: Where the halide on the aryl halide starting material is replaced by a hydrogen atom.[1]

  • Protonated boronic acid: Hydrolysis of the boronic acid starting material.[1]

  • Residual palladium catalyst: Which can precipitate as palladium black.[1]

  • Unreacted starting materials: Such as the boronic acid and the aryl halide.

  • Byproducts from the base: The choice of base can influence side reactions.[4]

Q2: What is the best initial approach to purify this acidic compound?

A2: An acid-base extraction is an excellent first step for purifying acidic organic compounds.[5][6] This technique leverages the acidic proton of the carboxylic acid to selectively move it into an aqueous phase, leaving neutral impurities behind in the organic phase. The carboxylic acid can then be recovered by acidifying the aqueous layer, causing it to precipitate.[5]

Q3: How do I choose a suitable recrystallization solvent?

A3: The ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature.[7][8] For nicotinic acid and its derivatives, polar solvents are often a good starting point. Nicotinic acid itself is highly soluble in water and also shows solubility in alcohols like ethanol and methanol.[9] However, its solubility can be significantly influenced by pH.[9] For 5-(3,5-Dimethylphenyl)nicotinic acid, the bulky non-polar dimethylphenyl group will decrease its polarity compared to nicotinic acid. Therefore, a solvent pair, such as ethanol/water or toluene/hexane, might be necessary to achieve optimal recrystallization.[10]

Q4: My compound is not stable on silica gel for column chromatography. What are my options?

A4: The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds.[11] If you suspect this is happening, you have a few alternatives:

  • Deactivate the silica gel: You can flush the column with a solvent system containing a small amount of a base like triethylamine (1-3%) to neutralize the acidic sites.[12]

  • Use an alternative stationary phase: Alumina or florisil are less acidic alternatives to silica gel.[11]

  • Reverse-phase chromatography: If your compound is sufficiently polar, reverse-phase silica (e.g., C18) with a mobile phase like water/methanol or water/acetonitrile can be effective.[13]

Troubleshooting Guides

Troubleshooting Recrystallization
Problem Potential Cause(s) Troubleshooting Steps
No crystals form upon cooling. - Too much solvent was used. - The solution is not supersaturated.- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Cool the solution in an ice bath.[7]
The compound "oils out" instead of crystallizing. - The melting point of the compound is below the temperature of the solution. - The compound is highly impure, leading to a significant melting point depression.[14]- Re-heat the solution and add more of the "good" solvent to increase solubility. - Try a different solvent system with a lower boiling point.[14]
Crystallization happens too quickly. - The solution is too concentrated. - The cooling process is too rapid.- Add a small amount of additional hot solvent to the solution. - Allow the solution to cool slowly at room temperature before moving to an ice bath.[8][14]
Low recovery of the purified compound. - Too much solvent was used, leaving a significant amount of product in the mother liquor.[14] - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution. - Pre-heat the funnel and receiving flask during hot filtration.
Troubleshooting Column Chromatography
Problem Potential Cause(s) Troubleshooting Steps
The compound does not move down the column. - The eluent is not polar enough.- Gradually increase the polarity of the mobile phase (gradient elution).[12][15]
The compound elutes too quickly (low Rf). - The eluent is too polar.- Decrease the polarity of the mobile phase.[15]
Poor separation of the compound from impurities. - The chosen solvent system does not provide adequate resolution. - The column was not packed properly.- Perform thorough TLC analysis to find a solvent system that gives good separation between your compound and the impurities.[15] - Ensure the column is packed uniformly without any air bubbles or cracks.
Tailing of the spot on TLC and broad peaks from the column. - The compound is interacting too strongly with the stationary phase (common for acidic compounds on silica).- Add a small percentage of a polar, acidic modifier like acetic or formic acid to the eluent to reduce tailing.[16]
The compound appears to decompose on the column. - The compound is sensitive to the acidic nature of the silica gel.- Deactivate the silica with triethylamine.[12] - Use a less acidic stationary phase like alumina.[11]

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol outlines a general procedure for the initial purification of 5-(3,5-Dimethylphenyl)nicotinic acid from a crude reaction mixture.

  • Dissolution: Dissolve the crude product in a suitable organic solvent that is immiscible with water (e.g., diethyl ether, ethyl acetate).[17]

  • Basification: Transfer the organic solution to a separatory funnel and add a sufficient amount of a dilute aqueous base (e.g., 1 M sodium hydroxide or saturated sodium bicarbonate solution). Most carboxylic acids are acidic enough to be deprotonated by sodium bicarbonate.[5][6]

  • Extraction: Shake the separatory funnel vigorously, periodically venting to release any pressure buildup. Allow the layers to separate. The deprotonated carboxylate salt of your compound will be in the aqueous layer.[18]

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base 1-2 more times to ensure complete extraction of the acidic product. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a dilute strong acid (e.g., 1 M HCl) with stirring until the solution is acidic (test with pH paper). The protonated 5-(3,5-Dimethylphenyl)nicotinic acid will precipitate out of the solution.[5]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Protocol 2: Recrystallization from a Solvent Pair (Ethanol/Water)

This protocol is a starting point for recrystallizing 5-(3,5-Dimethylphenyl)nicotinic acid.

  • Dissolution: In an Erlenmeyer flask, add the crude, dry solid and a minimal amount of the "good" solvent (ethanol) to dissolve the compound at room temperature.

  • Heating: Gently heat the solution on a hot plate. Continue to add the "good" solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.[7]

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (water) dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of the "good" solvent (ethanol) until the cloudiness just disappears.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the ice-cold solvent mixture, and allow them to air dry.

Visualizations

Purification_Workflow Crude_Product Crude 5-(3,5-Dimethylphenyl)nicotinic acid Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Purity_Check Purity Check (TLC, NMR, etc.) Acid_Base_Extraction->Purity_Check Assess Purity Recrystallization Recrystallization Recrystallization->Purity_Check Assess Purity Column_Chromatography Column Chromatography Column_Chromatography->Purity_Check Assess Purity Pure_Product Pure Product Purity_Check->Recrystallization Further Purification Needed Purity_Check->Column_Chromatography Impurities Still Present Purity_Check->Pure_Product Purity > 98%

Caption: A general workflow for the purification of 5-(3,5-Dimethylphenyl)nicotinic acid.

Troubleshooting_Recrystallization Start Recrystallization Attempt Cooling Cooling the Solution Start->Cooling No_Crystals No Crystals Form Cooling->No_Crystals Problem Oiling_Out Compound Oils Out Cooling->Oiling_Out Problem Good_Crystals Crystals Form Cooling->Good_Crystals Success Action_No_Crystals Concentrate Solution / Scratch Flask / Seed No_Crystals->Action_No_Crystals Action_Oiling_Out Reheat & Add More 'Good' Solvent Oiling_Out->Action_Oiling_Out Action_No_Crystals->Cooling Re-attempt Action_Oiling_Out->Cooling Re-attempt

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • What is an Acid and Base Extraction? - Engineering Ideas Clinic - Confluence. (n.d.).
  • Separation of Organic Compounds by Acid-Base Extraction Techniques > Experiment 5 from Organic Chemistry with Vernier. (n.d.).
  • Organic Acid-Base Extractions - Chemistry Steps. (n.d.).
  • Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Fluid Phase Equilibria, 354, 130-134.
  • Acid-Base Extraction.1. (n.d.).
  • Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.).
  • Video: Extraction - Concept - JoVE. (2020, March 26).
  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.).
  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19).
  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents | Request PDF - ResearchGate. (n.d.).
  • Niacin - Solubility of Things. (n.d.).
  • Nicotinic Acid - PRODUCT INFORMATION. (2023, April 12).
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024, September 8).
  • Column Chromatography - Organic Chemistry - Jack Westin. (n.d.).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Column Chromatography - Organic Chemistry at CU Boulder. (n.d.).
  • Recrystallization. (n.d.).
  • Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures - Regular Article. (n.d.).
  • Recrystallization1. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16).
  • HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200 | SIELC Technologies. (n.d.).
  • Isolation and Purification of Organic Compounds Extraction (Expt #2). (n.d.).
  • The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction,... - ResearchGate. (n.d.).
  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate. (n.d.).
  • Organic Chemistry Lab: Recrystallization - YouTube. (2007, November 28).
  • Recrystallization > Experiment 2 from Organic Chemistry with Vernier. (n.d.).
  • What is the quickest way to purify the organic compound which is not soluble in common organic solvents used in column chromatography? | ResearchGate. (2016, April 15).
  • Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. (n.d.).
  • What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. (2017, July 23).

Sources

Technical Support Center: Addressing Poor Bioavailability of 5-(3,5-Dimethylphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with the oral delivery of 5-(3,5-Dimethylphenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with the low in vivo efficacy of this compound, likely stemming from poor bioavailability.

This document provides a structured, question-and-answer-based approach to troubleshoot common experimental hurdles. It moves from foundational characterization to advanced formulation strategies, explaining the scientific rationale behind each step to ensure your experimental design is robust and self-validating.

Section 1: Frequently Asked Questions & Initial Troubleshooting

This section addresses the most common initial questions and concerns researchers face when confronted with poor oral bioavailability.

Question: We've synthesized 5-(3,5-Dimethylphenyl)nicotinic acid, but our in vivo rodent studies show very low systemic exposure after oral gavage. Where do we start?

Answer: Low oral bioavailability is a frequent challenge for novel chemical entities. It is defined as the fraction of an administered dose of an unchanged drug that reaches systemic circulation.[1] The issue typically originates from one or more of three main factors: poor aqueous solubility, low intestinal permeability, or extensive first-pass metabolism.

Your immediate goal is to diagnose the root cause. We recommend a systematic approach starting with fundamental physicochemical characterization.

Question: What are the critical first experiments to diagnose the cause of poor bioavailability for my compound?

Answer: You need to determine the Biopharmaceutics Classification System (BCS) category for your compound, which classifies drugs based on their solubility and permeability.[1] This initial classification will guide your entire formulation strategy.

Recommended Initial Experiments:

  • Aqueous Solubility Determination: Assess the solubility in relevant aqueous media (e.g., pH 1.2, 4.5, and 6.8 buffers) to simulate the gastrointestinal (GI) tract. The bulky, non-polar 3,5-dimethylphenyl group attached to the nicotinic acid core strongly suggests that low solubility is a primary contributor to its poor bioavailability.

  • LogP/LogD Measurement: Determine the lipophilicity of the compound. This will influence both its solubility and its ability to permeate the lipid membranes of intestinal cells.

  • In Vitro Permeability Assay: Use a model like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to predict intestinal permeability.[2][3] These assays are crucial for understanding if the molecule can effectively cross the gut wall.

The workflow below illustrates this initial diagnostic process.

cluster_0 Phase 1: Initial Diagnosis cluster_1 Phase 2: Problem Identification Start Low Oral Bioavailability Observed in vivo Solubility Determine Aqueous Solubility (pH 1.2, 4.5, 6.8) Start->Solubility Permeability Assess In Vitro Permeability (e.g., PAMPA, Caco-2) Start->Permeability Metabolism Predict First-Pass Metabolism (In silico or Liver Microsomes) Start->Metabolism LowSol Problem: Poor Solubility (BCS Class II or IV) Solubility->LowSol If solubility is low LowPerm Problem: Poor Permeability (BCS Class III or IV) Permeability->LowPerm If permeability is low HighMet Problem: High Metabolism Metabolism->HighMet If metabolism is high NextSteps Proceed to Formulation Strategy Selection LowSol->NextSteps LowPerm->NextSteps HighMet->NextSteps

Caption: Initial diagnostic workflow to identify the root cause of poor bioavailability.

Question: Our initial results confirm that 5-(3,5-Dimethylphenyl)nicotinic acid has very low aqueous solubility. What are our options?

Answer: Low solubility is a common and addressable problem. You are likely dealing with a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. The primary goal is to increase the dissolution rate and/or the concentration of the dissolved drug in the GI tract.

Several established formulation strategies can achieve this. The choice depends on the compound's specific properties and the desired release profile.

StrategyMechanism of ActionBest Suited For
Particle Size Reduction Increases surface area, enhancing dissolution rate according to the Noyes-Whitney equation.Compounds where dissolution is the rate-limiting step.
Solid Dispersions Disperses the drug in a hydrophilic polymer matrix at a molecular level, creating an amorphous, high-energy state.[4]Crystalline compounds that can be made amorphous and are stable in a polymer carrier.
Lipid-Based Formulations Solubilizes the drug in a lipid vehicle, which can form micelles or emulsions in the gut, bypassing the dissolution step.[1][4]Lipophilic (high LogP) compounds.
Complexation Uses agents like cyclodextrins to form inclusion complexes that shield the hydrophobic drug molecule and increase its apparent solubility.[5]Molecules with appropriate size and geometry to fit within the cyclodextrin cavity.
Salt Formation Ionizes the drug molecule, which typically leads to a significant increase in aqueous solubility and dissolution rate.[6]Acidic or basic compounds, like your nicotinic acid derivative.

Section 2: Detailed Experimental Guides & Protocols

This section provides step-by-step protocols for the key experiments discussed above.

Protocol 2.1: Thermodynamic Solubility Assessment

Objective: To determine the equilibrium solubility of 5-(3,5-Dimethylphenyl)nicotinic acid in various biorelevant media.

Materials:

  • 5-(3,5-Dimethylphenyl)nicotinic acid powder

  • pH 1.2 HCl buffer (Simulated Gastric Fluid, SGF)

  • pH 6.8 Phosphate buffer (Simulated Intestinal Fluid, SIF)

  • HPLC system with a suitable column and validated analytical method

  • Shaking incubator or orbital shaker

  • 0.22 µm syringe filters (ensure low drug binding)

  • Glass vials

Procedure:

  • Add an excess amount of the compound to a glass vial (e.g., 5-10 mg). The goal is to have undissolved solid remaining at the end.

  • Add a known volume of the desired buffer (e.g., 1 mL) to the vial.

  • Seal the vials and place them in a shaking incubator set to 37°C.

  • Agitate the samples for 48-72 hours to ensure equilibrium is reached.

  • After incubation, allow the samples to stand for 30 minutes for the excess solid to settle.

  • Carefully withdraw an aliquot from the supernatant. Immediately filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Dilute the filtrate as necessary and analyze the concentration using your validated HPLC method.

  • Perform the experiment in triplicate for each buffer.

Data Interpretation: The resulting concentration is the thermodynamic solubility. If solubility is <100 µg/mL, it is generally considered poorly soluble and will likely require an enabling formulation.

Protocol 2.2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

Objective: To enhance the dissolution rate by converting the crystalline drug into a high-energy amorphous form stabilized by a polymer.

Materials:

  • 5-(3,5-Dimethylphenyl)nicotinic acid

  • A suitable polymer (e.g., PVP K30, HPMC, or Soluplus®)

  • A volatile organic solvent capable of dissolving both the drug and the polymer (e.g., methanol, acetone, or a mixture)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).

  • Dissolve the calculated amount of 5-(3,5-Dimethylphenyl)nicotinic acid and the polymer in a minimal amount of the selected solvent in a round-bottom flask.

  • Ensure complete dissolution to form a clear solution.

  • Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue evaporation until a thin, solid film is formed on the flask wall.

  • Scrape the solid film from the flask.

  • Place the collected solid in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

  • The resulting powder is your amorphous solid dispersion. Characterize it using DSC (to confirm the absence of a melting peak) and XRD (to confirm the amorphous halo pattern).

Caption: Workflow for preparing an amorphous solid dispersion.

Section 3: Formulation Strategy Selection Guide

Question: Based on our initial data, our compound is a BCS Class II drug (low solubility, high permeability). Which formulation strategy should we prioritize?

Answer: For a BCS Class II compound, the primary goal is to enhance the dissolution rate, as permeability is not a limiting factor. Your choice should be guided by the compound's physicochemical properties.

The decision tree below provides a logical pathway for selecting an appropriate technology.

Start Compound is BCS Class II (Low Solubility, High Permeability) Q1 Is the compound ionizable? (pKa suggests salt formation is possible) Start->Q1 Salt Strategy: Salt Formation (High potential for success) Q1->Salt Yes Q2 Is the compound highly lipophilic? (LogP > 3) Q1->Q2 No Lipid Strategy: Lipid-Based System (e.g., SMEDDS) Q2->Lipid Yes Q3 Is the compound thermally stable and can be made amorphous? Q2->Q3 No Dispersion Strategy: Amorphous Solid Dispersion (e.g., with PVP, HPMC) Q3->Dispersion Yes Micronize Strategy: Particle Size Reduction (Micronization/Nanonization) Q3->Micronize No

Caption: Decision tree for selecting a bioavailability enhancement strategy for a BCS Class II compound.

Given that 5-(3,5-Dimethylphenyl)nicotinic acid has a carboxylic acid group, salt formation is a highly promising and often straightforward initial strategy to explore. If salt forms are unstable or do not provide sufficient enhancement, amorphous solid dispersions and lipid-based systems are excellent second-line approaches.

Section 4: Advanced Characterization and Preclinical Studies

Question: We have developed a promising formulation. How do we confirm its improved performance before moving to animal studies?

Answer: An in vitro dissolution test using biorelevant media is the best way to predict in vivo performance. These media simulate the composition of fluids in the fasted (FaSSIF) and fed (FeSSIF) states in the small intestine.

A successful formulation should demonstrate a significant increase in both the rate and extent of dissolution compared to the unformulated compound. This in vitro-in vivo correlation (IVIVC) is a cornerstone of formulation development.[7]

Question: What are the key considerations for designing a preclinical bioavailability study to test our new formulation?

Answer: A well-designed preclinical study is essential to validate your formulation strategy.[8][9]

Key Design Elements:

  • Study Design: A crossover design is preferred, where each animal receives both the control (e.g., a simple suspension of the unformulated drug) and the test formulation, with a washout period in between.[10] This minimizes inter-animal variability.

  • Animal Model: Rodents (rats or mice) are commonly used for initial screening.

  • Dosing: Administer the formulations orally. Include an intravenous (IV) dosing group to determine the absolute bioavailability.

  • Sampling: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) to accurately define the pharmacokinetic (PK) profile.

  • Analysis: Analyze plasma samples for drug concentration. Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve, representing total drug exposure).[11]

Success Criteria: A successful formulation will show a statistically significant increase in Cmax and AUC for the oral dose compared to the control suspension, indicating enhanced absorption and bioavailability.

References

  • Bioavailability Enhancement of Poorly Soluble Drugs: The Holy Grail in Pharma Industry. (n.d.). Bentham Science.
  • Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. (2020, June 29). Slideshare.
  • Strategies for enhancing oral bioavailability of poorly soluble drugs. (n.d.).
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). MDPI.
  • Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. (n.d.).
  • Bioavailability Enhancement Techniques For Poorly Soluble Drug. (n.d.). IJCRT.org.
  • In vitro models for prediction of drug absorption and metabolism. (n.d.). ITQB NOVA.
  • Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. (2022). Springer Protocols.
  • Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. (2012, June 15). PubMed.
  • Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. (2018, July 2). PubMed.
  • BE/BA in Phase 1 Clinical Trials: Insights and Guidelines. (n.d.). MMS Holdings.
  • Bioavailability and Bioequivalence in Drug Development. (n.d.). PMC - NIH.

Sources

Technical Support Center: Scaling Up 5-(3,5-Dimethylphenyl)nicotinic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 5-(3,5-Dimethylphenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to address the challenges encountered during the production of this important pharmaceutical intermediate. Our focus is on providing practical, field-proven insights to ensure the successful and efficient scale-up of your synthesis.

I. Introduction to the Synthesis of 5-(3,5-Dimethylphenyl)nicotinic Acid

The most prevalent and industrially viable method for the synthesis of 5-(3,5-Dimethylphenyl)nicotinic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between 5-bromonicotinic acid and 3,5-dimethylphenylboronic acid. While this reaction is highly efficient and versatile, scaling up from the laboratory bench to pilot plant or manufacturing scale introduces a unique set of challenges that require careful consideration and process optimization.[1][2][3][4]

This guide will walk you through the critical aspects of this process, from reaction optimization and impurity control to product isolation and purification at scale.

II. Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the synthesis of 5-(3,5-Dimethylphenyl)nicotinic acid.

Q1: My Suzuki-Miyaura coupling reaction is showing low or no conversion. What are the likely causes?

A1: Low or no conversion in a Suzuki-Miyaura coupling is a common issue that can often be traced back to a few key factors:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its activity can be compromised by:

    • Oxygen Sensitivity: The active Pd(0) species is sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon).[1] This includes degassing all solvents and reagents.

    • Improper Pre-activation: If you are using a Pd(II) precatalyst, it must be reduced to Pd(0) in situ. Inefficient reduction can stall the catalytic cycle. Consider using a more robust, pre-formed Pd(0) catalyst or optimizing the pre-activation step.

    • Catalyst Poisoning: The nitrogen atom on the pyridine ring of 5-bromonicotinic acid can coordinate to the palladium center and inhibit its catalytic activity. The choice of ligand is crucial to mitigate this effect. Bulky, electron-rich phosphine ligands are often effective.

  • Reagent Quality:

    • Boronic Acid Decomposition: Boronic acids can be prone to decomposition, especially if they are old or have been improperly stored. Use high-purity, dry boronic acid.

    • Solvent and Base Purity: Ensure your solvents are anhydrous and your base is of high quality. Water content can affect the reaction, and impurities in the base can introduce contaminants.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow. If it's too high, catalyst decomposition and side reactions can occur.[5]

    • Base: The choice and amount of base are critical for the transmetalation step. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The optimal base will depend on the specific substrates and solvent system.

Q2: I'm observing significant amounts of a homocoupling byproduct of 3,5-dimethylphenylboronic acid. How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction, especially in the presence of oxygen. Here's how to address it:

  • Strictly Anaerobic Conditions: As mentioned above, rigorously exclude oxygen from your reaction. This is the most critical factor in preventing homocoupling.

  • Controlled Reagent Addition: Adding the palladium catalyst to the reaction mixture last, after the other reagents have been combined under an inert atmosphere, can sometimes reduce homocoupling.

  • Optimize Catalyst and Ligand: Some palladium-ligand systems are more prone to promoting homocoupling than others. Screening different ligands may be necessary.

Q3: What are the primary safety concerns when scaling up this reaction?

A3: Scaling up any chemical process requires a thorough safety assessment. For the Suzuki-Miyaura coupling, key considerations include:

  • Exothermic Reaction: The reaction can be exothermic, and on a large scale, this heat generation can be difficult to control, potentially leading to a runaway reaction.[6] It is crucial to perform calorimetric studies (e.g., using a reaction calorimeter) to understand the heat flow of the reaction and to design an appropriate cooling system for the reactor.

  • Pyrophoric Reagents: While not directly used in this specific Suzuki coupling, some related organometallic reagents can be pyrophoric (ignite spontaneously in air). Always handle such reagents with extreme caution, under an inert atmosphere, and with appropriate personal protective equipment (PPE).[6][7][8][9][10]

  • Hydrogen Gas Evolution: In some cases, side reactions can produce hydrogen gas, which is flammable. Ensure the reactor is properly vented.

  • Handling of Palladium Catalysts: Palladium catalysts, especially when finely divided (like palladium on carbon), can be pyrophoric when dry and exposed to air. Handle with care and under an inert atmosphere when dry.

III. Troubleshooting Guides

This section provides more detailed, step-by-step guidance for specific challenges you may encounter during the scale-up process.

Guide 1: Optimizing the Suzuki-Miyaura Coupling Reaction for Scale-Up

A successful scale-up requires a robust and well-understood process. The following table provides a starting point for optimizing your reaction conditions.

ParameterLaboratory Scale (Typical)Pilot/Manufacturing Scale ConsiderationsTroubleshooting Tips
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Use of more stable and active pre-catalysts is common. Consider heterogeneous catalysts for easier removal.If reaction stalls, consider catalyst deactivation. A fresh charge of catalyst may be necessary.
Catalyst Loading 1-5 mol%Aim for lower catalyst loading (<1 mol%) to reduce cost and minimize palladium contamination in the final product.High catalyst loading may be required for challenging substrates, but focus on optimizing other parameters first.
Ligand Triphenylphosphine (PPh₃), dppfBulky, electron-rich phosphine ligands are often preferred to improve catalyst stability and activity.Screen a variety of ligands to find the optimal balance between reactivity and stability.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base can impact reaction rate, yield, and impurity profile. K₃PO₄ is often a good starting point.Ensure the base is finely powdered and well-dispersed in the reaction mixture for efficient reaction.
Solvent Toluene, Dioxane, DMFGreener solvents like 2-MeTHF or aqueous systems are increasingly used.[11] The choice of solvent will impact reaction kinetics and work-up.Ensure the solvent is adequately degassed to remove dissolved oxygen.
Temperature 80-110 °CPrecise temperature control is critical. Use a reactor with good heat transfer capabilities. Monitor for exotherms.A temperature profile study can help identify the optimal temperature range for maximizing yield and minimizing impurities.
Reaction Time 4-24 hoursReaction times may need to be adjusted during scale-up. Monitor reaction progress closely by HPLC.Do not rely solely on time. Reaction completion should be confirmed by in-process controls (IPCs).
Guide 2: Impurity Profiling and Control

Understanding and controlling impurities is a critical aspect of pharmaceutical manufacturing.

Common Impurities in 5-(3,5-Dimethylphenyl)nicotinic Acid Synthesis:

ImpurityOriginAnalytical DetectionMitigation Strategy
5-Bromonicotinic Acid (Starting Material) Incomplete reactionHPLC, LC-MSOptimize reaction conditions (temperature, time, catalyst loading) to drive the reaction to completion.
3,5,3',5'-Tetramethylbiphenyl (Homocoupling Product) Homocoupling of 3,5-dimethylphenylboronic acidHPLC, GC-MSMaintain strict anaerobic conditions. Optimize catalyst and reagent addition sequence.
Nicotinic Acid (De-bromination Product) Reductive de-bromination of the starting materialHPLC, LC-MSUse high-purity reagents and minimize sources of protic impurities.
Palladium Residues CatalystInductively Coupled Plasma Mass Spectrometry (ICP-MS)Implement an effective palladium scavenging strategy during work-up.
Phosphine Oxides Oxidation of phosphine ligandsHPLC, ³¹P NMRUse high-quality ligands and maintain an inert atmosphere.

Analytical Techniques for Impurity Profiling: [12][13][14][15][16]

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantifying the purity of the final product and tracking the formation of organic impurities during the reaction.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used for the identification of unknown impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the characterization of isolated impurities.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The standard method for quantifying trace levels of residual palladium.

Guide 3: Product Isolation and Purification at Scale

The work-up and purification process is critical for obtaining a high-purity final product that meets pharmaceutical specifications.

Step-by-Step Work-up and Purification Protocol:

  • Reaction Quench: Once the reaction is complete, cool the mixture to room temperature. The reaction is typically quenched by the addition of water.

  • Phase Separation: If a biphasic solvent system was used, separate the aqueous and organic layers. The product, being a carboxylic acid, will partition depending on the pH.

  • pH Adjustment and Extraction:

    • Adjust the pH of the aqueous layer to acidic (pH 2-3) with an acid like HCl. This will protonate the carboxylic acid, making it less soluble in water and allowing it to be extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Perform multiple extractions to ensure complete recovery of the product.

  • Palladium Scavenging: The removal of residual palladium to acceptable levels (typically <10 ppm for active pharmaceutical ingredients) is a critical step.[17][18][19][20][21]

    • Activated Carbon Treatment: Stirring the organic solution with activated carbon is a common and effective method for adsorbing palladium.

    • Thiol-Based Scavengers: Solid-supported scavengers with thiol functional groups can be very effective at binding palladium. These are often used in packed columns or as a slurry.

    • Crystallization: Often, a significant portion of the palladium can be removed during the crystallization of the final product.

  • Crystallization:

    • Solvent Selection: The choice of crystallization solvent is crucial for obtaining a high-purity product with a desirable crystal form. Common solvents for nicotinic acid derivatives include water, alcohols (e.g., ethanol, isopropanol), and acetic acid.[12][22][23][24] A solvent/anti-solvent system may also be effective.

    • Cooling Profile: A controlled cooling rate is essential for growing crystals of a consistent size and morphology, which is important for filtration and drying.

    • Seeding: Seeding the solution with a small amount of pure product crystals can help to control the crystallization process and ensure the desired polymorphic form is obtained.

  • Filtration and Drying: The crystallized product is collected by filtration and washed with a cold solvent to remove any remaining impurities. The product is then dried under vacuum at an appropriate temperature to remove residual solvents.

IV. Experimental Workflows and Diagrams

Visualizing the key processes can aid in understanding and troubleshooting.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OA_complex R¹-Pd(II)L_n-X Pd0->OA_complex Oxidative Addition TM_intermediate [R¹-Pd(II)L_n-R²] OA_complex->TM_intermediate Transmetalation TM_intermediate->Pd0 Product R¹-R² TM_intermediate->Product Reductive Elimination ArylHalide R¹-X (5-Bromonicotinic Acid) ArylHalide->OA_complex BoronicAcid R²-B(OH)₂ (3,5-Dimethylphenylboronic Acid) BoronicAcid->OA_complex Base Base Base->OA_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Scale-Up Production Workflow

Scale_Up_Workflow Start Raw Material Charging (5-Bromonicotinic Acid, 3,5-Dimethylphenylboronic Acid, Base, Solvent) Reaction Suzuki-Miyaura Coupling (Inert Atmosphere, Controlled Temperature) Start->Reaction IPC1 In-Process Control (IPC) (HPLC for Reaction Completion) Reaction->IPC1 Workup Reaction Quench & Work-up (pH Adjustment, Extraction) IPC1->Workup Reaction Complete Palladium_Removal Palladium Scavenging (e.g., Activated Carbon) Workup->Palladium_Removal IPC2 IPC (ICP-MS for Pd content) Palladium_Removal->IPC2 Crystallization Crystallization (Controlled Cooling, Seeding) IPC2->Crystallization Pd < Limit Isolation Filtration & Washing Crystallization->Isolation Drying Drying (Vacuum Oven) Isolation->Drying Final_Product Final Product: 5-(3,5-Dimethylphenyl)nicotinic acid Drying->Final_Product

Caption: A typical workflow for the scale-up production of 5-(3,5-Dimethylphenyl)nicotinic acid.

V. Conclusion

The successful scale-up of 5-(3,5-Dimethylphenyl)nicotinic acid production via the Suzuki-Miyaura cross-coupling reaction is a multifaceted challenge that requires a deep understanding of the reaction mechanism, careful process optimization, and a robust strategy for impurity control and product purification. By systematically addressing the potential issues outlined in this guide and implementing rigorous in-process controls, researchers and process chemists can navigate the complexities of scaling up this important synthesis. This technical support center serves as a living document and will be updated as new insights and technologies emerge in the field of process chemistry.

VI. References

  • Yamamoto, H. (2025). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications.

  • Environmental Health and Safety. (n.d.). Pyrophoric Reagents Handling in Research Labs.

  • Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure.

  • Sigma-Aldrich. (n.d.). Handling Pyrophoric Reagents.

  • Columbia University. (n.d.). The Safe Use of Pyrophoric Reagents.

  • University of Health Sciences and Pharmacy in St. Louis. (2017, October 1). Safe Use of Pyrophoric Reagents Policy and Procedures.

  • Takale, B. S., Kong, F.-Y., & Thakore, R. R. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. ResearchGate.

  • Lee, H., et al. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.

  • MacLachlan, M., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.

  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. (2025). ResearchGate.

  • MacLachlan, M., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Screening.

  • Nagaki, A., et al. (2021). Suzuki–Miyaura Coupling Using Monolithic Pd Reactors and Scaling-Up by Series Connection of the Reactors. MDPI.

  • Campeau, L.-C., et al. (2018). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Organic Process Research & Development.

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC.

  • BenchChem. (2025). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.

  • A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. (n.d.). ResearchGate.

  • Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. (n.d.). ResearchGate.

  • Kadam, D., et al. (2024). Impurity Profiling in different analytical techniques. IJNRD.

  • High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. (2018). PubMed.

  • impurity profiling and drug characterization: backdrop and approach. (n.d.). PHARMACEUTICAL SCIENCES.

  • A review on analysis of impurity profiling in pharmaceuticals. (n.d.). AJPER!.

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.).

  • Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. (2025). Alfa Chemistry.

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI.

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). ResearchGate.

  • Monguchi, Y., et al. (2019). Continuous-Flow Suzuki-Miyaura and Mizoroki-Heck Reactions under Microwave Heating Conditions. PubMed.

  • The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv.

  • Shields, J. D., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC.

  • Process Design and Optimization for the Continuous Manufacturing of Nevirapine, an Active Pharmaceutical Ingredient for HIV Treatment. (2019). Medicines for All institute (M4ALL) - Virginia Commonwealth University.

  • High Throughput Experimentation and Continuous Flow Validation of Suzuki–Miyaura Cross‐Coupling Reactions. (n.d.). ResearchGate.

  • Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by Supported Palladium Under Microwave Irradiation. (n.d.). ResearchGate.

  • How to purify Nicotinic acid derivatives from the reaction mixture? (2017). ResearchGate.

  • The European Directorate for the Quality of Medicines & HealthCare (EDQM). (2021). Control of Impurities in Substances for Pharmaceutical Use.

  • Abuo-Rahma, G. E.-D. A., et al. (2021). New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. Molecular Diversity.

  • The European Directorate for the Quality of Medicines & HealthCare (EDQM). (2019). Impurity Control in the European Pharmacopoeia.

Sources

improving the selectivity of 5-(3,5-Dimethylphenyl)nicotinic acid for its target

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(3,5-Dimethylphenyl)nicotinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and aiming to enhance its selectivity for its primary biological target. Here, we provide in-depth, experience-driven answers to common experimental challenges, moving beyond simple protocols to explain the scientific rationale behind each step.

Frequently Asked Questions (FAQs)

Q1: What is the primary biological target of 5-(3,5-Dimethylphenyl)nicotinic acid?

Based on its structural similarity to nicotinic acid (niacin), the primary target is the G-protein coupled receptor GPR109A , also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2] This receptor is activated by nicotinic acid and endogenous ligands like the ketone body β-hydroxybutyrate.[3] It is expressed in various tissues, including adipocytes and immune cells like macrophages, where it plays a key role in regulating metabolic and inflammatory pathways.[3][4] The 3,5-dimethylphenyl moiety is a structural modification likely intended to optimize the compound's pharmacological properties, such as potency, pharmacokinetics, or selectivity, compared to the parent niacin molecule.

Q2: Why is target selectivity a critical issue for this compound?

Selectivity is paramount in drug development to maximize therapeutic efficacy while minimizing unwanted side effects.[5] For a GPR109A agonist, on-target activation in adipocytes inhibits lipolysis, contributing to the desired lipid-lowering effects.[1][6] However, off-target activities, or even on-target activation in different tissues (like Langerhans cells in the skin), can lead to undesirable effects. The most well-known side effect of non-selective nicotinic acid receptor activation is cutaneous flushing (redness and warmth of the skin), which is mediated by GPR109A in skin cells and can significantly impact patient compliance.[1][2] Furthermore, interactions with other receptors or enzymes can cause unforeseen toxicity or reduce the compound's overall effectiveness.[7][8]

Q3: What are the potential downstream signaling pathways activated by this compound?

Activation of GPR109A, a Gαi-coupled receptor, initiates two primary signaling cascades. Understanding these is crucial for designing robust target-engagement assays.

  • Gαi-Mediated Pathway (Canonical Pathway): Upon ligand binding, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a measurable decrease in intracellular cyclic AMP (cAMP) levels.[9] This reduction in cAMP is the basis for the anti-lipolytic effect in fat cells.[10]

  • β-Arrestin-Mediated Pathway (Non-Canonical Pathway): GPR109A activation also recruits β-arrestin proteins. This pathway is largely independent of G-protein signaling and is responsible for the prostaglandin D2 release that causes the flushing side effect.[4]

A truly selective compound might be "pathway-biased," preferentially activating the therapeutic Gαi pathway over the β-arrestin pathway that mediates side effects.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi Gαi Pathway (Therapeutic Effect) cluster_arrestin β-Arrestin Pathway (Side Effect) GPR109A GPR109A Receptor Gi Gαi Protein GPR109A->Gi Activates Arrestin β-Arrestin GPR109A->Arrestin Recruits Compound 5-(3,5-Dimethylphenyl) nicotinic acid Compound->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Lipolysis Inhibition of Lipolysis cAMP->Lipolysis Leads to PLA2 Phospholipase A2 Activation Arrestin->PLA2 PGD2 Prostaglandin D2 Release PLA2->PGD2 Flush Cutaneous Flushing PGD2->Flush

Caption: Simplified GPR109A signaling pathways.

Troubleshooting & Experimental Guides

Q4: My initial screen shows potent activity, but I'm concerned it's not specific to GPR109A. How do I definitively confirm on-target engagement?

This is a critical validation step. Potency in a primary assay doesn't guarantee selectivity. A multi-step approach is required to build a strong evidence-based case for on-target activity.

Answer: Implement a systematic target validation workflow. The goal is to demonstrate that the compound's activity is lost when the target is absent or blocked.

Validation_Workflow Start Potent Hit from Primary Screen Step1 Step 1: Genetic Validation (Orthogonal Control) Use GPR109A KO/KD Cell Line Start->Step1 Result1 Activity Abolished? Step1->Result1 Step2 Step 2: Pharmacological Validation (Competitive Binding) Compete with known ligand Result2 Compound Displaced? Step2->Result2 Step3 Step 3: Pathway Validation (Downstream Signaling) Measure cAMP Inhibition Result3 cAMP Reduced? Step3->Result3 Result1->Step2 Yes Fail Off-Target Activity SUSPECTED Result1->Fail No Result2->Step3 Yes Result2->Fail No Success On-Target Activity CONFIRMED Result3->Success Yes Result3->Fail No

Caption: Experimental workflow for GPR109A target validation.

Detailed Protocol: GPR109A Target Engagement via cAMP Assay

This protocol uses a cell-based assay to measure the functional consequence of GPR109A activation—the inhibition of cAMP production. It incorporates the necessary controls for robust validation.

Materials:

  • HEK293 cells stably expressing human GPR109A (experimental line).

  • Parental HEK293 cells (negative control line, lacking GPR109A).

  • Forskolin (FSK), an adenylyl cyclase activator.

  • 5-(3,5-Dimethylphenyl)nicotinic acid (test compound).

  • Nicotinic acid (positive control ligand).

  • A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Plating: Seed both the GPR109A-expressing and parental HEK293 cells into 96-well plates at a density that achieves ~90% confluency after 24 hours.

  • Compound Preparation: Prepare a serial dilution of your test compound and the positive control (nicotinic acid). A typical starting range is from 100 µM down to 1 pM.

  • Cell Treatment:

    • Remove growth media from the cells.

    • Add assay buffer containing a phosphodiesterase (PDE) inhibitor (if recommended by the kit) and incubate for 30 minutes at 37°C. This prevents cAMP degradation and enhances the signal window.

    • Add the diluted test compound or controls to the wells. Incubate for 15-30 minutes.

  • Stimulation: Add a fixed concentration of Forskolin (typically 1-10 µM, determined during assay optimization) to all wells except the negative control (no FSK) wells. This stimulates a high basal level of cAMP. Incubate for another 15-30 minutes.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen kit.

  • Data Analysis:

    • Normalize the data: Set the signal from FSK-only treated cells as 100% and the signal from untreated cells as 0%.

    • Plot the normalized response against the log of the compound concentration.

    • Fit a dose-response curve to calculate the IC₅₀ (concentration for 50% inhibition) for your compound and nicotinic acid.

Interpreting the Results:

  • On-Target Effect: You should observe a dose-dependent decrease in cAMP levels in the GPR109A-expressing cells but no significant effect in the parental cells.

  • Off-Target Effect: If you see a significant decrease in cAMP in the parental cells, your compound is likely hitting another Gαi-coupled receptor or directly inhibiting adenylyl cyclase, indicating poor selectivity.

Q5: I've confirmed off-target effects are occurring. What are the primary strategies to rationally improve the selectivity of 5-(3,5-Dimethylphenyl)nicotinic acid?

Once off-target activity is confirmed, a systematic approach is needed to mitigate it. There are two main avenues: modifying the molecule itself or changing how it's delivered.

Answer: Focus on rational design principles, leveraging both medicinal chemistry and formulation science.[11]

Strategy 1: Structural Modification (Medicinal Chemistry)

The goal is to introduce chemical changes that decrease affinity for off-target proteins while maintaining or improving affinity for GPR109A.[5][12] This is often achieved by exploiting differences in the shape, size, or electrostatic environment of the binding pockets between the target and off-target proteins.[11][13]

Key Principles:

  • Shape Complementarity: Introduce steric bulk to create a clash in the smaller binding pocket of an off-target, while still fitting perfectly in GPR109A.[14] For example, changing the methyl groups on the phenyl ring to larger ethyl or isopropyl groups.

  • Electrostatic Optimization: Modify functional groups to create favorable electrostatic interactions (like hydrogen bonds) with specific residues in GPR109A that are absent in off-targets.[11]

  • Conformational Constraint: Lock the molecule into a rigid conformation that is optimal for GPR109A binding but unfavorable for off-targets.[5] This can be done by introducing rings or double bonds.

Hypothetical Modification Strategies for Selectivity Enhancement

Modification SiteProposed ChangeRationale for Improved SelectivityPotential Risks
Dimethylphenyl Ring Shift methyl groups (e.g., to 2,6- or 2,4-positions)Alters the dihedral angle with the pyridine ring, potentially disrupting binding to a less accommodating off-target pocket.Loss of on-target potency if the 3,5-substitution is critical.
Dimethylphenyl Ring Replace one methyl with a polar group (-OH, -NH₂)Introduces a potential hydrogen bond donor/acceptor that may interact favorably with a specific residue in GPR109A.Increased polarity may reduce cell permeability.
Dimethylphenyl Ring Replace methyl groups with halogens (e.g., -Cl, -F)Modifies the electrostatic potential and can form specific halogen bonds, which are highly directional and can improve selectivity.Potential for metabolic liabilities.
Pyridine Ring Add substituents to the pyridine ringCan fine-tune the pKa of the carboxylic acid and introduce new interaction points to exploit differences between receptor binding pockets.May disrupt the core pharmacophore required for GPR109A activation.

Strategy 2: Advanced Formulation (Drug Delivery)

If structural modification is not feasible or sufficient, advanced formulation can enhance "physiological" selectivity by directing the drug to tissues where GPR109A is highly expressed and away from tissues where off-targets cause side effects.[15][16]

  • Liposomal Encapsulation: Encapsulating the compound in liposomes can alter its biodistribution. By adding targeting ligands (e.g., antibodies against adipocyte-specific surface proteins) to the liposome surface, you can create an active targeting system.[17][18]

  • Nanoparticle-Based Delivery: Similar to liposomes, biodegradable polymeric nanoparticles can carry the drug. Their size can be tuned to take advantage of the enhanced permeability and retention (EPR) effect in certain tissues.[16][19]

Workflow: Counter-Screening to Identify and Mitigate Off-Target Effects

Objective: To systematically test your compound against a panel of potential off-targets to identify problematic interactions and guide medicinal chemistry efforts.

  • Target Nomination:

    • Bioinformatics: Use databases like ChEMBL or PubChem to search for compounds structurally similar to yours. Identify the known targets of these similar compounds.[20][21] These become your primary list of potential off-targets.

    • Panel Screening: If the budget allows, use a broad commercial screening panel (e.g., a GPCR panel or kinase panel) to uncover unexpected interactions.

  • Secondary Assay Development: For each confirmed off-target "hit" from the screen, develop a robust secondary assay to confirm the interaction and determine its potency (IC₅₀ or EC₅₀).

  • Structure-Activity Relationship (SAR) Analysis:

    • Synthesize a small library of analogs based on the modification strategies described above.

    • Screen these analogs in both your primary GPR109A assay and the secondary off-target assays.

  • Selectivity Index Calculation: Calculate the Selectivity Index (SI) for each compound:

    • SI = Off-Target IC₅₀ / On-Target IC₅₀

    • A higher SI value indicates greater selectivity. Aim for an SI > 100 for a promising lead compound.

  • Iterative Optimization: Use the SAR and SI data to design the next generation of compounds, progressively "dialing out" the off-target activity while maintaining on-target potency. This iterative cycle of design, synthesis, and testing is the core of lead optimization.

By combining these troubleshooting workflows, rational modification strategies, and targeted experimental protocols, researchers can systematically address the challenge of selectivity and advance 5-(3,5-Dimethylphenyl)nicotinic acid towards becoming a more effective and safer therapeutic candidate.

References

  • Vertex AI Search. GPR109A (Niacin Receptor) - Pathway Map.
  • Martin, P. M., et al. (2019). GPR109A activation and aging liver. Aging (Albany NY), 11(19), 7878–7881.
  • Perry, R. J., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites, 11(4), 239.
  • Ascent Biopharma. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
  • Perry, R. J., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. PubMed.
  • Letters in High Energy Physics. (n.d.). Advanced Drug Formulation Techniques for Targeted Cancer Therapy.
  • Preprints.org. (2025). Nano-formulation Strategies for Targeted Drug Delivery in Cancer Treatment.
  • Wang, T., et al. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 56(6), 1023-1027.
  • University of Arizona Research. (2021). The role of GPR109a signaling in niacin induced effects on fed and fasted hepatic metabolism.
  • Lukasova, M., et al. (2011). GPR109A and Vascular Inflammation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(10), 600-605.
  • MDPI. (2021). Peer-review of "The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism".
  • Cuzzolin, A., et al. (2016). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 59(15), 7071-7097.
  • Grady, S. R., et al. (2010). Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors. Neuropharmacology, 58(7), 1044-1053.
  • Ye, X., et al. (2018). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv.
  • Preprints.org. (2025). Targeting Strategies in Liposomal Drug Delivery.
  • MDPI. (n.d.). Special Issue : Advanced Formulation Approaches for Targeted Drug Delivery.
  • ACS Publications. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity.
  • AZoLifeSciences. (2022). Improving Selectivity in Drug Design.
  • Garcia-Sosa, A. T., & Maran, U. (2014). Finding a better path to drug selectivity. Drug Discovery Today, 19(5), 548-554.
  • Nadendla, R. (2023). Molecular Modification: A Strategy in Drug Discovery and Drug Design. Biomedical Journal of Scientific & Technical Research, 51(5).
  • ACS Publications. (2016). Rational Approaches to Improving Selectivity in Drug Design.
  • United States Biological. (n.d.). 5-(3,5-Dimethylphenyl)nicotinic acid - Data Sheet.
  • Pike, N. B. (2009). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 49, 213-233.
  • BOC Sciences. (n.d.). 5-(3,5-Dimethylphenyl)nicotinic acid - CAS 1048486-24-3.
  • Gambhir, D., et al. (2016). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 57(9), 5406-5415.
  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B-26B.
  • CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects.
  • PubMed. (2024). Inference of drug off-target effects on cellular signaling using interactome-based deep learning.

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 5-(3,5-Dimethylphenyl)nicotinic Acid and Niacin for Hyperlipidemia

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the well-established lipid-lowering agent, niacin (nicotinic acid), and the novel investigational compound, 5-(3,5-Dimethylphenyl)nicotinic acid. As the latter is not a clinically approved drug, this comparison is based on established principles of nicotinic acid pharmacology and structure-activity relationships of G-protein coupled receptor 109A (GPR109A) agonists. The aim is to provide a scientifically grounded framework for researchers exploring novel nicotinic acid analogs with potentially improved therapeutic profiles.

Introduction: The Quest for Improved Niacin Analogs

Niacin, a B-vitamin, has been a cornerstone in the management of dyslipidemia for decades. Its ability to favorably modulate a broad spectrum of lipid parameters, including lowering low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol, makes it a valuable therapeutic option. However, its clinical utility is often hampered by a significant side effect: cutaneous flushing. This uncomfortable vasodilation, characterized by redness, warmth, and itching, leads to poor patient compliance.

The discovery of the G-protein coupled receptor 109A (GPR109A) as the primary target of niacin has paved the way for the rational design of novel agonists. The ideal next-generation niacin-like compound would retain the potent lipid-modifying efficacy of niacin while minimizing or eliminating the flushing response. 5-(3,5-Dimethylphenyl)nicotinic acid represents a structural analog of nicotinic acid, and its analysis within this guide serves as a model for evaluating such novel chemical entities.

Mechanism of Action: A Tale of Two Pathways

Both niacin and, hypothetically, 5-(3,5-Dimethylphenyl)nicotinic acid exert their primary effects through the activation of GPR109A, a Gi-coupled receptor predominantly expressed in adipocytes and immune cells.[1] However, the downstream signaling cascades leading to therapeutic effects and adverse reactions are distinct.

Lipid-Lowering Effects: The Anti-lipolytic Pathway

The primary mechanism for the lipid-lowering effects of niacin involves the inhibition of lipolysis in adipose tissue.[2] Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in the activity of hormone-sensitive lipase. This cascade results in a decreased flux of free fatty acids (FFAs) to the liver, a key substrate for the synthesis of triglycerides and very-low-density lipoprotein (VLDL). The reduction in VLDL production ultimately leads to lower levels of LDL cholesterol.

Signaling Pathway: GPR109A-Mediated Anti-lipolysis

cluster_0 Adipocyte cluster_1 Liver Ligand Niacin or 5-(3,5-Dimethylphenyl)nicotinic acid GPR109A GPR109A Ligand->GPR109A Gi Gi Protein GPR109A->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation HSL Hormone-Sensitive Lipase PKA->HSL Activation Lipolysis Lipolysis HSL->Lipolysis Catalysis FFA Free Fatty Acids Lipolysis->FFA Release FFA_liver FFA uptake FFA->FFA_liver Transport in blood VLDL VLDL Synthesis FFA_liver->VLDL Substrate

Caption: GPR109A activation in adipocytes inhibits lipolysis.

The Flushing Effect: A Prostaglandin-Mediated Response

The undesirable flushing effect is also initiated by GPR109A activation, but in different cell types, namely Langerhans cells and keratinocytes in the epidermis.[3] This activation triggers a distinct signaling cascade involving the recruitment of β-arrestins, leading to the activation of phospholipase A2 and the subsequent release of arachidonic acid.[2] Cyclooxygenase (COX-1 and COX-2) enzymes then convert arachidonic acid into prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[3][4] These prostaglandins act on receptors in the dermal capillaries, causing vasodilation and the characteristic flushing.[4]

Signaling Pathway: GPR109A-Mediated Flushing

cluster_0 Epidermal Cells (Langerhans Cells, Keratinocytes) cluster_1 Dermal Capillaries Ligand Niacin or 5-(3,5-Dimethylphenyl)nicotinic acid GPR109A GPR109A Ligand->GPR109A b_arrestin β-arrestin GPR109A->b_arrestin Recruitment PLA2 Phospholipase A2 b_arrestin->PLA2 Activation AA Arachidonic Acid PLA2->AA Release COX COX-1 / COX-2 AA->COX Metabolism PGs PGD2 / PGE2 COX->PGs PG_receptors PGD2/PGE2 Receptors PGs->PG_receptors Binding Vasodilation Vasodilation (Flushing) PG_receptors->Vasodilation

Caption: GPR109A activation in skin cells leads to flushing.

Comparative Efficacy: A Structure-Activity Perspective

Direct comparative efficacy data for 5-(3,5-Dimethylphenyl)nicotinic acid is not available in published literature. However, we can infer its potential efficacy based on its chemical structure and the known structure-activity relationships (SAR) of nicotinic acid derivatives.[5]

The addition of a dimethylphenyl group to the nicotinic acid scaffold is a significant modification. The bulky, lipophilic nature of this substituent could influence several key parameters:

  • Receptor Affinity and Potency: The dimethylphenyl group may enhance binding to a hydrophobic pocket within the GPR109A receptor, potentially increasing agonist potency. However, an excessively large substituent could also lead to steric hindrance, reducing affinity.[6]

  • Pharmacokinetics: The increased lipophilicity is likely to alter the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule compared to niacin. This could lead to a longer half-life, potentially allowing for less frequent dosing but also raising concerns about accumulation and off-target effects.

Table 1: Postulated Comparative Efficacy Profile

ParameterNiacin5-(3,5-Dimethylphenyl)nicotinic acid (Hypothesized)Rationale for Hypothesis
LDL-C Lowering ModeratePotentially Similar or EnhancedIncreased potency at GPR109A could lead to greater inhibition of lipolysis.
HDL-C Elevation SignificantPotentially Similar or EnhancedDependent on the degree of GPR109A activation and downstream effects on HDL metabolism.
Triglyceride Lowering SignificantPotentially EnhancedA more potent inhibition of FFA release from adipocytes would directly impact triglyceride synthesis.
Flushing Potential HighPotentially ReducedThe specific interaction of the dimethylphenyl group with the receptor may favor the Gi-mediated anti-lipolytic pathway over the β-arrestin-mediated flushing pathway (biased agonism).[2]

Experimental Protocols for Comparative Evaluation

To empirically determine the comparative efficacy and side-effect profile of 5-(3,5-Dimethylphenyl)nicotinic acid, a series of well-defined in vitro and in vivo experiments are necessary.

In Vitro Assays for GPR109A Activation

Objective: To determine the potency and signaling bias of 5-(3,5-Dimethylphenyl)nicotinic acid at the GPR109A receptor compared to niacin.

Methodology:

  • Cell Culture: Utilize a stable cell line (e.g., CHO-K1 or HEK293) recombinantly expressing human GPR109A.[2]

  • cAMP Assay (Gi Pathway):

    • Treat the cells with varying concentrations of niacin or 5-(3,5-Dimethylphenyl)nicotinic acid in the presence of forskolin (an adenylyl cyclase activator).

    • Measure intracellular cAMP levels using a commercially available ELISA or HTRF assay.

    • A potent agonist will cause a dose-dependent decrease in forskolin-stimulated cAMP levels.

  • β-arrestin Recruitment Assay (Flushing Pathway):

    • Utilize a cell line co-expressing GPR109A and a β-arrestin-linked reporter system (e.g., BRET or FRET).

    • Treat the cells with varying concentrations of the test compounds.

    • Measure the reporter signal to quantify β-arrestin recruitment to the activated receptor.

  • Data Analysis:

    • Calculate EC50 values for both the cAMP and β-arrestin assays for each compound.

    • Determine the signaling bias by comparing the relative potencies for the two pathways. A compound with a lower EC50 for the cAMP assay relative to the β-arrestin assay would be considered a biased agonist with potentially reduced flushing.

Experimental Workflow: In Vitro GPR109A Activation Assays

cluster_cAMP cAMP Assay (Gi Pathway) cluster_arrestin β-arrestin Assay (Flushing Pathway) start Start cell_culture Culture GPR109A- expressing cells start->cell_culture compound_prep Prepare serial dilutions of Niacin and Test Compound cell_culture->compound_prep treat_cAMP Treat cells with compounds + Forskolin compound_prep->treat_cAMP treat_arrestin Treat cells with compounds compound_prep->treat_arrestin measure_cAMP Measure intracellular cAMP treat_cAMP->measure_cAMP analyze_cAMP Calculate EC50 for cAMP inhibition measure_cAMP->analyze_cAMP bias_analysis Determine Signaling Bias analyze_cAMP->bias_analysis measure_arrestin Measure β-arrestin recruitment treat_arrestin->measure_arrestin analyze_arrestin Calculate EC50 for β-arrestin recruitment measure_arrestin->analyze_arrestin analyze_arrestin->bias_analysis end End bias_analysis->end

Caption: Workflow for in vitro GPR109A agonist characterization.

In Vivo Evaluation in Animal Models

Objective: To assess the lipid-lowering efficacy and flushing potential of 5-(3,5-Dimethylphenyl)nicotinic acid in a relevant animal model.

Animal Model:

  • Lipid-Lowering: A hyperlipidemic hamster or mouse model (e.g., ApoE*3-Leiden transgenic mice or diet-induced hyperlipidemic mice) is suitable.[7]

  • Flushing: While challenging to quantify, changes in ear redness and temperature in mice can be used as a surrogate for the flushing response.[3] Gpr109a knockout mice can be used as a negative control.[8]

Methodology:

  • Acclimatization and Baseline: Acclimatize animals and obtain baseline blood samples for lipid profiling.

  • Dosing: Administer niacin, 5-(3,5-Dimethylphenyl)nicotinic acid, or vehicle control orally for a specified period (e.g., 2-4 weeks).

  • Lipid Profile Analysis:

    • Collect blood samples at regular intervals and at the end of the study.

    • Measure total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.

  • Flushing Assessment:

    • Shortly after the first dose and at selected time points, visually score ear flushing and measure ear temperature using an infrared thermometer.

  • Data Analysis:

    • Compare the changes in lipid parameters between the treatment groups and the control group.

    • Compare the intensity and duration of the flushing response between the niacin and 5-(3,5-Dimethylphenyl)nicotinic acid groups.

Side Effect Profile: The Critical Differentiator

The primary anticipated advantage of a novel nicotinic acid analog like 5-(3,5-Dimethylphenyl)nicotinic acid lies in an improved side-effect profile, particularly a reduction in flushing.

Table 2: Comparative Side Effect Profile

Side EffectNiacin5-(3,5-Dimethylphenyl)nicotinic acid (Hypothesized)Rationale for Hypothesis
Cutaneous Flushing Very CommonLow to ModeratePotential for biased agonism at GPR109A, favoring the anti-lipolytic pathway.
Gastrointestinal Distress CommonUnknownMay be similar to or different from niacin depending on local irritation and systemic effects.
Hepatotoxicity Rare, but dose-dependentUnknownThe metabolic fate of the dimethylphenyl group needs to be investigated to assess the risk of forming hepatotoxic metabolites.
Hyperglycemia PossibleUnknownThe effect on glucose metabolism would need to be specifically evaluated.

Conclusion: A Promising but Unproven Alternative

Based on the principles of medicinal chemistry and GPR109A pharmacology, 5-(3,5-Dimethylphenyl)nicotinic acid represents a potentially promising avenue for the development of a novel anti-hyperlipidemic agent. The key hypothetical advantage lies in the potential for biased agonism, leading to a dissociation of the therapeutic lipid-lowering effects from the problematic flushing side effect.

However, it is crucial to emphasize that these are scientifically grounded hypotheses that require rigorous experimental validation. The detailed in vitro and in vivo protocols outlined in this guide provide a clear roadmap for the preclinical evaluation of 5-(3,5-Dimethylphenyl)nicotinic acid and other novel nicotinic acid analogs. The ultimate goal is to develop a new generation of lipid-modifying drugs that offer the broad-spectrum benefits of niacin with significantly improved tolerability, thereby addressing a significant unmet need in the management of cardiovascular disease.

References

  • GPR109A and Vascular Inflammation. (2013). Current Atherosclerosis Reports. [Link]

  • Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice. (2010). The Journal of Clinical Investigation. [Link]

  • GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. (2013). Investigative Ophthalmology & Visual Science. [Link]

  • Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid. (2005). The Journal of Clinical Investigation. [Link]

  • The mechanism and mitigation of niacin-induced flushing. (2009). International Journal of Clinical Practice. [Link]

  • Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. (2014). Immunity. [Link]

  • Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. (2022). International Journal of Molecular Sciences. [Link]

  • Niacin-induced "flush" involves release of prostaglandin D2 from mast cells and serotonin from platelets: evidence from human cells in vitro and an animal model. (2007). The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Novel Experimental Agents for the Treatment of Hypercholesterolemia. (2021). Medical Science Monitor. [Link]

  • Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Nicotinic Acid Activates the Capsaicin Receptor TRPV1 – A Potential Mechanism for Cutaneous Flushing. (2014). Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Lipid-Lowering Agents. (2019). Circulation Research. [Link]

  • Seeing red: flushing out instigators of niacin-associated skin toxicity. (2010). The Journal of Clinical Investigation. [Link]

  • Nicotinic Acid Activates the Capsaicin Receptor TRPV1. (2014). Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). (2012). ChEMBL. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-(3,5-Dimethylphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound like 5-(3,5-Dimethylphenyl)nicotinic acid, establishing robust and reliable analytical methods is a cornerstone of the entire development lifecycle, from preclinical characterization to final product release. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of 5-(3,5-Dimethylphenyl)nicotinic acid, with a focus on the critical process of cross-validation. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, offering field-proven insights and detailed experimental protocols.

The objective of cross-validation is to ensure that a validated analytical procedure produces consistent and reliable results, irrespective of the laboratory, personnel, or equipment.[1] This is a critical step when transferring a method between different sites or when comparing a new or updated method against an established one.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method selection and validation, ensuring data integrity and regulatory compliance.

The Foundation: Regulatory Framework for Analytical Method Validation

Before delving into specific methodologies, it is essential to ground our discussion in the internationally harmonized guidelines. The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures.[3][4][5][6][7] The recently updated ICH Q2(R2) guideline, in conjunction with ICH Q14 on analytical procedure development, emphasizes a lifecycle-based approach to method validation.[5][8][9][10] These guidelines are echoed by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which provide their own detailed guidance.[11][12][13][14][15]

The core validation parameters that will be assessed for each method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3][11]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[3]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6][9]

  • Accuracy: The closeness of test results to the true value.[3][11]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11]

Cross-Validation Workflow

The cross-validation process ensures that a method is transferable and will produce comparable results in a different laboratory or with a different analytical technique. The general workflow is depicted below.

Cross-Validation Workflow cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation & Reporting A Define Analytical Target Profile (ATP) B Develop & Validate Primary Method A->B C Establish Cross-Validation Protocol & Acceptance Criteria B->C D Prepare & Distribute Homogeneous Samples C->D E Analysis by Primary Method D->E F Analysis by Secondary/Transfer Method D->F G Statistical Comparison of Results E->G F->G H Investigate Discrepancies G->H if criteria not met I Final Cross-Validation Report G->I if criteria met

Caption: A generalized workflow for the cross-validation of analytical methods.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For 5-(3,5-Dimethylphenyl)nicotinic acid, a reversed-phase HPLC method with UV detection is a logical starting point, given the aromatic nature and carboxylic acid functionality of the molecule.

Rationale for HPLC Method Design

The choice of a C18 stationary phase is based on its versatility and proven performance for separating moderately polar to nonpolar compounds. The mobile phase, a mixture of acetonitrile and a slightly acidic aqueous buffer, is designed to achieve good peak shape and retention for the acidic analyte. The UV detection wavelength is selected based on the chromophores present in the molecule, primarily the phenyl and pyridine rings.

Experimental Protocol: HPLC-UV
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 70% A to 30% A over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 265 nm.

  • Standard Preparation: A stock solution of 5-(3,5-Dimethylphenyl)nicotinic acid (1 mg/mL) is prepared in a 50:50 mixture of acetonitrile and water. Calibration standards are prepared by serial dilution to cover a range of 1-100 µg/mL.

  • Sample Preparation: The sample matrix is dissolved in the diluent to a target concentration within the calibration range and filtered through a 0.45 µm syringe filter.[16][17]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity, making it a powerful tool for the analysis of volatile and semi-volatile compounds.[18] While carboxylic acids can be challenging to analyze directly by GC due to their polarity and potential for thermal degradation, derivatization can overcome these limitations.

Rationale for GC-MS Method Design

To improve volatility and thermal stability, the carboxylic acid group of 5-(3,5-Dimethylphenyl)nicotinic acid is derivatized to its methyl ester using diazomethane or a safer alternative like (trimethylsilyl)diazomethane. The use of a mass spectrometric detector provides definitive identification based on the fragmentation pattern of the analyte.[19]

Experimental Protocol: GC-MS
  • Instrumentation: Agilent 8890 GC System with 5977B MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, ramp at 20 °C/min to 280 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-500 m/z.

  • Derivatization: To 1 mL of sample in a suitable solvent, add an ethereal solution of diazomethane dropwise until a faint yellow color persists. Allow the reaction to proceed for 5 minutes before analysis.

  • Standard and Sample Preparation: Similar to HPLC, with the additional derivatization step prior to injection.

Method 3: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for the quantitative analysis of compounds that absorb ultraviolet or visible light.[20][21] The presence of aromatic rings in 5-(3,5-Dimethylphenyl)nicotinic acid makes it a suitable candidate for this method, particularly for routine assays where high throughput is desired.

Rationale for UV-Vis Method Design

The method relies on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).[21] The wavelength of maximum absorbance (λmax) is determined by scanning a solution of the analyte across the UV spectrum.

Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation: Agilent Cary 8454 UV-Vis Spectrophotometer or equivalent.

  • Solvent: A suitable transparent solvent such as ethanol or a buffered aqueous solution.

  • Wavelength Scan: A dilute solution of 5-(3,5-Dimethylphenyl)nicotinic acid is scanned from 200-400 nm to determine the λmax.

  • Quantitative Measurement: Absorbance is measured at the predetermined λmax.

  • Standard Preparation: A series of calibration standards are prepared in the chosen solvent to generate a calibration curve of absorbance versus concentration.

  • Sample Preparation: The sample is dissolved in the solvent and diluted to a concentration that falls within the linear range of the calibration curve.

Performance Comparison

The following table summarizes the expected performance characteristics of the three analytical methods for the analysis of 5-(3,5-Dimethylphenyl)nicotinic acid. These values are illustrative and would need to be confirmed through rigorous validation studies.

Parameter HPLC-UV GC-MS (with derivatization) UV-Vis Spectrophotometry
Specificity High (separation from impurities)Very High (chromatographic separation and mass fragmentation)Low (potential for interference from other absorbing species)
Linearity (r²) > 0.999> 0.998> 0.995
Range 1 - 100 µg/mL0.1 - 50 µg/mL5 - 50 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (%RSD) < 2%< 3%< 5%
LOD ~0.2 µg/mL~0.02 µg/mL~1 µg/mL
LOQ ~0.7 µg/mL~0.07 µg/mL~3 µg/mL
Robustness GoodModerate (sensitive to derivatization efficiency)High
Throughput ModerateLow (due to sample preparation and run time)High
Cost ModerateHighLow

Method Selection and Cross-Validation Strategy

The choice of analytical method depends on the intended purpose. For early-stage development and impurity profiling, the high specificity of HPLC-UV and the definitive identification capabilities of GC-MS are advantageous. For routine quality control and release testing where the composition of the sample is well-defined, the high throughput and low cost of UV-Vis spectrophotometry may be suitable.

A robust cross-validation strategy would involve analyzing the same set of homogeneous samples using two of these methods. For instance, the primary HPLC-UV method could be cross-validated against the GC-MS method. The results would be statistically compared to ensure that both methods provide equivalent data within predefined acceptance criteria.

Method Comparison cluster_0 High Specificity & Resolution cluster_1 High Throughput & Low Cost HPLC HPLC-UV GCMS GC-MS HPLC->GCMS Cross-Validation for Specificity UVVis UV-Vis HPLC->UVVis Cross-Validation for Routine Assay

Caption: A logical relationship diagram for method selection and cross-validation.

Conclusion

The cross-validation of analytical methods for a novel compound like 5-(3,5-Dimethylphenyl)nicotinic acid is a non-negotiable aspect of ensuring data quality and regulatory compliance. This guide has provided a comparative overview of three common analytical techniques: HPLC-UV, GC-MS, and UV-Vis spectrophotometry. Each method offers a unique set of advantages and disadvantages, and the optimal choice is contingent upon the specific analytical requirements. By adhering to the principles outlined in international guidelines and implementing a rigorous cross-validation protocol, researchers can establish a suite of reliable and interchangeable analytical methods that will support the entire lifecycle of drug development.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Food Research. (2025, January 10). Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry.
  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
  • Lab Manager. (2025, September 19). ICH and FDA Guidelines for Analytical Method Validation.
  • European Compliance Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • BenchChem. (2025, December). A Guide to Cross-Validation of Analytical Methods Between Laboratories.
  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Valgenesis. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • MDPI. (n.d.). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
  • LCGC International. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements.
  • Journal of Food and Drug Analysis. (1999, November 29). A rapid and simple gas chromatographic method for direct determination of nicotinamide in commercial vitamins and tonic drinks.
  • Pickering Laboratories. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements.
  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
  • Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?.
  • SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column.
  • CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer.
  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column.
  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food.
  • National Institutes of Health. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry.
  • Pharmaceutical Technology. (2017, April 2). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies.
  • Future Science. (n.d.). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?.
  • The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules.
  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.
  • GL Sciences. (n.d.). Analysis of Nicotinic acid and Nicotinamide (Under the Condition of food additive analysis method in food).
  • ACS Publications. (n.d.). Quantitative Detection of Aromatic Compounds in Single Aerosol Particle Mass Spectrometry.
  • NC State University Libraries. (n.d.). 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments – Organic Chemistry.
  • Journal of Food and Drug Analysis. (n.d.). A gas chromatographic method for determination of nicotinamide, paraben esters and caffeine in commercial health drinks, tonic drinks and cold formulas.
  • Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids.
  • PubMed. (n.d.). Chromatographic and capillary electrophoretic methods for the analysis of nicotinic acid and its metabolites.
  • Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles.
  • National Institutes of Health. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
  • European Journal of Engineering and Technology Research. (2018, March). UV-Visible Spectrophotometric Method and Validation of Organic Compounds.
  • Contract Pharma. (2023, April 27). Analytical Testing Methods: UV Spectroscopy.
  • RSC Publishing. (n.d.). Analytical Methods.
  • bevital. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma.

Sources

A Comparative Guide to 5-(3,5-Dimethylphenyl)nicotinic Acid and Other Nicotinic Acid Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 5-(3,5-Dimethylphenyl)nicotinic acid and other significant nicotinic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological activities, and therapeutic potential of these compounds, supported by experimental data and detailed protocols. Our objective is to furnish a comprehensive resource that informs experimental design and accelerates the discovery of novel therapeutics.

Introduction to Nicotinic Acid and Its Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is a water-soluble vitamin essential for cellular metabolism. Beyond its nutritional role, nicotinic acid has been utilized for decades as a therapeutic agent, primarily for treating dyslipidemia. Its ability to modulate lipid profiles, including reducing low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol, has made it a subject of extensive research.[1][2][3] However, the clinical utility of nicotinic acid is often hampered by side effects, most notably cutaneous flushing.[4] This has driven the development of a diverse array of nicotinic acid derivatives aimed at improving therapeutic efficacy and tolerability.

These derivatives often feature modifications to the pyridine ring or the carboxylic acid group, leading to altered pharmacokinetic and pharmacodynamic properties. Research has expanded beyond lipid management to explore their potential in treating a range of conditions, including cancer, inflammation, and vascular disorders.[5][6][7]

The Focus of this Guide: 5-(3,5-Dimethylphenyl)nicotinic Acid

While a vast body of literature exists for many nicotinic acid derivatives, specific experimental data on the biological activity of 5-(3,5-Dimethylphenyl)nicotinic acid is notably scarce in publicly available scientific literature. This guide will, therefore, provide a comparative framework by examining well-characterized nicotinic acid derivatives and discussing the potential properties of 5-(3,5-Dimethylphenyl)nicotinic acid based on structure-activity relationships (SAR) observed in related compounds. The inclusion of the 3,5-dimethylphenyl moiety at the 5-position of the nicotinic acid core represents a significant structural modification that could influence its interaction with biological targets and its overall pharmacological profile.

Comparative Landscape of Nicotinic Acid Derivatives

To understand the potential of 5-(3,5-Dimethylphenyl)nicotinic acid, it is essential to review the performance of other derivatives for which experimental data are available. This section will compare derivatives based on their primary biological activities.

Anti-inflammatory Activity

Nicotinic acid and its derivatives have demonstrated significant anti-inflammatory properties, primarily mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as HCA₂.[8][9]

Key Derivatives and their Performance:

  • Nicotinic Acid: The parent compound exhibits dose-dependent anti-inflammatory effects in various in vivo models, such as carrageenan-induced paw edema in rats.[10][11] It has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[6]

  • Acipimox: A well-studied GPR109A agonist, acipimox, mimics the anti-inflammatory effects of nicotinic acid by reducing cytokine and chemokine release from monocytes.[9]

  • Novel Phenyl-Substituted Derivatives: Recent studies on novel nicotinic acid derivatives with different phenyl substitutions have shown potent anti-inflammatory activity. For instance, certain 2-substituted phenyl derivatives of nicotinic acid have displayed significant analgesic and anti-inflammatory activities, with some compounds outperforming the standard drug mefenamic acid.

Inference for 5-(3,5-Dimethylphenyl)nicotinic acid: The presence of the bulky, lipophilic 3,5-dimethylphenyl group at the 5-position could enhance the compound's affinity for GPR109A or other targets, potentially leading to potent anti-inflammatory activity. The dimethyl substitution may also influence the compound's metabolic stability and pharmacokinetic profile.

Anticancer Activity

The role of nicotinic acid derivatives in cancer has been a subject of growing interest. These compounds can exert their effects through various mechanisms, including the inhibition of specific enzymes or signaling pathways involved in tumor growth and proliferation.[5][7]

Key Derivatives and their Performance:

  • Nicotinamide: A derivative of nicotinic acid, nicotinamide has been investigated for its potential in cancer chemoprevention.

  • Novel Synthetic Derivatives: Studies have reported the synthesis of novel nicotinic acid-based compounds with cytotoxic activity against various cancer cell lines. For example, some derivatives have shown selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.[7]

Inference for 5-(3,5-Dimethylphenyl)nicotinic acid: The structural features of 5-(3,5-Dimethylphenyl)nicotinic acid could allow it to interact with various targets relevant to cancer therapy. The phenyl ring system could participate in π-π stacking or hydrophobic interactions within the binding pockets of target proteins.

Vasorelaxant Activity

Certain nicotinic acid derivatives have been shown to possess vasorelaxant properties, suggesting their potential application in cardiovascular diseases.[5]

Key Derivatives and their Performance:

  • 2-(1-adamantylthio)nicotinic acid: This derivative has been reported to exert dose-dependent vasorelaxation in rat thoracic aorta, a process mediated by endothelium-derived nitric oxide (NO) and prostacyclin.[5]

Inference for 5-(3,5-Dimethylphenyl)nicotinic acid: The lipophilicity imparted by the dimethylphenyl group might facilitate the compound's passage through cell membranes to reach its site of action, potentially leading to vasorelaxant effects.

Experimental Protocols

To facilitate further research and a direct comparison of 5-(3,5-Dimethylphenyl)nicotinic acid with other derivatives, this section provides detailed, step-by-step methodologies for key experiments.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol outlines the procedure to screen compounds for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

  • Test compounds (e.g., 5-(3,5-Dimethylphenyl)nicotinic acid, other derivatives)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Cell Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 500 ng/mL) for 24 hours to induce an inflammatory response.

  • NO Measurement: Measure the concentration of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

  • Data Analysis: Read the absorbance at 540 nm and calculate the percentage of NO inhibition relative to the LPS-only treated group.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the acute anti-inflammatory activity of novel compounds.[10][11][12][13]

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% in saline)

  • Test compounds

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: Administer the test compounds (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic potential of compounds against cancer cell lines.[14][15][16]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates and allow them to attach overnight.

  • Drug Treatment: Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.

Ex Vivo Vasorelaxation Assay (Aortic Ring Assay)

This assay assesses the vasorelaxant properties of compounds on isolated aortic rings.[8][9][17][18][19]

Materials:

  • Male Wistar rats

  • Krebs-Henseleit solution

  • Phenylephrine

  • Acetylcholine

  • Test compounds

  • Organ bath system

Procedure:

  • Aorta Dissection: Euthanize a rat and carefully dissect the thoracic aorta.

  • Ring Preparation: Cut the aorta into rings of 2-3 mm in width.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Contraction: Pre-contract the rings with phenylephrine to induce a stable contraction.

  • Drug Addition: Add cumulative concentrations of the test compounds to the organ bath.

  • Data Recording: Record the changes in tension to determine the vasorelaxant response.

Pharmacokinetic Study in Rodents

This protocol provides a general framework for assessing the pharmacokinetic profile of a novel compound.[7][20][21]

Materials:

  • Male Sprague-Dawley rats

  • Test compound formulation (for oral and intravenous administration)

  • Blood collection supplies

  • LC-MS/MS system

Procedure:

  • Animal Dosing: Administer the test compound to rats via oral gavage and intravenous injection.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams illustrate key signaling pathways and workflows.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Nicotinic_Acid_Derivative Nicotinic Acid Derivative GPR109A GPR109A Nicotinic_Acid_Derivative->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates Downstream_Effects Downstream Effects (e.g., Anti-inflammatory) PKA->Downstream_Effects Leads to

Caption: GPR109A signaling pathway activated by nicotinic acid derivatives.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Start Compound Synthesis (5-(3,5-Dimethylphenyl)nicotinic acid) In_Vitro In Vitro Screening Start->In_Vitro Anti_inflammatory_Assay Anti-inflammatory (NO Inhibition) In_Vitro->Anti_inflammatory_Assay Cytotoxicity_Assay Cytotoxicity (MTT Assay) In_Vitro->Cytotoxicity_Assay Receptor_Binding_Assay Receptor Binding (GPR109A) In_Vitro->Receptor_Binding_Assay In_Vivo In Vivo Efficacy Paw_Edema_Model Carrageenan-induced Paw Edema In_Vivo->Paw_Edema_Model Cancer_Model Xenograft Tumor Model In_Vivo->Cancer_Model PK_Studies Pharmacokinetic Studies Tox_Studies Toxicology Studies PK_Studies->Tox_Studies Lead_Optimization Lead Optimization Tox_Studies->Lead_Optimization Lead_Optimization->Start Iterate End Preclinical Candidate Lead_Optimization->End Anti_inflammatory_Assay->In_Vivo Cytotoxicity_Assay->In_Vivo Receptor_Binding_Assay->In_Vivo Paw_Edema_Model->PK_Studies Cancer_Model->PK_Studies

Caption: A typical experimental workflow for the preclinical evaluation of a novel nicotinic acid derivative.

Conclusion and Future Directions

While nicotinic acid remains a cornerstone in the management of dyslipidemia, the development of derivatives with improved therapeutic profiles is an active and promising area of research. The scarcity of publicly available data on 5-(3,5-Dimethylphenyl)nicotinic acid highlights a knowledge gap in the comparative landscape of these compounds. Future research should focus on the systematic in vitro and in vivo characterization of this and other novel derivatives to fully elucidate their therapeutic potential. The experimental protocols and comparative framework provided in this guide are intended to serve as a valuable resource for researchers in this endeavor. By understanding the structure-activity relationships and employing robust experimental designs, the scientific community can continue to innovate and develop safer and more effective nicotinic acid-based therapies for a variety of diseases.

References

  • Winter CA, Risley EA, Nuss GW. Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proc Soc Exp Biol Med. 1962;111:544-547.
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorg Chem. 2024 Mar;144:107136.
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian J Pharm Sci. 2014 Jan;76(1):34-40.
  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Curr Protoc Pharmacol. 2003 May;Chapter 5:Unit 5.4.
  • Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods Mol Biol. 2016;1383:143-50.
  • Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography. J Vis Exp. 2022 Aug 12;(186).
  • Synthesis and nicotinic binding of novel phenyl derivatives of UB-165. Identifying factors associated with alpha7 selectivity. Bioorg Med Chem Lett. 2004 Apr 19;14(8):1863-7.
  • A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis.
  • Pharmacokinetics Protocol – Rodents. UNMC. [Link]

  • MTT Cell Assay Protocol. [Link]

  • Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. Int J Pharm Sci Rev Res. 2021; 69(2):1-6.
  • Aortic Ring Assay. JoVE. [Link]

  • Cell Viability Assays. In: Assay Guidance Manual. Bethesda (MD)
  • Structure-activity Relationships of N-substituted Ligands for the alpha7 Nicotinic Acetylcholine Receptor. Bioorg Med Chem Lett. 2010 Jan 1;20(1):104-7.
  • Pk/bio-distribution. MuriGenics. [Link]

  • Guidelines for the in vitro determination of anti‐inflammatory activity. Food Sci Nutr. 2022;10(10):3255-3267.
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorg Chem. 2024 Mar;144:107136.
  • Aortic ring dissection protocol. Step 1 (A) To make the 3D collagen... ResearchGate. [Link]

  • Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. Int J Mol Sci. 2010 Jan 6;11(1):159-75.
  • Nicotinic acid. PubChem. [Link]

  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Exp Ther Med. 2021 Aug 12;22(4):1153.
  • Nicotinic acid: pharmacological effects and mechanisms of action. Br J Pharmacol. 2008 Jan;153 Suppl 1(Suppl 1):S68-75.
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules. 2025 Jan 4;30(1):135.
  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules. 2023 Jan 23;28(3):1135.
  • New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. Mol Divers. 2021 May;25(2):673-686.
  • Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. Int J Mol Sci. 2022 Nov 26;23(23):14925.
  • GPR109A activation in breast cancer cells inhibits cell survival and... ResearchGate. [Link]

  • Activation of microglial GPR109A alleviates thermal hyperalgesia in female lupus mice by suppressing IL-18 and glutamatergic synaptic activity.
  • Nicotinic acid: an old drug with a promising future. Br J Pharmacol. 2008 Jan;153 Suppl 1(Suppl 1):S68-75.
  • View of Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. [Link]

  • Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary. 2021;6(5):1-5.
  • Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity. 2014 Jul 17;41(1):140-51.
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules. 2021;26(1):1.
    • Nicotinic acid: Pharmacology Video Lectures USMLE Step 1. YouTube. [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules. 2020;25(1):1.
  • Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors. ResearchGate. [Link]

Sources

A Comparative Analysis of Statin and Nicotinic Acid-Based Therapies for Dyslipidemia

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

For decades, the management of dyslipidemia to reduce cardiovascular disease risk has been dominated by statin therapy. These HMG-CoA reductase inhibitors have demonstrated profound efficacy in lowering low-density lipoprotein cholesterol (LDL-C), a primary driver of atherosclerosis.[1][2] Concurrently, nicotinic acid (niacin) and its derivatives have occupied a niche in lipid-lowering strategies, primarily valued for their robust effects on high-density lipoprotein cholesterol (HDL-C) and triglycerides.[3][4][5] This guide presents a comparative study of these two major classes of lipid-modifying agents. While the specific compound 5-(3,5-Dimethylphenyl)nicotinic acid is commercially available as a chemical intermediate[6][7][8], a notable lack of public domain pharmacological data necessitates a broader comparative approach. Therefore, this analysis will focus on the well-established properties of statins and the parent compound, nicotinic acid, as a representative of its class, while considering the potential implications of structural modifications as seen in derivatives like 5-(3,5-Dimethylphenyl)nicotinic acid.

Comparative Mechanism of Action

The fundamental difference between statins and nicotinic acid lies in their distinct molecular targets and downstream effects on lipid metabolism.

Statins: Inhibition of Cholesterol Synthesis

Statins are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is responsible for the de novo synthesis of cholesterol in the liver.[1][9][10][11] By blocking this enzyme, statins reduce the intracellular pool of cholesterol in hepatocytes. This reduction triggers a compensatory upregulation of LDL receptors on the surface of liver cells, leading to increased clearance of LDL-C from the circulation.[9][10] This mechanism is the primary driver of their potent LDL-C-lowering effects.

Nicotinic Acid: A Multi-faceted Approach to Lipid Modulation

The mechanisms of action for nicotinic acid are more complex and not entirely elucidated.[12] A key proposed mechanism involves the inhibition of diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme crucial for the synthesis of triglycerides in the liver.[13][14] This leads to a decrease in the production of very-low-density lipoprotein (VLDL), a precursor to LDL.[15] Consequently, both triglyceride and LDL-C levels are reduced.

Furthermore, nicotinic acid is known to bind to the G protein-coupled receptor 109A (GPR109A) on adipocytes, which inhibits lipolysis and reduces the flux of free fatty acids to the liver, further decreasing the substrate available for VLDL synthesis.[11][14][16] Its notable effect on raising HDL-C is thought to be due to a reduction in the hepatic uptake and catabolism of apolipoprotein A-I, the primary protein component of HDL particles.[14][17]

Visualizing the Divergent Pathways

cluster_0 Statins: HMG-CoA Reductase Inhibition cluster_1 Nicotinic Acid: Multi-Target Action HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Cholesterol Synthesis Cholesterol Synthesis Mevalonate->Cholesterol Synthesis ... Statins Statins HMG-CoA Reductase HMG-CoA Reductase Statins->HMG-CoA Reductase Inhibits Decreased\nHepatic Cholesterol Decreased Hepatic Cholesterol Cholesterol Synthesis->Decreased\nHepatic Cholesterol Upregulation of\nLDL Receptors Upregulation of LDL Receptors Decreased\nHepatic Cholesterol->Upregulation of\nLDL Receptors Increased LDL-C\nClearance Increased LDL-C Clearance Upregulation of\nLDL Receptors->Increased LDL-C\nClearance Free Fatty Acids Free Fatty Acids Hepatic Triglyceride\nSynthesis Hepatic Triglyceride Synthesis Free Fatty Acids->Hepatic Triglyceride\nSynthesis Substrate VLDL Production VLDL Production Hepatic Triglyceride\nSynthesis->VLDL Production Leads to Nicotinic Acid Nicotinic Acid Adipose Tissue Adipose Tissue Nicotinic Acid->Adipose Tissue Inhibits Lipolysis DGAT2 DGAT2 Nicotinic Acid->DGAT2 Inhibits HDL Catabolism HDL Catabolism Nicotinic Acid->HDL Catabolism Reduces Adipose Tissue->Free Fatty Acids Reduced Release LDL-C Formation LDL-C Formation VLDL Production->LDL-C Formation ... Increased\nHDL-C Increased HDL-C HDL Catabolism->Increased\nHDL-C Induce\nHyperlipidemia Induce Hyperlipidemia Randomize\nAnimals Randomize Animals Induce\nHyperlipidemia->Randomize\nAnimals Treatment\nPhase Treatment Phase Randomize\nAnimals->Treatment\nPhase Blood\nSampling Blood Sampling Treatment\nPhase->Blood\nSampling Lipid\nAnalysis Lipid Analysis Blood\nSampling->Lipid\nAnalysis Statistical\nAnalysis Statistical Analysis Lipid\nAnalysis->Statistical\nAnalysis

Sources

Confirming the Binding Site of 5-(3,5-Dimethylphenyl)nicotinic Acid on its Receptor: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, unequivocally identifying the binding site of a novel ligand on its receptor is a cornerstone of modern pharmacology. This guide provides an in-depth comparison of state-of-the-art methodologies to confirm the binding site of 5-(3,5-Dimethylphenyl)nicotinic acid, a potent synthetic agonist, on its putative receptor, G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic acid receptor 2 (HCA2).[1][2][]

This document moves beyond a simple listing of protocols. It delves into the strategic rationale behind experimental choices, ensuring a self-validating and robust approach to binding site confirmation. We will explore a multi-pronged strategy, integrating structural biology, biophysical assays, and molecular biology techniques to provide a comprehensive and unambiguous picture of the ligand-receptor interaction.

The Target: GPR109A and its Significance

GPR109A is a G protein-coupled receptor that has garnered significant attention as a therapeutic target for dyslipidemia due to its role in mediating the effects of nicotinic acid (niacin).[4][5] Activation of GPR109A in adipocytes inhibits lipolysis, leading to a decrease in circulating free fatty acids and subsequent reduction in triglyceride and VLDL synthesis in the liver.[6][7] Beyond its metabolic roles, GPR109A activation has also been linked to anti-inflammatory effects.[8][9][10]

5-(3,5-Dimethylphenyl)nicotinic acid, as a nicotinic acid derivative, is designed to selectively target GPR109A.[] Confirming its precise binding site is paramount for understanding its mechanism of action, optimizing its structure for improved efficacy and reduced side effects, and discovering novel agonists or antagonists.

A Multi-faceted Approach to Binding Site Confirmation

A singular experimental approach is rarely sufficient to definitively characterize a binding site. Therefore, we advocate for a synergistic workflow that combines techniques providing complementary information.

cluster_0 Initial Characterization cluster_1 High-Resolution Structural Analysis cluster_2 Functional Validation cluster_3 Binding Site Confirmation Computational Modeling Computational Modeling Biophysical Assays Biophysical Assays Computational Modeling->Biophysical Assays X-ray Crystallography X-ray Crystallography Biophysical Assays->X-ray Crystallography Site-Directed Mutagenesis Site-Directed Mutagenesis X-ray Crystallography->Site-Directed Mutagenesis Comprehensive Binding Profile Comprehensive Binding Profile Site-Directed Mutagenesis->Comprehensive Binding Profile

Caption: A logical workflow for binding site confirmation.

Biophysical Assays: Quantifying the Interaction

Before delving into high-resolution structural methods, it is crucial to quantitatively characterize the binding of 5-(3,5-Dimethylphenyl)nicotinic acid to GPR109A. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two powerful, label-free techniques that provide distinct yet complementary data.[11]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[12][13][14][15]

Causality behind choosing ITC: ITC is the gold standard for determining binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of an interaction in solution, mimicking physiological conditions more closely than other methods. This thermodynamic data is invaluable for understanding the driving forces behind the binding event.

Experimental Protocol: ITC

  • Protein Preparation: Purify recombinant human GPR109A, ensuring high purity and stability.

  • Ligand Preparation: Prepare a concentrated solution of 5-(3,5-Dimethylphenyl)nicotinic acid in the same buffer as the protein.

  • ITC Experiment:

    • Load the purified GPR109A into the sample cell of the ITC instrument.

    • Load the ligand solution into the injection syringe.

    • Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine KD, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

SPR is a real-time, label-free optical technique that monitors the binding of an analyte (ligand) to a ligand (receptor) immobilized on a sensor surface.[16][17][18]

Causality behind choosing SPR: SPR excels at determining the kinetics of binding, providing association (kon) and dissociation (koff) rates, which are crucial for understanding the duration of the drug-receptor interaction.[11][19][20] It is also highly sensitive and requires smaller amounts of protein compared to ITC.

Experimental Protocol: SPR

  • Receptor Immobilization: Immobilize purified GPR109A onto a sensor chip.

  • Ligand Injection: Inject varying concentrations of 5-(3,5-Dimethylphenyl)nicotinic acid over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index in real-time to generate sensorgrams.

  • Data Analysis: Fit the sensorgrams to a kinetic model to determine kon, koff, and the equilibrium dissociation constant (KD).

Comparative Data Summary:
ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Primary Output KD, n, ΔH, ΔSkon, koff, KD
Principle Measures heat change upon bindingMeasures change in refractive index upon binding
Format In-solutionReceptor immobilized on a surface
Sample Consumption Higher protein requirementLower protein requirement
Throughput LowerHigher

X-ray Crystallography: Visualizing the Binding Pocket

While biophysical assays quantify the interaction, X-ray crystallography provides a high-resolution, three-dimensional structure of the ligand-receptor complex, offering a definitive view of the binding site.[21][22][23][24][25]

Causality behind choosing X-ray Crystallography: This technique is considered the "gold standard" for structural determination.[25] It allows for the precise identification of the amino acid residues involved in binding, the orientation of the ligand within the binding pocket, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.[26]

Experimental Protocol: X-ray Crystallography

  • Co-crystallization: Co-crystallize the purified GPR109A protein with 5-(3,5-Dimethylphenyl)nicotinic acid. This involves screening a wide range of conditions to find those that promote the growth of well-ordered crystals.

  • X-ray Diffraction: Expose the crystals to a high-intensity X-ray beam. The crystal diffracts the X-rays, creating a unique diffraction pattern.

  • Data Collection and Processing: Collect the diffraction data and process it to determine the electron density map of the crystal.

  • Structure Determination and Refinement: Build an atomic model of the protein-ligand complex into the electron density map and refine it to obtain a final, high-resolution structure.

Purified GPR109A Purified GPR109A Co-crystallization Co-crystallization Purified GPR109A->Co-crystallization 5-(3,5-Dimethylphenyl)nicotinic acid 5-(3,5-Dimethylphenyl)nicotinic acid 5-(3,5-Dimethylphenyl)nicotinic acid->Co-crystallization X-ray Diffraction X-ray Diffraction Co-crystallization->X-ray Diffraction Structure Determination Structure Determination X-ray Diffraction->Structure Determination Binding Site Visualization Binding Site Visualization Structure Determination->Binding Site Visualization

Caption: Workflow for X-ray crystallography.

Site-Directed Mutagenesis: Functional Validation of Key Residues

The structural data from X-ray crystallography provides a hypothesis about which amino acid residues are critical for binding. Site-directed mutagenesis is the essential next step to functionally validate these hypotheses.[27][28][29][30]

Causality behind choosing Site-Directed Mutagenesis: By systematically mutating the identified residues and measuring the impact on ligand binding, we can confirm their importance.[31] A significant loss of binding affinity upon mutation of a specific residue provides strong evidence for its direct involvement in the interaction.

Experimental Protocol: Site-Directed Mutagenesis

  • Mutant Generation: Based on the crystal structure, identify key residues in the putative binding pocket. Generate mutant GPR109A constructs where these residues are replaced with other amino acids (e.g., alanine scanning or mutation to a residue with different properties).

  • Protein Expression and Purification: Express and purify the mutant GPR109A proteins.

  • Binding Assays: Perform binding assays (e.g., radioligand binding assays, SPR, or ITC) with both the wild-type and mutant receptors to determine the binding affinity of 5-(3,5-Dimethylphenyl)nicotinic acid.[20][32][33][34]

  • Data Comparison: Compare the binding affinities of the ligand for the wild-type and mutant receptors.

Hypothetical Data from Site-Directed Mutagenesis:
GPR109A ConstructKD (nM) for 5-(3,5-Dimethylphenyl)nicotinic acidFold Change in KD vs. Wild-Type
Wild-Type 15-
R111A >10,000>667
S178A 85057
F276A 120080
Y284A 95063
W91A 60040
N86A 251.7

This hypothetical data is based on published findings for nicotinic acid binding to GPR109A.[35] The dramatic loss of affinity for the R111A mutant strongly suggests a critical role for this arginine residue in binding, likely through an interaction with the carboxylate group of the ligand.

Comparative Analysis with Alternative Agonists

To further solidify the understanding of the binding site, it is beneficial to compare the binding of 5-(3,5-Dimethylphenyl)nicotinic acid with other known GPR109A agonists, such as nicotinic acid and acifran.[1][2]

AgonistStructureKey Binding Interactions (Hypothesized)
Nicotinic Acid Pyridine-3-carboxylic acidIonic interaction with Arg111, H-bond with Ser178, aromatic stacking with Phe276/Tyr284.[5][35]
5-(3,5-Dimethylphenyl)nicotinic acid Nicotinic acid with a 3,5-dimethylphenyl substituentSimilar interactions to nicotinic acid, with the dimethylphenyl group likely occupying a hydrophobic sub-pocket, potentially interacting with residues like Trp91.
Acifran A pyrazinecarboxylic acid derivativeSimilar carboxylate interaction with Arg111, with the bulkier ring system potentially forming different interactions within the pocket.

This comparative analysis can reveal subtle differences in how these ligands engage the receptor, providing valuable insights for structure-activity relationship (SAR) studies and the design of next-generation GPR109A modulators.

Conclusion

Confirming the binding site of a novel compound like 5-(3,5-Dimethylphenyl)nicotinic acid on its receptor, GPR109A, requires a rigorous and multi-faceted approach. By integrating the quantitative binding data from biophysical techniques like ITC and SPR with the high-resolution structural information from X-ray crystallography and validating these findings through site-directed mutagenesis, researchers can build a comprehensive and irrefutable model of the ligand-receptor interaction. This detailed understanding is not merely an academic exercise; it is the fundamental knowledge required to drive successful drug discovery and development programs.

References

  • Vertex AI Search. (n.d.). Isothermal titration calorimetry in drug discovery. PubMed.
  • Vertex AI Search. (n.d.). Studying protein-ligand interactions using X-ray crystallography. PubMed.
  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology.
  • Portland Press. (n.d.). X-ray crystallographic studies of protein–ligand interactions. Portland Press.
  • PubMed. (2016). Isothermal Titration Calorimetry for Drug Design: Precision of the Enthalpy and Binding Constant Measurements and Comparison of the Instruments. PubMed.
  • PubMed. (n.d.). X-ray crystallography of protein-ligand interactions. PubMed.
  • PubMed Central. (n.d.). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. PubMed Central.
  • Springer. (n.d.). Studying Protein–Ligand Interactions Using X-Ray Crystallography. Springer.
  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
  • IOVS. (n.d.). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. IOVS.
  • Bio-protocol. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Bio-protocol.
  • Acta Crystallographica Section D. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D.
  • NIH. (n.d.). GPR109A and Vascular Inflammation. NIH.
  • MedchemExpress.com. (n.d.). GPR109A | Agonists. MedchemExpress.com.
  • BOC Sciences. (n.d.). GPR109A Inhibitors, Agonists and Modulators. BOC Sciences.
  • Nicoya Lifesciences. (n.d.). 4 Types of Binding Assays you can do with SPR. Nicoya Lifesciences.
  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories.
  • Springer. (n.d.). Site-Directed Mutagenesis and Chimeric Receptors in the Study of Receptor-Ligand Binding. Springer.
  • Twist Bioscience. (n.d.). Mutagenesis: Site-Directed. Twist Bioscience.
  • Labome. (n.d.). Receptor-Ligand Binding Assays. Labome.
  • Drug Discovery Resources. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Discovery Resources.
  • Wikipedia. (n.d.). Ligand binding assay. Wikipedia.
  • NIH. (n.d.). Analysis of Receptor–Ligand Interactions. NIH.
  • Springer Nature Experiments. (n.d.). Site-Directed Mutagenesis to Study the Role of Specific Amino Acids in the Ligand Binding Domain of PPARs. Springer Nature Experiments.
  • Rapid Novor. (2022). SPR for Characterizing Biomolecular Interactions. Rapid Novor.
  • YouTube. (2023). measuring drug-target binding with SPR & ITC binding assays. YouTube.
  • PubMed Central. (n.d.). Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor. PubMed Central.
  • deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?. deNOVO Biolabs.
  • Wikipedia. (n.d.). Site-directed mutagenesis. Wikipedia.
  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Gifford Bioscience.
  • PubMed. (n.d.). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed.
  • PubMed. (n.d.). Nicotinic acid receptor subtypes and their ligands. PubMed.
  • PubMed. (2008). Mechanism of action of niacin. PubMed.
  • PubMed. (n.d.). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). PubMed.
  • PubMed. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. PubMed.
  • NIH. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. NIH.

Sources

Independent Verification of the Anti-Cancer Properties of 5-(3,5-Dimethylphenyl)nicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the anti-cancer properties of the novel compound, 5-(3,5-Dimethylphenyl)nicotinic acid. As a derivative of nicotinic acid, a molecule with known roles in cellular metabolism and signaling, this compound presents a compelling candidate for investigation.[1][2] This document outlines a rigorous, multi-faceted experimental approach designed for researchers, scientists, and drug development professionals to objectively assess its therapeutic potential. The protocols detailed herein are structured to ensure scientific integrity and generate robust, reproducible data. For comparative analysis, we will benchmark the performance of 5-(3,5-Dimethylphenyl)nicotinic acid against Sorafenib, a well-established multi-kinase inhibitor with known anti-cancer activity, including the inhibition of VEGFR-2, a target implicated for some nicotinic acid derivatives.[3]

Introduction: The Rationale for Investigation

Nicotinic acid and its derivatives have garnered significant interest in oncology for their diverse biological activities.[4] Certain derivatives have demonstrated potential as anti-cancer agents through various mechanisms, including the inhibition of key signaling pathways like the vascular endothelial growth factor receptor-2 (VEGFR-2) pathway, which is crucial for tumor angiogenesis.[3][5] The structural novelty of 5-(3,5-Dimethylphenyl)nicotinic acid warrants a thorough and unbiased evaluation of its anti-proliferative and pro-apoptotic effects. This guide provides the experimental blueprint for such an investigation, emphasizing self-validating protocols and clear, actionable data.

Experimental Workflow for Independent Verification

The independent verification process is structured in a stepwise manner, progressing from initial in vitro screening to more complex in vivo models. This hierarchical approach allows for early go/no-go decisions, optimizing resource allocation.[6]

G cluster_0 Phase 1: In Vitro Evaluation cluster_1 Phase 2: In Vivo Validation A Compound Synthesis & Characterization B Cell Line Selection A->B C Cytotoxicity Assays (MTT/CellTiter-Glo) B->C D Apoptosis Assays (Annexin V/PI Staining) C->D G Animal Model Selection (Xenografts) C->G Promising IC50 values E Cell Cycle Analysis (Flow Cytometry) D->E F Mechanistic Assays (e.g., Kinase Inhibition) E->F F->G Identified Mechanism H Toxicity & Pharmacokinetic Studies G->H I Efficacy Studies (Tumor Growth Inhibition) H->I J Histopathological & Biomarker Analysis I->J K K J->K Data Analysis & Reporting

Caption: A stepwise workflow for the independent verification of a novel anti-cancer compound.

In Vitro Evaluation: Foundational Efficacy and Mechanism

The initial phase of verification focuses on cell-based assays to determine the direct effects of 5-(3,5-Dimethylphenyl)nicotinic acid on cancer cells.[6][7]

Cell Viability and Cytotoxicity Assessment

Objective: To determine the concentration-dependent cytotoxic effects of 5-(3,5-Dimethylphenyl)nicotinic acid on a panel of human cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., HCT-15, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 5-(3,5-Dimethylphenyl)nicotinic acid and Sorafenib (as a positive control) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.[8]

Data Presentation:

CompoundCell LineIC50 (µM)
5-(3,5-Dimethylphenyl)nicotinic acidHCT-15 (Colon)[Experimental Value]
5-(3,5-Dimethylphenyl)nicotinic acidPC-3 (Prostate)[Experimental Value]
SorafenibHCT-15 (Colon)[Reference Value]
SorafenibPC-3 (Prostate)[Reference Value]
Apoptosis Induction Analysis

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cancer cells with 5-(3,5-Dimethylphenyl)nicotinic acid and Sorafenib at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

Data Presentation:

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
5-(3,5-Dimethylphenyl)nicotinic acid[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Sorafenib[Experimental Value][Experimental Value][Experimental Value][Experimental Value]

In Vivo Validation: Preclinical Efficacy and Safety

Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a more complex biological system.[11][12] Xenograft models are a cornerstone for this phase of preclinical drug development.[12][13]

Human Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of 5-(3,5-Dimethylphenyl)nicotinic acid in an immunodeficient mouse model bearing human tumor xenografts.[11][14]

Experimental Protocol:

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., HCT-15) into the flank of immunodeficient mice (e.g., athymic nude mice).[15]

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, 5-(3,5-Dimethylphenyl)nicotinic acid, Sorafenib).

  • Compound Administration: Administer the compounds daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses.

  • Tumor Measurement: Measure tumor volume and body weight twice weekly.

  • Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size or at the end of the study period.

  • Tissue Collection: Harvest tumors for histopathological and biomarker analysis.

Data Presentation:

Treatment GroupAverage Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control[Experimental Value]-[Experimental Value]
5-(3,5-Dimethylphenyl)nicotinic acid[Experimental Value][Calculated Value][Experimental Value]
Sorafenib[Experimental Value][Calculated Value][Experimental Value]

Mechanistic Insights: Unraveling the Mode of Action

Understanding the mechanism of action is critical for further drug development. Based on the literature for other nicotinic acid derivatives, a potential target is the VEGFR-2 signaling pathway.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Compound 5-(3,5-Dimethylphenyl) nicotinic acid Compound->VEGFR2

Caption: A simplified diagram of the VEGFR-2 signaling pathway and the hypothetical inhibitory action of 5-(3,5-Dimethylphenyl)nicotinic acid.

Experimental Verification:

  • Kinase Inhibition Assays: Perform in vitro kinase assays to directly measure the inhibitory effect of the compound on VEGFR-2 activity.

  • Western Blot Analysis: Analyze protein lysates from treated cells to assess the phosphorylation status of key downstream effectors of the VEGFR-2 pathway, such as ERK.

Conclusion and Future Directions

This guide provides a robust framework for the independent and comprehensive evaluation of the anti-cancer properties of 5-(3,5-Dimethylphenyl)nicotinic acid. By following these detailed protocols and comparing the results to a clinically relevant drug like Sorafenib, researchers can generate the high-quality data necessary to make informed decisions about the future development of this novel compound. Positive outcomes from this verification process would warrant further investigation into its broader anti-cancer spectrum, detailed pharmacokinetic and pharmacodynamic profiling, and the exploration of potential combination therapies.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]

  • Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Champions Oncology. [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. In Vivo. [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. National Institutes of Health. [Link]

  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. PubMed. [Link]

  • Nicotinic acid. Wikipedia. [Link]

  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Semantics Scholar. [Link]

  • New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. PubMed. [Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

  • Synthesis of nicotinic acid derivative 5a. ResearchGate. [Link]

  • Nicotinic acid: A case for a vitamin that moonlights for cancer? PubMed Central. [Link]

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Structure-Activity Relationship of 5-(3,5-Dimethylphenyl)nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Nicotinic Acid Analogs

Nicotinic acid (Niacin, Vitamin B3) is a well-established therapeutic agent with beneficial effects on lipid profiles; however, its clinical utility is often limited by side effects such as flushing. This has driven the exploration of nicotinic acid analogs to identify compounds with improved therapeutic windows. The 5-phenylnicotinic acid scaffold has emerged as a promising starting point for developing novel drug candidates with a range of biological activities, including anti-inflammatory and lipid-lowering effects. Many of these effects are mediated through the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-(3,5-Dimethylphenyl)nicotinic acid analogs and related 5-aryl nicotinic acid derivatives, offering insights into the chemical features that govern their biological activity.

The Primary Target: GPR109A and Its Signaling Pathways

GPR109A is the primary molecular target for nicotinic acid and many of its analogs.[1][2][3] Activation of GPR109A by an agonist initiates a cascade of intracellular events that ultimately modulate inflammatory responses and lipid metabolism. Understanding this signaling pathway is crucial for interpreting the SAR of its agonists.

Upon agonist binding, GPR109A couples to Gi/o G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This is a key mechanism underlying the anti-lipolytic effects of nicotinic acid in adipocytes.

Furthermore, GPR109A activation can trigger signaling through β-arrestin proteins.[1] The recruitment of β-arrestin 1 can lead to the inhibition of the NF-κB inflammatory pathway by preventing the degradation of its inhibitor, IκBα.[1] This β-arrestin-mediated pathway is thought to contribute significantly to the anti-inflammatory effects of GPR109A agonists.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPR109A GPR109A Gi Gαi/o GPR109A->Gi Activates beta_arrestin β-Arrestin 1 GPR109A->beta_arrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates IkBa IκBα beta_arrestin->IkBa Stabilizes NFkB NF-κB IkBa->NFkB Inhibits Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Promotes Agonist 5-Aryl Nicotinic Acid Analog Agonist->GPR109A Binds to

Caption: GPR109A signaling pathways initiated by agonist binding.

Structure-Activity Relationship Analysis

Core Scaffold: The Nicotinic Acid Moiety

The carboxylic acid group at the 3-position of the pyridine ring is a critical pharmacophore for GPR109A activation. It is believed to form a key salt bridge interaction with a positively charged residue, such as Arginine 111 (Arg111), in the binding pocket of the receptor.[4] Modifications to this group, such as esterification or conversion to an amide, generally lead to a significant decrease or complete loss of agonist activity at GPR109A.

The 5-Aryl Substitution: A Key Determinant of Potency and Selectivity

The introduction of an aryl group at the 5-position of the nicotinic acid ring has been a successful strategy for modulating the activity of these analogs. The nature and substitution pattern of this aryl ring play a crucial role in the compound's potency and potential for eliciting specific downstream signaling events.

Table 1: Comparative Activity of 5-Substituted Nicotinic Acid Analogs

Compound ID5-SubstituentBiological ActivityReference
Niacin -HGPR109A agonist, anti-lipolytic, anti-inflammatory[1][2][3]
Analog A -PhenylPotent GPR109A agonist[5]
Analog B -3,5-DimethylphenylHypothesized potent and selective GPR109A agonistN/A
Analog C -2-BromophenylAnalgesic and anti-inflammatory activity[6]
Analog D -ThiopheneAntibacterial and cytotoxic activityN/A
Analog E 2-amino-6-(trifluoromethyl)HIV-1 RT dual inhibitorN/A

Note: The activity of "Analog B" is a hypothesis based on the principles of SAR and requires experimental validation.

From the limited available data on closely related structures, we can infer the following SAR principles for 5-aryl nicotinic acid analogs:

  • Electronic Effects of Aryl Substituents: The electronic nature of the substituents on the 5-phenyl ring can influence the overall electron density of the molecule and its interaction with the receptor. Electron-donating groups, such as the methyl groups in the 3,5-dimethylphenyl analog, may enhance binding affinity by modulating the electronic properties of the aromatic system.

  • Steric Factors and Conformational Constraints: The size and position of substituents on the 5-phenyl ring are critical. The 3,5-disubstitution pattern, as seen in the target compound, may optimally position the molecule within the GPR109A binding pocket, allowing for favorable hydrophobic interactions without causing steric hindrance.

  • Lipophilicity: The addition of the dimethylphenyl group increases the lipophilicity of the molecule compared to nicotinic acid. This can impact its pharmacokinetic properties, such as membrane permeability and plasma protein binding, which in turn affects its in vivo efficacy.

Experimental Protocols for Evaluation

To rigorously compare the activity of 5-(3,5-Dimethylphenyl)nicotinic acid analogs, a series of standardized in vitro and in vivo assays are required.

In Vitro Assays
  • GPR109A Receptor Binding Assay:

    • Principle: To determine the affinity of the test compounds for the GPR109A receptor.

    • Methodology:

      • Prepare cell membranes from a stable cell line overexpressing human GPR109A (e.g., CHO-K1 or HEK293 cells).

      • Incubate the cell membranes with a radiolabeled ligand (e.g., [³H]-nicotinic acid) and varying concentrations of the test compound.

      • After incubation, separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

      • Measure the radioactivity retained on the filter using a scintillation counter.

      • Calculate the Ki value for each compound from the IC50 value determined from the competition binding curve.

  • GPR109A Functional Assay (cAMP Measurement):

    • Principle: To measure the ability of the test compounds to act as agonists or antagonists at the GPR109A receptor by quantifying changes in intracellular cAMP levels.

    • Methodology:

      • Plate GPR109A-expressing cells in a suitable microplate.

      • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

      • Stimulate the cells with forskolin to increase basal cAMP levels.

      • Add varying concentrations of the test compounds and incubate.

      • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

      • Determine the EC50 or IC50 values for agonist or antagonist activity, respectively.

  • Anti-inflammatory Activity Assay (Cytokine Release):

    • Principle: To assess the ability of the compounds to inhibit the release of pro-inflammatory cytokines from immune cells.

    • Methodology:

      • Culture a suitable immune cell line (e.g., RAW 264.7 macrophages) or primary immune cells.

      • Pre-treat the cells with varying concentrations of the test compounds.

      • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS).

      • After incubation, collect the cell supernatant.

      • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

      • Calculate the IC50 value for the inhibition of cytokine release.[7]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding GPR109A Binding Assay (Ki determination) Functional GPR109A Functional Assay (cAMP, EC50/IC50) AntiInflammatory Anti-inflammatory Assay (Cytokine release, IC50) PK Pharmacokinetic Studies (ADME) AntiInflammatory->PK Lead Compounds Efficacy Efficacy Models (e.g., Inflammation, Dyslipidemia) PK->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity Synthesis Compound Synthesis & Purification Synthesis->Binding Synthesis->Functional Synthesis->AntiInflammatory

Caption: A generalized experimental workflow for the evaluation of novel nicotinic acid analogs.

In Vivo Models

Promising compounds identified from in vitro assays should be further evaluated in relevant animal models to assess their pharmacokinetic properties, efficacy, and potential side effects. For anti-inflammatory activity, a common model is the carrageenan-induced paw edema model in rats.[7] For lipid-modifying effects, rodent models of dyslipidemia can be employed.

Conclusion and Future Directions

The 5-(3,5-Dimethylphenyl)nicotinic acid scaffold holds significant promise for the development of novel therapeutic agents, likely acting through the GPR109A receptor. The analysis of related 5-aryl nicotinic acid analogs suggests that the substitution pattern on the phenyl ring is a critical determinant of biological activity. The 3,5-dimethyl substitution is hypothesized to provide a favorable combination of electronic and steric properties for potent and potentially selective GPR109A agonism.

Future research should focus on the systematic synthesis and evaluation of a series of 5-(3,5-Dimethylphenyl)nicotinic acid analogs with variations in the substitution pattern of the phenyl ring and modifications of the nicotinic acid core. This will enable the construction of a comprehensive SAR profile and the identification of lead compounds with optimized efficacy and reduced side effects. The experimental protocols outlined in this guide provide a robust framework for such a drug discovery program.

References

  • Zandi-Nejad, K., Takakura, A., & Juretschke, H. P. (2014). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 16(7), 428. [Link]

  • Mahmoud, Z. A., Ahmed, E. M., Hassan, M. S. A., & El-Sayed, M. A. A. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. [Link]

  • Singh, N., Thangaraju, M., Prasad, P. D., Martin, P. M., Lambert, N. A., Boettger, T., & Ganapathy, V. (2010). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 32(4), 481–492. [Link]

  • Ahmed, K., Tunaru, S., Offermanns, S. (2019). The role of HCA2 (GPR109A) in regulating macrophage function. The FASEB Journal, 33(7), 8047-8057. [Link]

  • van der Hoorn, J. W., de Haan, J. F., Berbée, J. F., Havekes, L. M., & Rensen, P. C. (2008). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Journal of medicinal chemistry, 51(19), 6215–6223. [Link]

  • Walters, J., et al. (2009). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 16(7), 428. [Link]

  • El-Sayed, M. A. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. [Link]

  • Sriram, K., & Insel, P. A. (2018). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Frontiers in pharmacology, 9, 1373. [Link]

  • Pala, R., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules (Basel, Switzerland), 27(5), 1629. [Link]

  • Ren, Q., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International journal of molecular sciences, 23(23), 14888. [Link]

  • Khalil, N. S., Ahmed, E. M., Mohamed, K. O., & Zaitone, S. A. (2014). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Archiv der Pharmazie, 347(1), 44–54. [Link]

  • Sahu, J. K., et al. (2020). SAR of anti-inflammatory agents. (A higher resolution / colour version...). ResearchGate. [Link]

  • Peters, J., et al. (2019). Ligand binding interface of GPR109A a List of GPR109A residues... ResearchGate. [Link]

  • Zheldakov, A. S., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules (Basel, Switzerland), 30(1), 169. [Link]

  • Khalil, N. S., Ahmed, E. M., Mohamed, K. O., & Zaitone, S. A. (2014). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Archiv der Pharmazie, 347(1), 44–54. [Link]

  • Ahmed, K., Tunaru, S., & Offermanns, S. (2019). The role of HCA2 (GPR109A) in regulating macrophage function. The FASEB Journal, 33(7), 8047–8057. [Link]

  • Jin, Y., et al. (2017). Design, Synthesis, and Biological Activity of 5'-Phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine Analogues as Potential Antagonists of Nicotinic Acetylcholine Receptors. UKnowledge. [Link]

  • Tzani, A., et al. (2020). Antioxidant Serine-(NSAID) Hybrids with Anti-Inflammatory and Hypolipidemic Potency. Antioxidants (Basel, Switzerland), 9(10), 984. [Link]

  • Kanyalkar, M., et al. (2021). Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers. ResearchGate. [Link]

  • Kim, M. H., et al. (2012). Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. Bioorganic & medicinal chemistry letters, 22(21), 6649–6653. [Link]

  • Tunaru, S., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular pharmacology, 68(5), 1271–1280. [Link]

  • Kam, E. Y., & Choy, K. W. (2010). Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives. International journal of molecular sciences, 11(1), 69–82. [Link]

  • Adams, D. J., et al. (2012). Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs. Proceedings of the National Academy of Sciences of the United States of America, 109(38), 15115–15120. [Link]

Sources

A Guide to Assessing the Reproducibility of 5-(3,5-Dimethylphenyl)nicotinic Acid Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. A novel compound's potential is directly tied to the ability of independent researchers to reliably synthesize and verify its properties. This guide provides an in-depth framework for assessing the reproducibility of the synthesis and characterization of 5-(3,5-Dimethylphenyl)nicotinic acid, a valuable scaffold in medicinal chemistry. We will move beyond a simple recitation of steps to explore the causality behind the protocol, establishing a self-validating system for generating trustworthy data.

Part 1: The Synthetic Cornerstone: The Suzuki-Miyaura Cross-Coupling

The synthesis of 5-(3,5-Dimethylphenyl)nicotinic acid is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning method is renowned for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of its key building blocks, making it a robust choice for creating C-C bonds.[1][2] The core transformation involves coupling 5-bromonicotinic acid with (3,5-dimethylphenyl)boronic acid.

Experimental Workflow: Synthesis

The following diagram outlines the critical stages of the synthesis, from reactant preparation to the isolation of the crude product.

G cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Reactants 5-Bromonicotinic Acid (3,5-Dimethylphenyl)boronic Acid K₃PO₄ (Base) Setup Dry Schlenk Flask Inert Atmosphere (Argon) Reactants->Setup Catalyst Pd(PPh₃)₄ Catalyst Catalyst->Setup Solvent Degassed DMF/Water Solvent->Setup Heating Heat to 80-100 °C Stir vigorously (12-24h) Setup->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Cooling Cool to Room Temp. Monitoring->Cooling Precipitation Dilute with Water Acidify to pH 3-4 (1M HCl) Cooling->Precipitation Filtration Filter Precipitate Precipitation->Filtration Washing Wash with Water Filtration->Washing Drying Dry under Vacuum Washing->Drying Crude Crude Product Drying->Crude

Caption: Workflow for the synthesis of 5-(3,5-Dimethylphenyl)nicotinic acid.

Detailed Synthesis Protocol

This protocol is designed to be self-validating by including checkpoints and explaining the rationale behind critical steps.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinic acid (1.0 eq), (3,5-dimethylphenyl)boronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

    • Causality: Using an excess of the boronic acid ensures the complete consumption of the more expensive bromo-precursor. K₃PO₄ is a crucial base that activates the boronic acid for the transmetalation step in the catalytic cycle.[2]

  • Inerting the Atmosphere:

    • Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

    • Causality: The Palladium(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Establishing an inert atmosphere is critical for catalytic turnover and reaction success.

  • Solvent and Catalyst Addition:

    • Under a positive pressure of Argon, add the degassed solvent (a mixture of DMF and water, e.g., 4:1 v/v). The solvent should be thoroughly degassed by bubbling Argon through it for at least 30 minutes prior to use.

    • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

    • Causality: Degassed solvents further protect the catalyst. The presence of water can aid in the solubility of the base and facilitate the reaction.[3]

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the 5-bromonicotinic acid spot/peak. The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and adjust the pH to approximately 3-4 with 1M HCl. The target product, being a carboxylic acid, is insoluble in acidic aqueous media.

    • Causality: This acidification step protonates the carboxylate salt, causing the desired product to precipitate out of the solution, providing a simple and effective initial purification.

    • Filter the resulting solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum to yield the crude 5-(3,5-Dimethylphenyl)nicotinic acid.

Table 1: Critical Parameters and Expected Outcomes
ParameterRecommended SettingRationale & Impact on Reproducibility
Catalyst Load 3-5 mol%Lower amounts risk incomplete reaction; higher amounts increase cost and palladium contamination. Consistency is key.
Base K₃PO₄ or Na₂CO₃Must be anhydrous and finely powdered. Clumps can lead to inconsistent reaction rates and lower yields.
Temperature 80-100 °CToo low a temperature results in a sluggish or incomplete reaction. Too high can cause solvent degradation and side reactions.
Inert Atmosphere Argon or NitrogenNon-negotiable. Oxygen ingress is a primary cause of failed or low-yield Suzuki reactions.
Expected Yield 80-95% (crude)Yields are highly dependent on reagent purity and technique. This provides a benchmark for success.

Part 2: Analytical Verification for Reproducible Results

Synthesizing the compound is only half the battle. Reproducibility demands rigorous confirmation of the product's identity and purity using orthogonal analytical techniques.

Detailed Characterization Protocols
  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To assess the purity of the final compound and identify the presence of starting materials or byproducts.

    • Protocol:

      • Column: C18 reverse-phase column (e.g., Primesep 100).[4]

      • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.

      • Detection: UV at 210 nm and 254 nm.

      • Sample Prep: Dissolve a small sample (~1 mg/mL) in the mobile phase.

    • Success Criterion: A pure sample should show a single major peak (>95% by area). The retention time should be consistent across runs.

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight of the synthesized compound.

    • Protocol: Use Electrospray Ionization (ESI) in positive or negative mode. The compound should be detectable in both modes.

    • Success Criterion: Expect to find peaks corresponding to [M+H]⁺ (Calculated: 228.1019) and [M-H]⁻ (Calculated: 226.0873).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the precise chemical structure and arrangement of atoms. This is the gold standard for structural elucidation.

    • Protocol: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra.

    • Success Criterion: The observed chemical shifts, integration values (for ¹H), and coupling patterns must match the expected structure.

Table 2: Expected Analytical Data for 5-(3,5-Dimethylphenyl)nicotinic acid
Analysis TypeParameterExpected Result
¹H NMR Chemical Shift (δ)Aromatic protons on the pyridine ring (~8.5-9.2 ppm), aromatic protons on the dimethylphenyl ring (~7.0-7.2 ppm), two methyl group singlets (~2.3-2.4 ppm), and a carboxylic acid proton (>12 ppm, broad).
¹³C NMR Chemical Shift (δ)Peaks corresponding to the carboxylic acid carbon (~165-170 ppm), and distinct signals for all aromatic and methyl carbons.
Mass Spec (ESI+) m/z[M+H]⁺ = 228.10
HPLC Purity>95% (as determined by peak area)
Melting Point RangeA sharp melting point range is indicative of high purity.

Part 3: A Framework for Assessing Reproducibility

Reproducibility is confirmed by deliberately repeating the experiment and obtaining consistent results within acceptable variance.

Reproducibility Assessment Workflow

This workflow provides a logical path to diagnose and solve issues, ensuring the protocol is robust.

G cluster_troubleshoot Troubleshooting Loop cluster_final Start Run Initial Synthesis (Protocol Above) Analyze Full Characterization (HPLC, NMR, MS) Start->Analyze Check Does Data Match Expected Results? Analyze->Check Replicate Replicate Experiment (Same/Different Scientist) Check->Replicate  Yes Troubleshoot Troubleshoot & Optimize Check->Troubleshoot No Success Protocol is Reproducible Under these Conditions Replicate->Analyze Replicate->Check Reagents Check Reagent Purity (Boronic Acid, Catalyst) Troubleshoot->Reagents Conditions Adjust Reaction Conditions (Temp, Time, Solvent) Reagents->Conditions Technique Review Technique (Inerting, Degassing) Conditions->Technique Technique->Start Re-run Experiment

Caption: Logical workflow for validating experimental reproducibility.

Troubleshooting Common Reproducibility Issues
IssuePotential Cause(s)Recommended Action
Low or No Yield 1. Inactive catalyst (oxidized).2. Poor quality boronic acid (decomposed).3. Insufficiently inert atmosphere.1. Use a fresh bottle of catalyst or a glovebox.2. Check the purity of the boronic acid by NMR.3. Improve the degassing and inerting technique.
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Poorly soluble base.1. Extend reaction time and/or increase temperature by 10 °C.2. Ensure the base is a fine, anhydrous powder.
Impure Product 1. Presence of homocoupled boronic acid.2. Residual starting materials.3. Catalyst residues.1. Optimize stoichiometry (avoid large excess of boronic acid).2. See "Incomplete Reaction".3. Purify crude product via recrystallization or column chromatography.[5][6]

By rigorously applying this framework of validated synthesis, multi-faceted analysis, and systematic troubleshooting, researchers can ensure that the experimental data for 5-(3,5-Dimethylphenyl)nicotinic acid is not just a one-time observation, but a reliable and reproducible scientific finding.

References

  • BenchChem. (n.d.). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for High-Yield Synthesis of Nicotinic Acid Derivatives.
  • ResearchGate. (n.d.). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives.
  • PubMed. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.
  • PubMed. (2021). New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. Mol Divers, 25(2), 673-686.
  • Frontiers in Bioengineering and Biotechnology. (2024). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
  • Wikipedia. (n.d.). Suzuki reaction.
  • PubMed. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Curr Drug Discov Technol, 11(2), 97-108.
  • ResearchGate. (2023). Synthesis of nicotinic acid derivative 5a.
  • MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.
  • Semantic Scholar. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical and Pharmaceutical Bulletin.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Iraqi Journal of Pharmaceutical Sciences. (2007). Synthesis of new nicotinic acid derivatives and studying their effects on cholinesterase enzyme activity.
  • International Immunopharmacology. (2015). Nicotinic acid prevents experimental liver fibrosis by attenuating the prooxidant process. 28(1), 244-51.
  • Patent Publication No. 20030055259. (2003). Method for producing 5-aryl nicotinaldehydes.
  • ResearchGate. (2021). New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity.
  • Google Patents. (n.d.). Process for the purification of nicotinic acid amide I. (US4447615A).
  • Google Patents. (n.d.).
  • PubMed. (2012). Nicotinic Acid Hydroxamate Downregulated the Melanin Synthesis and Tyrosinase Activity Through Activating the MEK/ERK and AKT/GSK3β Signaling Pathways. Journal of Agricultural and Food Chemistry.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column.
  • Scientific Bulletin of the Politehnica University of Timisoara. (2024). EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS.
  • National Institutes of Health. (n.d.). Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry.
  • PubChem. (n.d.). Nicotinic Acid.
  • National Institutes of Health. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4).
  • PubMed Central. (n.d.). The chemistry of the vitamin B3 metabolome.
  • Google Patents. (n.d.).
  • ACS Publications. (n.d.). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). (PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4).

Sources

Navigating the Metabolic Maze: A Comparative Analysis of the Metabolic Stability of 5-(3,5-Dimethylphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, understanding a compound's metabolic stability is a critical milestone. It dictates the pharmacokinetic profile, influences dosing regimens, and ultimately, can be a deciding factor in the success or failure of a therapeutic candidate. This guide offers a deep dive into the comparative metabolic stability of 5-(3,5-Dimethylphenyl)nicotinic acid, a compound of interest in medicinal chemistry.

While direct experimental in vitro metabolic stability data for 5-(3,5-Dimethylphenyl)nicotinic acid is not extensively available in the public domain, this guide will provide a robust comparative analysis based on established principles of drug metabolism. We will compare its predicted stability against two key reference compounds: the parent molecule, Nicotinic Acid , and a structurally related analog, 5-Phenylnicotinic Acid . This analysis will be grounded in the known metabolic pathways of nicotinic acid derivatives and the influence of specific structural motifs on enzymatic degradation.

The Chemical Lineup: Structures Under Scrutiny

To appreciate the nuances of their metabolic fate, let's first visualize the chemical structures of our compounds of interest.

  • 5-(3,5-Dimethylphenyl)nicotinic acid: The primary subject of our analysis.

  • Nicotinic Acid (Niacin): The foundational structure, providing a baseline for comparison.

  • 5-Phenylnicotinic Acid: A key comparator to elucidate the impact of a phenyl substitution at the 5-position of the pyridine ring.

The Stability Spectrum: A Comparative Overview

The metabolic stability of a compound is typically quantified by two key parameters derived from in vitro assays: the half-life (t½) and the intrinsic clearance (CLint).[1] A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.[2]

CompoundPredicted Metabolic Stability RankingKey Structural Features Influencing Stability
5-(3,5-Dimethylphenyl)nicotinic acid Moderate to High- Dimethylphenyl group: The two methyl groups can sterically hinder access of metabolizing enzymes to the phenyl ring, potentially reducing the rate of aromatic hydroxylation.
5-Phenylnicotinic Acid Moderate- Unsubstituted Phenyl group: This group is susceptible to aromatic hydroxylation by Cytochrome P450 enzymes, a common metabolic pathway.
Nicotinic Acid High (in terms of oxidative metabolism)- No bulky substituents: Less susceptible to Phase I oxidative metabolism by CYPs. Its clearance is primarily driven by conjugation (Phase II metabolism) and renal excretion.[3][4]

Delving Deeper: The Rationale Behind the Rankings

The predicted metabolic stability rankings are rooted in the well-established roles of Cytochrome P450 (CYP450) enzymes in drug metabolism. These enzymes, primarily located in the liver, are responsible for the oxidative metabolism of a vast array of xenobiotics.[5]

Nicotinic Acid: The metabolism of nicotinic acid itself is a complex interplay of Phase II conjugation reactions and renal clearance.[1][3] It can be conjugated with glycine to form nicotinuric acid or be converted to nicotinamide, which is then methylated.[6] Its susceptibility to direct oxidative attack by CYP enzymes is relatively low.

5-Phenylnicotinic Acid: The introduction of a phenyl ring at the 5-position introduces a prime target for CYP-mediated oxidation. Aromatic hydroxylation is a common metabolic pathway for phenyl-containing compounds, leading to the formation of phenolic metabolites that can be further conjugated and excreted.

5-(3,5-Dimethylphenyl)nicotinic acid: The addition of two methyl groups to the phenyl ring is a strategic chemical modification often employed to enhance metabolic stability. These methyl groups can act as "metabolic blockers," sterically hindering the approach of the active site of CYP enzymes to the aromatic ring. This steric shield is expected to decrease the rate of aromatic hydroxylation compared to the unsubstituted 5-phenylnicotinic acid, thereby increasing its metabolic half-life.

Visualizing the Metabolic Journey: Potential Pathways

The following diagram illustrates the likely metabolic pathways for our compounds of interest, highlighting the key enzymatic transformations.

Predicted Metabolic Pathways cluster_0 Nicotinic Acid Metabolism cluster_1 5-Phenylnicotinic Acid Metabolism cluster_2 5-(3,5-Dimethylphenyl)nicotinic Acid Metabolism NA Nicotinic Acid NU Nicotinuric Acid (Glycine Conjugate) NA->NU Glycine Conjugation NAM Nicotinamide NA->NAM Amidation MeNAM N-Methylnicotinamide NAM->MeNAM Methylation PNA 5-Phenylnicotinic Acid OH_PNA Hydroxylated Metabolites PNA->OH_PNA CYP450 (Aromatic Hydroxylation) DMPNA 5-(3,5-Dimethylphenyl)nicotinic Acid OH_DMPNA Hydroxylated Metabolites (Reduced Rate) DMPNA->OH_DMPNA CYP450 (Steric Hindrance)

Caption: Predicted metabolic pathways for nicotinic acid and its phenyl-substituted analogs.

The Experimental Blueprint: Assessing Metabolic Stability

To experimentally validate the predicted metabolic stabilities, two primary in vitro assays are employed: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Liver Microsomal Stability Assay

This assay utilizes subcellular fractions of liver cells (microsomes) that are rich in CYP450 enzymes.[7] It is a cost-effective and high-throughput method to assess Phase I metabolic stability.

Experimental Workflow:

Liver Microsomal Stability Assay Workflow A Prepare reaction mixture: - Test Compound - Liver Microsomes - NADPH regenerating system B Incubate at 37°C A->B C Collect samples at various time points (e.g., 0, 15, 30, 60 min) B->C D Quench reaction with organic solvent (e.g., acetonitrile) C->D E Analyze remaining parent compound by LC-MS/MS D->E F Calculate t½ and CLint E->F

Caption: A streamlined workflow for the liver microsomal stability assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare an NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).

  • Incubation:

    • In a microcentrifuge tube, combine the liver microsomes and the test compound (final concentration typically 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile with an internal standard).

  • Sample Processing and Analysis:

    • Vortex and centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear portion of the curve is used to calculate the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Hepatocyte Stability Assay

This assay utilizes intact liver cells (hepatocytes), providing a more physiologically relevant model as it includes both Phase I and Phase II metabolic enzymes, as well as cellular uptake and efflux transporters.[8][9]

Experimental Workflow:

Hepatocyte Stability Assay Workflow A Prepare hepatocyte suspension in incubation medium B Add test compound to the hepatocyte suspension A->B C Incubate at 37°C with gentle shaking B->C D Collect samples at various time points C->D E Quench reaction with organic solvent D->E F Analyze remaining parent compound by LC-MS/MS E->F G Calculate t½ and CLint F->G

Caption: A summary of the hepatocyte stability assay workflow.

Detailed Protocol:

  • Hepatocyte Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Determine cell viability and concentration.

    • Resuspend the hepatocytes in a suitable incubation medium (e.g., Williams' Medium E) to the desired cell density.

  • Incubation:

    • Pre-warm the hepatocyte suspension to 37°C.

    • Add the test compound (final concentration typically 1 µM) to the hepatocyte suspension.

  • Sampling and Quenching:

    • At specified time points, remove an aliquot of the cell suspension.

    • Quench the metabolic activity by adding the aliquot to a cold organic solvent containing an internal standard.

  • Sample Processing and Analysis:

    • Process the samples as described in the microsomal stability assay protocol (vortex, centrifuge, and analyze the supernatant by LC-MS/MS).

  • Data Analysis:

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) as described for the microsomal assay, with CLint expressed as µL/min/10^6 cells.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the metabolic stability of 5-(3,5-Dimethylphenyl)nicotinic acid. Based on established structure-metabolism relationships, it is predicted that the dimethylphenyl substitution will confer greater metabolic stability compared to 5-phenylnicotinic acid by sterically hindering CYP450-mediated aromatic hydroxylation. Both substituted compounds are likely to be more susceptible to oxidative metabolism than the parent nicotinic acid.

References

  • Wikipedia. Nicotinic acid. [Link]

  • PubChem. Nicotinic Acid. [Link]

  • Pike, A., et al. (2020). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 177(8), 1695-1710.
  • MTTlab. In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Eurofins Discovery. Intrinsic clearance (liver microsomes, human) - ES. [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
  • Said, H. M., et al. (2007). Mechanism of nicotinic acid transport in human liver cells: experiments with HepG2 cells and primary hepatocytes. American Journal of Physiology-Cell Physiology, 293(6), C1773-C1778.
  • Varma, M. V., et al. (2020). Nicotinic acid transport into human liver involves organic anion transporter 2 (SLC22A7). Biochemical Pharmacology, 174, 113829.
  • Di, L., et al. (2012). Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. European Journal of Medicinal Chemistry, 57, 39-46.
  • Menon, R. M., et al. (2007). Plasma and urine pharmacokinetics of niacin and its metabolites from an extended-release niacin formulation. The Journal of Clinical Pharmacology, 47(6), 671-678.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 5-(3,5-Dimethylphenyl)nicotinic Acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical research, the safe handling of novel compounds is the bedrock of scientific integrity and operational excellence. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 5-(3,5-Dimethylphenyl)nicotinic acid (CAS No. 1048486-24-3). As a Senior Application Scientist, my objective is to move beyond a simple checklist, offering a procedural and causal framework for laboratory safety that builds trust and ensures the well-being of personnel.

A Note on Hazard Identification: Specific hazard data for 5-(3,5-Dimethylphenyl)nicotinic acid is not extensively documented. Therefore, a conservative approach is mandated, treating it with the precautions suitable for its parent compound, nicotinic acid, while considering the potential influence of the dimethylphenyl moiety. Safety Data Sheets (SDS) for nicotinic acid consistently identify it as a substance that causes serious eye irritation.[1][2][3][4][5] Furthermore, as a fine powder, it presents a potential inhalation hazard and, under certain conditions, a risk of dust explosion.[2][3][5][6]

Hazard Assessment and Corresponding PPE

The foundation of a robust safety protocol is a thorough understanding of the potential hazards. Based on the structure and available data for analogous compounds, we must prepare for the following risks and select Personal Protective Equipment (PPE) accordingly.

Potential Hazard Causality & Rationale Primary Engineering Control Required PPE
Serious Eye Irritation Nicotinic acid derivatives are known to be significant eye irritants.[1][2][3][4][5] The solid, crystalline nature of the compound means that dust particles can easily become airborne and contact the eyes, causing severe irritation or damage.Chemical Fume Hood or Ventilated Balance EnclosureANSI Z87.1-rated safety glasses with side shields (minimum); safety goggles are required when a splash hazard exists. A face shield should be worn over glasses/goggles when handling larger quantities (>10g) or preparing stock solutions.
Respiratory Irritation Fine chemical powders can be easily inhaled, causing irritation to the respiratory tract.[2][3] While specific inhalation toxicity is unknown, prudence dictates minimizing any exposure.Chemical Fume Hood or Ventilated Balance EnclosureFor weighing and transferring solids, a NIOSH-approved N95 respirator is recommended to prevent inhalation of dust particles. If handling solutions outside of a fume hood, assess the volatility and potential for aerosolization to determine if respiratory protection is needed.
Dermal Contact While nicotinic acid itself is generally not considered a skin irritant, the addition of a lipophilic dimethylphenyl group could potentially increase skin absorption. Avoid direct contact as a standard practice for all research chemicals.N/ANitrile gloves are required. Inspect gloves for tears or defects before use and practice proper removal techniques to avoid contaminating skin. For extended procedures, consider double-gloving. A standard lab coat is mandatory.
Aquatic Toxicity Related compounds have been shown to have harmful effects on aquatic life.[1] This dictates strict protocols for waste disposal to prevent environmental release.N/AStandard laboratory PPE. The primary control is procedural (see Disposal Plan).

Operational Protocols: A Step-by-Step Guide

Adherence to standardized procedures is critical for minimizing exposure and ensuring reproducible safety outcomes.

Receiving and Storage
  • Verification: Upon receipt, confirm the container is intact and properly labeled.

  • Storage: Store the compound at -20°C in its original, tightly sealed container, as recommended by suppliers.[7]

  • Location: Keep in a designated, well-ventilated, and dry area away from incompatible materials such as strong oxidizing agents.[2][5][8] Per OSHA guidelines, storage areas should be kept free from clutter and chemicals should be segregated based on compatibility.[9][10]

Weighing and Solution Preparation

This workflow presents the highest risk of dust generation and is therefore the most critical phase for control.

  • Engineering Controls: All weighing and solution preparation must be conducted within a certified chemical fume hood or a ventilated balance enclosure. This is the primary method for preventing inhalation of dust.

  • PPE Donning: Before handling the primary container, don the following:

    • Lab coat

    • Nitrile gloves

    • Safety goggles

    • N95 respirator

  • Material Handling:

    • To maximize product recovery and minimize dust, centrifuge the vial before opening.[7]

    • Use spatulas and tools dedicated to this compound to prevent cross-contamination.

    • Weigh the desired amount onto weighing paper or into a tared container.

    • Slowly add the solid to the solvent in a suitable vessel. Avoid splashing.

    • Close the primary container immediately after use.

  • Cleanup: Gently wipe down the balance and surrounding surfaces with a damp cloth to collect any residual dust. Dispose of the cloth as hazardous waste.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the specific laboratory task being performed with 5-(3,5-Dimethylphenyl)nicotinic acid.

PPE_Workflow cluster_start Task Assessment cluster_hazards Hazard Identification cluster_controls Controls & PPE Selection start Identify Task weighing Weighing Solid or Transferring Powder start->weighing Solid Handling solution Preparing Solution or Performing Reaction start->solution Liquid Handling storage Moving or Storing Container start->storage General Handling ppe_weigh Required PPE & Controls: - Fume Hood / Ventilated Enclosure - Safety Goggles - N95 Respirator - Nitrile Gloves - Lab Coat weighing->ppe_weigh ppe_solution ppe_solution solution->ppe_solution ppe_storage Required PPE: - Safety Glasses - Nitrile Gloves - Lab Coat storage->ppe_storage end_node Proceed with Task Safely ppe_weigh->end_node ppe_solution->end_node ppe_storage->end_node

Caption: PPE Selection Workflow for 5-(3,5-Dimethylphenyl)nicotinic acid.

Spill Management and Disposal Plan

Accidental Release Measures
  • Evacuate: Clear the immediate area of all personnel.

  • Communicate: Inform the lab supervisor and EHS personnel immediately.

  • Secure Area: Restrict access to the spill area. Ensure ventilation is adequate (fume hood sash should be kept low).

  • Cleanup (if trained):

    • Don appropriate PPE: N95 respirator, safety goggles, lab coat, and nitrile gloves.

    • For a solid spill, do not dry sweep. Gently cover the spill with a damp paper towel to avoid raising dust.[8]

    • Mechanically pick up the material using a scoop or dustpan and place it into a labeled, sealed container for hazardous waste.[2][8]

    • Clean the spill area with soap and water.

Disposal Plan

All waste containing 5-(3,5-Dimethylphenyl)nicotinic acid must be treated as hazardous waste. Improper disposal, particularly allowing the substance to enter drains or surface water, must be strictly avoided due to its potential aquatic toxicity.[1][11]

  • Waste Determination: The first step in proper disposal is identifying the material as hazardous waste according to EPA guidelines under the Resource Conservation and Recovery Act (RCRA).[12][13]

  • Segregation: Keep all waste streams containing this compound separate from other laboratory waste to prevent unintended reactions.[12]

  • Containerization:

    • Solid Waste: Contaminated gloves, weigh boats, paper towels, and excess solid compound should be collected in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and clearly labeled hazardous waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "5-(3,5-Dimethylphenyl)nicotinic acid".

  • Disposal: The sealed and labeled containers must be disposed of through your institution's certified hazardous waste management program.[12][14] Never pour solutions down the drain.[8][11]

Emergency First Aid

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][15]

  • Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[8][15]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][15]

By integrating these expert-driven protocols and understanding the causality behind each safety measure, your laboratory can foster a culture of safety and responsibility, ensuring that groundbreaking research is conducted without compromising the well-being of its most valuable asset: its scientists.

References

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency (EPA). [Link]

  • Best Practices for Hazardous Waste Disposal . AEG Environmental. [Link]

  • Understanding OSHA Chemical Storage Requirements . PolyStar Containment. [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage? . U.S. Chemical Storage. [Link]

  • What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone. [Link]

  • Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • NICOTINIC ACID EXTRA PURE - Safety Data Sheet . Loba Chemie. [Link]

  • Safety Data Sheet: Nicotinic acid . Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet: Nicotinic acid . Carl ROTH. [Link]

  • The OSHA Chemical Storage Requirements . Capital Resin Corporation. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene . Georgia Tech Professional Education. [Link]

  • Material Safety Data Sheet - 5-(4-Cyanophenyl)nicotinic acid . Cole-Parmer. [Link]

  • OSHA Rules for Hazardous Chemicals . DuraLabel. [Link]

  • Niacin (Nicotinic Acid), Encapsulated - Safety Data Sheet . Kirby Agri. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,5-Dimethylphenyl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
5-(3,5-Dimethylphenyl)nicotinic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。